1-Phenylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSOVLHTDPFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611287 | |
| Record name | 1-Phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63921-23-3 | |
| Record name | 1-Phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenylpiperidin-4-amine chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Phenylpiperidin-4-amine
Authored by a Senior Application Scientist
Introduction
This compound, a piperidine derivative, is a significant chemical intermediate in the synthesis of various organic molecules, particularly in the realm of medicinal chemistry.[1][2] Its structural framework is a key building block for more complex compounds, including those with potential therapeutic applications such as analgesic and antipsychotic effects.[1] This guide provides a comprehensive overview of the core chemical properties and stability of this compound, offering critical insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an organic compound featuring a piperidine ring with a phenyl group attached to the nitrogen atom and an amine group at the 4-position.[1][3]
-
IUPAC Name: this compound[3]
-
CAS Number: 63921-23-3[3]
-
Synonyms: 4-Amino-1-phenylpiperidine, 1-Phenyl-4-piperidinamine, (1-Phenylpiperidin-4-yl)amine[3]
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Weight | 176.26 g/mol | [1][3][4] |
| Appearance | Typically a white to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water. | [1][2] |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Chemical Stability and Storage
Stability: this compound is generally stable under normal laboratory conditions.[1] However, it should be stored away from strong oxidizing agents, as these can lead to the formation of N-oxides or other oxidized derivatives.[1] The presence of the amine functional group makes the compound basic, and it will react with acids to form salts.[1][2]
The dihydrochloride salt of this compound is also available and demonstrates enhanced solubility.[5] This salt form is reported to be stable for at least five years when stored properly.[6]
Storage Recommendations: To ensure the integrity of the compound, the following storage conditions are recommended:
-
Container: Store in a tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature: Store in a cool, dry place away from direct sunlight.
-
Incompatibilities: Keep away from strong oxidizing agents and acids.
Reactivity Profile
This compound undergoes typical reactions characteristic of both secondary and primary amines. Understanding its reactivity is crucial for its application in multi-step syntheses.
Caption: General Reactivity Pathways
-
Salt Formation: Due to its basic nature, it readily reacts with acids to form the corresponding ammonium salts.[1] The dihydrochloride salt is a common form used in research.[5][7]
-
Acylation and Alkylation: The primary amine group is susceptible to acylation and alkylation reactions, which are fundamental for building more complex molecular structures.[2]
-
Oxidation: The compound can be oxidized by agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides or other oxidized derivatives.[1]
-
Reduction: It can undergo reduction to yield different amine derivatives.[1]
-
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.[1]
Synthesis Overview
The synthesis of this compound is most commonly achieved through the reductive amination of 4-piperidone with aniline.[1] This method is efficient and widely used in both laboratory and industrial settings.[1]
Caption: Simplified Synthesis Workflow
Experimental Protocol: Reductive Amination
-
Reactant Preparation: Dissolve 4-piperidone and aniline in a suitable solvent, such as methanol or ethanol.[1]
-
Reaction: Add a reducing agent, such as sodium borohydride or hydrogen gas with a palladium on carbon catalyst.[1]
-
Conditions: The reaction is typically conducted at room temperature or with gentle heating.[1]
-
Workup: After the reaction is complete, the mixture is worked up to remove the catalyst and solvent.
-
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[3]
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Acute Toxicity (Inhalation): Harmful if inhaled.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Applications in Research
This compound serves as a crucial intermediate in the synthesis of fentanyl and its analogs.[8] It is a key precursor in what is known as the Gupta method for fentanyl synthesis.[8] Its unique structure also makes it a valuable scaffold in the development of other neurologically active compounds.[1]
References
- EvitaChem. (n.d.). Buy this compound acetate (EVT-3944755).
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Synthesis routes of this compound.
- Smolecule. (n.d.). Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1.
- CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine.
- Cayman Chemical. (n.d.). 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1).
- PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride.
- Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
Sources
- 1. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 2. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1 [smolecule.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Phenylpiperidin-4-amine dihydrochloride | C11H18Cl2N2 | CID 45791702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
1-Phenylpiperidin-4-amine synthesis from 4-piperidone and aniline
An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidin-4-amine from 4-Piperidone and Aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (also known as 4-anilinopiperidine, 4-AP), a critical intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the reductive amination of a protected 4-piperidone derivative with aniline. This document delves into the reaction mechanism, provides a field-tested experimental protocol, discusses process optimization, and outlines essential safety and regulatory considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Importance
This compound is a key building block in medicinal chemistry, most notably as a direct precursor to the potent synthetic opioid analgesic, fentanyl, and its numerous analogues.[1][2] The robust and efficient synthesis of this intermediate is therefore of significant interest. The most prevalent and effective method for its preparation is the reductive amination of a 4-piperidone core with aniline.[1]
However, the direct reaction between 4-piperidone and aniline is complicated by the presence of the secondary amine within the piperidone ring, which can lead to self-condensation and other side reactions.[2] To ensure selectivity and high yields, a common and highly effective strategy involves the use of an N-protected 4-piperidone, such as N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group effectively shields the ring nitrogen, directing the amination exclusively to the C4 carbonyl position. This protecting group can be easily removed in a subsequent step under acidic conditions to yield the desired product.[2][3]
This guide will focus on this two-step, one-pot strategic approach, which represents a reliable and scalable method for producing high-purity this compound.
The Chemistry of Reductive Amination
Reductive amination is a cornerstone reaction in organic synthesis for forming carbon-nitrogen bonds. It transforms a carbonyl group into an amine via an imine or iminium ion intermediate. The overall process can be dissected into two distinct mechanistic stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine (aniline) on the carbonyl carbon of the ketone (N-Boc-4-piperidone). This forms a carbinolamine intermediate. In the presence of a mild acid catalyst, such as acetic acid, the carbinolamine dehydrates to form a more stable iminium ion. The acid serves to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water).[4]
-
Reduction: The intermediate iminium ion is then reduced in situ by a hydride-donating reagent to form the final amine product.
Causality in Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)
The choice of reducing agent is critical for the success of a one-pot reductive amination. While several hydride reagents exist, Sodium Triacetoxyborohydride, NaBH(OAc)₃ (STAB), is exceptionally well-suited for this transformation for several key reasons:
-
Mild and Selective Nature: STAB is a less reactive reducing agent compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[5] The electron-withdrawing effects of the three acetoxy groups stabilize the boron-hydrogen bond, making it a milder hydride donor.[4] This is advantageous because it will not readily reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate.[5][6] This chemoselectivity allows for the reaction to be carried out in a single pot by mixing the ketone, amine, and reducing agent together from the start.[4]
-
Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not release toxic cyanide gas upon acidification.
-
Efficiency in Weakly Acidic Media: The reaction is often catalyzed by a stoichiometric amount of acetic acid to facilitate iminium ion formation. STAB performs optimally under these mildly acidic conditions, where the rate of iminium ion reduction is much faster than the reduction of the ketone.[4]
Experimental Protocol: A Validated Two-Step Synthesis
The following protocol details the synthesis of this compound starting from N-Boc-4-piperidone. This procedure is adapted from established methodologies and is designed to be a self-validating system for achieving high yield and purity.[3][7]
Part A: Reductive Amination of N-Boc-4-piperidone
This step focuses on the formation of the protected intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Table 1: Reagent Quantities for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-Boc-4-piperidone | 199.25 | 1.0 | 2.00 g (10.04 mmol) |
| Aniline | 93.13 | 1.1 | 1.03 g (11.04 mmol) |
| Acetic Acid | 60.05 | 1.0 | 0.60 g (10.04 mmol) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.19 g (15.06 mmol) |
| Dichloromethane (DCM) | - | - | ~13 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol).[3]
-
Solvent Addition: Dissolve the components in dichloromethane (~13 mL).[3]
-
Cooling: Cool the reaction mixture in an ice bath. This is done to control the initial exotherm upon addition of the reducing agent.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise to the cooled, stirring solution.[3] Adding the reagent in portions helps to manage the reaction rate and temperature.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 16 hours (or overnight) to ensure completion.[3]
-
Workup - Quenching: Carefully dilute the reaction mixture with 15 mL of aqueous 2M NaOH solution and stir vigorously for 1 hour.[3] This step quenches any remaining STAB and acetic acid and deprotonates the product amine, making it soluble in the organic phase.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane.[3]
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tert-butyl 4-(phenylamino)piperidine-1-carboxylate. This intermediate is often of sufficient purity to proceed directly to the next step.
Part B: Boc Deprotection
This step removes the Boc protecting group to yield the final target compound.
Step-by-Step Methodology:
-
Acidic Cleavage: Dissolve the crude intermediate from Part A in a solution of 4M HCl in 1,4-dioxane.[3] Trifluoroacetic acid (TFA) in dichloromethane is also an effective alternative.[7]
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup - Neutralization: Make the solution basic (pH > 8) by the slow addition of 2M aqueous NaOH.[3]
-
Workup - Extraction: Extract the product from the aqueous solution three times with dichloromethane.
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Synthetic pathway for this compound.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit this step. Consider adding molecular sieves.[8] |
| Inefficient reduction. | Ensure the STAB is fresh and has been stored properly to avoid degradation from moisture. | |
| Side Product Formation | Reduction of the starting ketone to an alcohol. | This is unlikely with STAB but can occur with stronger reducing agents. If observed, it confirms the superiority of STAB's selectivity.[6] |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the reaction time or the equivalents of acid. Monitor progress carefully by TLC to avoid degradation of the product. |
| Difficult Product Isolation | Product remains in the aqueous layer during basic workup. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine, which increases its solubility in organic solvents.[8] |
Safety and Regulatory Considerations
Chemical Hazards:
-
4-Piperidone and its derivatives: These are key precursors in the synthesis of fentanyl. As such, they are highly regulated. In the United States, 4-piperidone is designated as a List I chemical by the Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[9][10][11] All handlers must comply with registration, record-keeping, and reporting requirements.[10]
-
Aniline: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and will release flammable hydrogen gas upon contact with water. It is also a respiratory irritant.[12]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.
Procedural Safety:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Perform all manipulations of reagents and the reaction itself in a certified chemical fume hood to avoid inhalation of vapors.
-
The quenching of the reaction with a basic solution should be done slowly and carefully to control any potential effervescence or exotherm.
Conclusion
The synthesis of this compound via reductive amination of N-Boc-4-piperidone with aniline is a robust and highly efficient method. The strategic use of a protecting group ensures high selectivity, while the choice of Sodium Triacetoxyborohydride as the reducing agent provides a mild, safe, and effective means of converting the intermediate iminium ion to the desired product. By following the detailed protocol and adhering to the safety and regulatory guidelines outlined in this document, researchers and drug development professionals can reliably produce this critical chemical intermediate for further synthetic applications.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Mondal, S., & Jana, G. K. (2018). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 11(4), 864. [Link]
-
Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]
-
ResearchGate. A Convenient One-Pot Synthesis of Fentanyl. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
- Google Patents.
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
Mendeley. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
- Google Patents.
-
Federal Register. Designation of 4-Piperidone as a List I Chemical. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]
-
Regulations.gov. Designation of a List I Chemical: 4-Piperidone. [Link]
-
Regulations.gov. Designation of 4-Piperidone as a List I Chemical. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 10. regulations.gov [regulations.gov]
- 11. regulations.gov [regulations.gov]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Spectroscopic Data of 1-Phenylpiperidin-4-amine: An In-depth Technical Guide
Introduction
1-Phenylpiperidin-4-amine is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to potent analgesics.[1][2] Its molecular structure, comprising a phenyl group attached to a piperidine ring bearing a primary amine, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development for unequivocal identification, purity assessment, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by data from reputable sources.
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its interaction with various spectroscopic techniques. The molecule possesses a rigid piperidine ring, a freely rotating phenyl group, and a primary amine, all of which contribute distinct signals in NMR, IR, and MS analyses.
Molecular Formula: C₁₁H₁₆N₂[3]
Molecular Weight: 176.26 g/mol [3]
IUPAC Name: this compound[3]
CAS Number: 63921-23-3[4]
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The choice of solvent is critical for NMR analysis; deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.[5]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The following table summarizes the expected chemical shifts and multiplicities for the protons in this compound, based on data from analogous structures and general principles of NMR spectroscopy.[6][7][8]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C2', C6'-H) | ~6.8 - 7.0 | Doublet | 2H |
| Aromatic (C3', C5'-H) | ~7.2 - 7.4 | Triplet | 2H |
| Aromatic (C4'-H) | ~6.7 - 6.9 | Triplet | 1H |
| Piperidine (C2, C6-H) | ~3.6 - 3.8 | Multiplet | 4H |
| Piperidine (C3, C5-H) | ~1.8 - 2.0 (axial) | Multiplet | 2H |
| ~2.1 - 2.3 (equatorial) | Multiplet | 2H | |
| Piperidine (C4-H) | ~2.9 - 3.1 | Multiplet | 1H |
| Amine (NH₂) | ~1.5 - 2.5 (broad) | Singlet (broad) | 2H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.
The protons on the phenyl ring exhibit characteristic splitting patterns. The protons ortho to the nitrogen (C2'-H and C6'-H) are expected to be the most shielded due to the electron-donating effect of the nitrogen atom. The amine protons often appear as a broad singlet and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The following table provides an estimation of the ¹³C chemical shifts for this compound.[9]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C1') | ~150 - 152 |
| Aromatic (C2', C6') | ~116 - 118 |
| Aromatic (C3', C5') | ~129 - 130 |
| Aromatic (C4') | ~119 - 121 |
| Piperidine (C2, C6) | ~50 - 52 |
| Piperidine (C3, C5) | ~33 - 35 |
| Piperidine (C4) | ~48 - 50 |
The carbon atom attached to the nitrogen of the phenyl ring (C1') is significantly deshielded. The carbons of the piperidine ring appear in the aliphatic region of the spectrum. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, as provided by the NIST WebBook, displays several characteristic absorption bands.[4] The analysis is typically performed on a neat sample or as a KBr pellet.[10][11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (NH₂) |
| 3000 - 3100 | C-H stretch (aromatic) | Phenyl group |
| 2800 - 3000 | C-H stretch (aliphatic) | Piperidine ring |
| ~1600 | C=C stretch (aromatic) | Phenyl group |
| ~1500 | N-H bend (scissoring) | Primary Amine (NH₂) |
| 1250 - 1350 | C-N stretch (aromatic amine) | Phenyl-N |
| 1000 - 1250 | C-N stretch (aliphatic amine) | Piperidine-N |
The presence of two distinct peaks in the 3350-3500 cm⁻¹ region is a hallmark of a primary amine. The various C-H and C-C stretching and bending vibrations of the phenyl and piperidine rings contribute to the complex fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for the analysis of relatively small and volatile molecules like this compound, as it induces characteristic fragmentation.[4]
The mass spectrum of N-Phenyl-4-piperidinamine from the NIST WebBook shows a molecular ion peak (M⁺) at m/z 176, which corresponds to the molecular weight of the compound.[4] The fragmentation pattern is consistent with the structure and is dominated by cleavages adjacent to the nitrogen atoms.
Key Fragment Ions:
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 119 | [M - C₄H₉N]⁺ (Loss of the piperidine ring fragment) |
| 92 | [C₆H₅NH]⁺ (Anilinium radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
digraph "1_Phenylpiperidin_4_amine_Fragmentation" { rankdir=LR; node [shape=box, style=rounded]; mol [label="[C₁₁H₁₆N₂]⁺˙\nm/z = 176"]; frag1 [label="[C₆H₅NHCH(CH₂)₂]⁺\nm/z = 119"]; frag2 [label="[C₆H₅NH]⁺˙\nm/z = 92"]; frag3 [label="[C₆H₅]⁺\nm/z = 77"];
mol -> frag1 [label=" - C₄H₉N"]; frag1 -> frag2 [label=" - C₂H₃"]; frag2 -> frag3 [label=" - NH"]; }
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
The fragmentation is initiated by the loss of an electron from one of the nitrogen atoms. The subsequent cleavage of the C-C bonds of the piperidine ring leads to the formation of the observed fragment ions. The stability of the anilinium and phenyl cations contributes to their significant abundance in the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unequivocal identification of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. For researchers and scientists in the pharmaceutical industry, a thorough understanding of these spectroscopic features is essential for quality control, reaction monitoring, and the development of novel therapeutics based on this important chemical scaffold.
References
- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. In Opioid Analgesics: Chemistry and Receptors (pp. 305-343). Springer, Boston, MA.
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
-
NIST. (n.d.). N-Phenyl-4-piperidinamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,1-Diphenethyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Dalton Transactions.
- MDPI. (2022).
- MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 2(1), 38-48.
-
precisionFDA. (n.d.). 4-ANILINOPIPERIDINE. Retrieved from [Link]
- Journal of the Chemical Society (Resumed). (1950). 180. Preparation and dinitration of 1-phenylpiperidine. Journal of the Chemical Society (Resumed), 1392-1395.
- The Essential Role of 1-Phenylpiperidine in Modern Pharmaceutical Synthesis. (2023, December 17).
- Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S21-S32.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Semantic Scholar. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics.
- Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
- Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
- SINTEF Blog. (2021, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant.
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
- e-Publications@Marquette. (2004).
- Semantic Scholar. (2004).
Sources
- 1. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
The CNS Mechanism of Action of 1-Phenylpiperidin-4-amine and its Analogs: A Technical Guide for Researchers
Introduction: The 4-Anilinopiperidine Scaffold - A Cornerstone of CNS Drug Discovery
The 1-phenylpiperidin-4-amine core, and more broadly the 4-anilinopiperidine scaffold, represents a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents. While this compound itself is primarily recognized as a crucial synthetic precursor, its structural framework is the foundation for a class of highly potent analgesics, most notably fentanyl and its numerous derivatives.[1][2] Understanding the mechanism of action of this chemical class is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
This technical guide provides an in-depth exploration of the CNS mechanism of action of compounds derived from the this compound core. We will dissect the molecular interactions, downstream signaling cascades, and key structure-activity relationships that govern their profound pharmacological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of CNS pharmacology and the pursuit of next-generation neurological therapies.
Primary Molecular Target: The μ-Opioid Receptor (MOR)
The overwhelming body of evidence points to the μ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR), as the primary molecular target for the CNS effects of potent 4-anilinopiperidine derivatives.[3][4] These compounds, particularly those appropriately substituted, act as high-affinity agonists at the MOR.
The 4-anilinopiperidine core itself serves as the foundational pharmacophore. However, its intrinsic affinity for the MOR is relatively low. The remarkable potency of this class arises from specific chemical modifications at two key positions, as exemplified by the structure of fentanyl:
-
The Piperidine Nitrogen (N1): Substitution with a phenethyl group is a critical determinant for high-affinity binding and potent agonism. Removal of this group, or substitution with smaller alkyl groups, significantly diminishes binding affinity at the MOR.[3][5]
-
The Anilino Nitrogen: Acylation with a propanamide group is essential for the profound analgesic activity observed with fentanyl and its analogs.
The interaction with the MOR is highly stereospecific. The binding pocket of the MOR accommodates the 4-anilinopiperidine scaffold through specific molecular interactions, including a crucial salt bridge between the protonated piperidine nitrogen of the ligand and a conserved aspartate residue (Asp147) in the receptor.[5] Aromatic stacking interactions between the N-phenethyl group and tryptophan (Trp293) and histidine (His297) residues further stabilize the ligand-receptor complex.[5]
Quantitative Pharmacology of Representative Analogs
While direct binding data for the unsubstituted this compound is not extensively reported in the literature, the affinity and potency of its derivatives underscore the importance of the scaffold. The following table summarizes binding affinities (Ki) and in vivo analgesic potencies (ED50) for fentanyl and other key analogs, illustrating the potent MOR agonism achieved through chemical elaboration of the core structure.
| Compound | μ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, Mouse Hot Plate) |
| Fentanyl | ~1.35[3] | ~0.01[3] |
| Sufentanil | ~0.14[6] | - |
| Carfentanil | ~0.22[3] | - |
| Ohmefentanyl Isomer (3R,4S,2'S) | - | 0.00106[7] |
| Alfentanil | - | Relative potency to morphine: ~1[8] |
Note: Ki and ED50 values can vary between studies based on experimental conditions. The data presented are representative values from the cited literature.
Downstream Signaling Pathways: A Dichotomy of G-Protein and β-Arrestin Recruitment
Upon agonist binding, the MOR undergoes a conformational change that initiates intracellular signaling cascades. The primary mechanism involves the activation of heterotrimeric Gi/o proteins. However, a parallel pathway involving β-arrestin recruitment also plays a critical role, particularly in mediating some of the adverse effects associated with opioid use.
G-Protein Dependent Signaling Pathway
The canonical signaling pathway for MOR-mediated analgesia is through the activation of inhibitory Gi/o proteins. This cascade involves several key downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.
-
The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals, particularly in pain-processing pathways in the spinal cord and brain.
β-Arrestin Mediated Signaling
In addition to G-protein signaling, agonist-bound MOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2). The recruitment of β-arrestin can lead to:
-
Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins and targets it for endocytosis, leading to a dampening of the signal.
-
Initiation of G-Protein Independent Signaling: β-arrestin can act as a scaffold for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), initiating a separate wave of signaling.
The β-arrestin pathway has been implicated in the development of tolerance and some of the adverse effects of opioids, such as respiratory depression. The concept of "biased agonism," where a ligand preferentially activates either the G-protein or β-arrestin pathway, is a major focus of current opioid research.
Experimental Methodologies for Characterizing Mechanism of Action
A multi-faceted experimental approach is required to fully elucidate the mechanism of action of this compound analogs. This typically involves a combination of in vitro binding and functional assays, followed by in vivo behavioral studies.
Protocol 1: Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the MOR in a preparation of cell membranes expressing the receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO.
-
Test compound (unlabeled).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in the specified order:
-
Assay Buffer.
-
Test compound at various concentrations (typically a 10-point dilution series).
-
[³H]-DAMGO at a concentration near its Kd (e.g., 1 nM).
-
Cell membrane preparation (10-20 µg protein).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM naloxone instead of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To measure the ability of a test compound to activate G-protein signaling through the MOR.
Principle: Agonist binding to the MOR facilitates the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane upon receptor activation. The amount of incorporated radioactivity is a direct measure of G-protein activation.
Materials:
-
Cell membranes expressing MOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (agonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Pre-incubation: Incubate cell membranes with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (typically 10-30 µM).
-
Initiate Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction and harvest the membranes by rapid filtration as described in the binding assay protocol.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.
-
Conclusion and Future Directions
The this compound scaffold is a cornerstone of modern opioid pharmacology. Its mechanism of action in the CNS is primarily mediated through agonism at the μ-opioid receptor, leading to the activation of Gi/o protein signaling pathways that ultimately produce profound analgesia. The functional consequences of MOR activation are complex, involving a delicate balance between G-protein and β-arrestin-mediated signaling.
For researchers in the field, a thorough characterization of novel analogs using a suite of in vitro and in vivo assays is essential. Understanding the structure-activity relationships that govern not only binding affinity but also functional selectivity (biased agonism) will be the key to developing the next generation of CNS therapeutics. The pursuit of ligands that are highly biased towards G-protein signaling holds the promise of retaining the powerful analgesic effects of this chemical class while mitigating the serious adverse effects that have been linked to the β-arrestin pathway. This continues to be a highly active and promising area of drug discovery.
References
-
Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (n.d.). PubMed. [Link]
-
Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. (1986). Anesthesiology, 64(1), 54–66. [Link]
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]
-
How μ-Opioid Receptor Recognizes Fentanyl. (2018). Journal of Chemical Information and Modeling, 58(8), 1553–1560. [Link]
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (n.d.). PubMed. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE, 13(5), e0197734. [Link]
-
21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids (Tab A). (2019). U.S. Department of State. [Link]
-
4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. (1974). Journal of Medicinal Chemistry, 17(10), 1124-1125. [Link]
-
News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). UNODC. [Link]
-
Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate. [Link]
-
Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... (n.d.). ResearchGate. [Link]
-
Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (1986). In A. F. Casy & R. T. Parfitt (Eds.), Opioid Analgesics (pp. 299-342). Springer US. [Link]
-
Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally. (2007). European Journal of Pharmacology, 572(2-3), 127–137. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed. [Link]
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]
Sources
- 1. state.gov [state.gov]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 5. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 1-Phenylpiperidin-4-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-phenylpiperidin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document is structured to provide researchers, scientists, and formulation experts with both theoretical understanding and practical, field-proven methodologies for determining and interpreting the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present a robust protocol for solubility determination, and detail the analytical techniques required for accurate quantification.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a cornerstone of successful drug development.[1][2] Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, diminished bioavailability, and underestimated toxicity, ultimately increasing development costs and the likelihood of late-stage failure.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for designing efficient synthesis and purification strategies, as well as for the development of stable and effective formulations.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound is an organic compound featuring a piperidine ring with a phenyl group attached to the nitrogen atom and an amine group at the 4-position.[3][4] These structural features dictate its polarity, hydrogen bonding capabilities, and ultimately its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [5][6] |
| Molecular Weight | 176.26 g/mol | [5][6] |
| Appearance | Typically a white to off-white crystalline solid | [3][7] |
| Boiling Point (Predicted) | 312.0 ± 35.0 °C | [7][8] |
| pKa (Predicted) | 9.83 ± 0.10 | [8] |
| LogP (Octanol/Water Partition Coefficient, Calculated) | 1.851 | [9] |
The presence of the amine groups makes the molecule basic and capable of acting as a hydrogen bond donor, while the phenyl group and the piperidine ring contribute to its lipophilicity. The calculated LogP value of 1.851 suggests a moderate lipophilicity, indicating that it will likely have appreciable solubility in a range of organic solvents.[9]
Experimental Determination of Thermodynamic Solubility
While kinetic solubility assays are useful for high-throughput screening in early drug discovery, determining the thermodynamic (or equilibrium) solubility is crucial for lead optimization and formulation development.[1][2] The saturation shake-flask method is widely regarded as the "gold standard" for its reliability in measuring thermodynamic solubility.[10][11]
The Shake-Flask Method: A Validated Protocol
The underlying principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Experimental Workflow:
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 4. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 5. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 7. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]
- 8. N-phenylpiperidin-4-amine | 23056-29-3 [chemicalbook.com]
- 9. N-Phenyl-4-piperidinamine (CAS 23056-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
Unlocking the Therapeutic Potential of the 1-Phenylpiperidin-4-amine Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1][2] Its six-membered heterocyclic piperidine ring, combined with a phenyl group, provides a versatile framework that can be readily modified to interact with a diverse range of biological targets.[1] This guide offers an in-depth exploration of the synthesis, mechanism of action, and promising therapeutic applications of derivatives built upon this remarkable chemical entity, providing field-proven insights for drug discovery and development professionals.
The Analgesic Powerhouse: A Legacy in Pain Management
The most established therapeutic application of phenylpiperidine derivatives lies in the field of analgesia. This class of compounds includes some of the most potent synthetic opioids used in medicine today.[3][4]
Mechanism of Action: Mu-Opioid Receptor Agonism
The primary mechanism for the analgesic effects of these derivatives is their action as agonists at the mu-opioid receptor.[3][4] Binding to these receptors, which are located at the dorsal horn of the spinal cord and in the rostral ventral medulla, inhibits the ascending pain pathways.[3][4] This action increases the patient's pain threshold, producing profound analgesic and sedative effects.[3][4] The prototypical example of this class is Fentanyl, a second-generation synthetic opioid developed from the phenylpiperidine series, which has been a cornerstone of anesthesia and pain management since its introduction in the 1960s.[3][4]
Structure-Activity Relationship (SAR) for Analgesic Potency
Decades of research have illuminated the key structural features that govern the analgesic potency of these derivatives. Quantitative structure-activity relationship (QSAR) studies have revealed that modifications to the phenyl and piperidine rings significantly impact drug-receptor interactions.[5]
-
Phenyl Ring Substitution: The substitution pattern on the phenyl group is critical. Lipophilicity and the capacity for hydrogen-bond acceptance tend to enhance potency.[5] Conversely, bulky substituents, particularly at the ortho position, can negatively affect activity.[5]
-
Piperidine Ring Conformation: The conformation of the piperidine ring, specifically whether the phenyl group is in an axial or equatorial position, influences binding and efficacy. For some derivatives like meperidine, phenyl axial conformers are thought to explain the potency-enhancing effect of a meta-hydroxy group on the phenyl ring.[6]
Caption: Key Structure-Activity Relationships for Analgesic Phenylpiperidines.
Targeting Neurodegenerative Diseases: A New Frontier
Emerging research highlights the potential of this compound derivatives as multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8] These disorders are characterized by a cascade of pathological events, including neuronal loss, protein aggregation, and neurotransmitter deficiencies, making multi-target drugs a highly attractive therapeutic strategy.[8][9]
Multi-Target Enzyme Inhibition
Several quinoline derivatives, which can be considered structurally related to the phenylpiperidine scaffold, have demonstrated the ability to modulate multiple enzymes implicated in Alzheimer's disease pathology. In vitro assays have shown that certain derivatives can significantly inhibit acetylcholinesterase (AChE), Glycogen Synthase Kinase 3β (GSK3β), and β-secretase (BACE1).[7] Importantly, some of the most potent compounds exhibited low cytotoxicity in human glioblastoma and murine fibroblast cell lines, suggesting a favorable therapeutic window.[7]
Dopaminergic Stabilization
In the context of Parkinson's disease and other movement disorders, derivatives of 4-phenylpiperidine have been developed as dopamine D2 receptor ligands.[10] Pridopidine, for example, acts as a "dopaminergic stabilizer." It exhibits a unique profile, behaving as a D2 antagonist with fast-off kinetics.[10] This allows the receptor to rapidly regain responsiveness to endogenous dopamine, a mechanism that differs from classic D2 antagonists and partial agonists. This state-dependent antagonism may help to normalize motor activity, reducing hyperactivity without causing the motor dampening effects of traditional antagonists.[10]
Broad-Spectrum Antiviral Potential
The versatility of the piperidine scaffold extends to antiviral applications. Studies have identified derivatives with significant inhibitory activity against a range of DNA and RNA viruses, indicating a potential for developing broad-spectrum antiviral agents.[11][12]
Activity Against DNA Viruses
Phenylpiperazine derivatives have been shown to significantly inhibit the replication of human adenovirus (HAdV) and human cytomegalovirus (HCMV) at low micromolar concentrations with minimal cytotoxicity.[11][13] Biological studies suggest these molecules can block viral infection at different phases of the viral life cycle, presenting a promising avenue for treating infections, particularly in immunocompromised patients.[11][13]
Inhibition of RNA Viruses
Against RNA viruses, N-substituted piperidine derivatives have demonstrated efficacy against Influenza A/H1N1 virus in in vitro models using MDCK cell cultures.[12] The antiviral activity of these compounds was found to be superior to commercial drugs like Tamiflu and Rimantadine in these specific assays.[12] Other studies have identified derivatives with activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV).[14]
| Compound Class | Virus Target(s) | Reported Potency (EC50) | Reference |
| Phenylpiperazine Derivatives | Human Adenovirus (HAdV), HCMV | Low micromolar | [11] |
| Pyrazolo[3,4-b]pyridine Derivatives | HSV-1, Mayaro, VSV | 0.52 - 6.8 µM | [14] |
| N-substituted Piperidines | Influenza A/H1N1 | Effective vs. controls | [12] |
Table 1: Summary of Reported Antiviral Activities.
Synthesis and Experimental Protocols
The accessibility of the this compound core through established synthetic routes is a key advantage for its development as a therapeutic scaffold.
Core Synthesis: Reductive Amination
A common and efficient method for synthesizing the core structure is the reductive amination of a 4-piperidone derivative with aniline.[1][15] This reaction typically involves a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[1][15] The piperidine nitrogen can be pre-functionalized with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step to yield the free amine.[15]
Caption: General Synthetic Workflow for this compound.
Representative Synthetic Protocol
Objective: To synthesize this compound from 1-N-Boc-4-piperidone.
Materials:
-
1-N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel).
Step-by-Step Methodology:
-
Reductive Amination:
-
Dissolve 1-N-Boc-4-piperidone and aniline in dichloromethane (DCE).
-
Add acetic acid (AcOH) to the mixture.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) to the stirring solution at room temperature.
-
Allow the reaction to proceed overnight.[15]
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product, 1-N-Boc-4-(Phenylamino)piperidine, via column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified 1-N-Boc-4-(Phenylamino)piperidine in DCM.
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for approximately 1 hour.[15]
-
Monitor the reaction to completion using TLC.
-
Remove the solvent and excess TFA in vacuo to yield the final product, this compound, often as a TFA salt.[15]
-
Representative Biological Assay Protocol
Objective: To evaluate the in vitro antiviral activity of test compounds against Influenza A/H1N1 virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/H1N1 virus stock (e.g., A/Swine/Iowa/30)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent for cytotoxicity assessment
-
Reference drugs (e.g., Oseltamivir, Rimantadine)
Step-by-Step Methodology:
-
Cell Seeding: Plate MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Cytotoxicity Assessment (CC₅₀):
-
Prepare serial dilutions of the test compounds.
-
Add the dilutions to the confluent MDCK cells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Antiviral Assay (Therapeutic Regimen):
-
Infect the confluent MDCK cell monolayers with Influenza A/H1N1 virus at a predetermined dose (e.g., 100 ID₅₀/0.2 mL).[12]
-
After a viral adsorption period, remove the inoculum.
-
Add fresh medium containing serial dilutions of the test compounds (starting at a concentration below the CC₅₀) and reference drugs to the infected cells.[12]
-
Incubate the plates for 48-72 hours.
-
Assess the cytopathic effect (CPE) of the virus visually or quantify viral inhibition using methods like RT-PCR or an immunoassay.
-
Calculate the 50% effective concentration (EC₅₀) for each compound.
-
Determine the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the compound's therapeutic window.
-
Caption: Workflow for a Therapeutic Regimen In Vitro Antiviral Assay.
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent therapeutic agents. Its derivatives have made a profound impact on pain management and show considerable promise in the complex fields of neurodegeneration and virology.[3][7][11]
The future of research in this area lies in leveraging the extensive SAR knowledge to design next-generation compounds with enhanced selectivity and improved safety profiles. For neurodegenerative diseases, the focus will be on optimizing multi-target activity and ensuring blood-brain barrier permeability. For antiviral applications, the challenge is to identify derivatives with broad-spectrum activity against emerging viral threats while minimizing the potential for resistance. The continued exploration and chemical modification of this versatile scaffold are poised to deliver novel and impactful medicines for some of the most challenging diseases facing society.
References
- EvitaChem.
- Benchchem. Synthesis routes of this compound.
- ChemicalBook. N-phenylpiperidin-4-amine synthesis.
- Manchikanti, L., et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
-
Gupta, S. P., et al. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. [Link]
- ResearchGate.
-
Manchikanti, L., et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
-
PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. [Link]
-
Pontén, J., et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. [Link]
-
Carocci, A., et al. New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. PubMed. [Link]
-
Ozerov, A. A., et al. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH. [Link]
-
PubChem. This compound | C11H16N2 | CID 21193347. [Link]
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]
-
Lasota, J., & Kachalkin, A. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. [Link]
-
Froimowitz, M. Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH. [Link]
-
ResearchGate. Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. [Link]
-
ResearchGate. New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. [Link]
-
PMC. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. [Link]
-
PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]
-
MDPI. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. [Link]
-
Neuroscience Research Notes. Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. [Link]
-
PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
Sources
- 1. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroscirn.org [neuroscirn.org]
- 10. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
The Cornerstone of Potent Analgesia: A Technical Guide to 1-Phenylpiperidin-4-amine and its Derivatives
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Quest for Pain Management
The management of moderate to severe pain remains a cornerstone of modern medicine, with opioids continuing to be a critical therapeutic class. Within the vast landscape of analgesic compounds, the 4-anilidopiperidine scaffold has emerged as a privileged structure, giving rise to some of the most potent and widely used synthetic opioids.[1][2] At the heart of this important class of molecules lies a key precursor: 1-Phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP). This guide provides a comprehensive technical overview of this compound, from its synthesis to its pivotal role as a building block for potent analgesic agents like fentanyl and its analogues. We will delve into the structure-activity relationships that govern the remarkable potency of these compounds and the intricate pharmacology of their interaction with the mu (µ)-opioid receptor.
The Precursor: Synthesis and Properties of this compound
The synthesis of this compound is a critical first step in the production of numerous potent analgesics. Several synthetic routes have been developed, with the most common and efficient methods focusing on the reductive amination of a 4-piperidone derivative with aniline.[3]
Synthetic Workflow: From Piperidone to Precursor
A prevalent and scalable method for the synthesis of this compound involves the reductive amination of N-protected 4-piperidone with aniline, followed by deprotection. The use of a protecting group on the piperidine nitrogen, such as a benzyl or tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and ensure regioselectivity.
Diagram: General Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Key Experimental Protocol: Synthesis of this compound via Reductive Amination
The following protocol outlines a common laboratory-scale synthesis of this compound, adapted from established methodologies.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reductive Amination:
-
Dissolve N-Boc-4-piperidone and aniline in dichloromethane.
-
Add glacial acetic acid to the mixture.
-
Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1-phenylpiperidin-4-amine.
-
-
Deprotection:
-
Dissolve the crude N-Boc-1-phenylpiperidin-4-amine in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the completion of the reaction by TLC or LC-MS.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography or crystallization.
-
From Precursor to Potent Analgesics: The 4-Anilidopiperidine Scaffold
The true significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of potent opioid analgesics. The core structure of these compounds, the 4-anilidopiperidine scaffold, is responsible for their high affinity and agonist activity at the µ-opioid receptor.
Structure-Activity Relationships (SAR): Unlocking Potency
The remarkable analgesic potency of 4-anilidopiperidine derivatives is a direct result of specific structural features that optimize their interaction with the µ-opioid receptor. Key modifications to the this compound core have profound effects on potency and pharmacological profile.
-
Acylation of the 4-amino group: The introduction of a propanamide group on the aniline nitrogen is a critical determinant of high analgesic activity, as seen in fentanyl.[4]
-
Substitution at the 1-position of the piperidine ring: The nature of the substituent at the piperidine nitrogen significantly influences potency. A phenethyl group, as in fentanyl, is highly favorable for µ-opioid receptor binding.[2]
-
Modifications at the 4-position of the piperidine ring: Introduction of substituents at the 4-position of the piperidine ring can further enhance potency. For instance, a methoxymethyl group is present in sufentanil, and a methyl ester in remifentanil.[5]
-
Piperidine ring conformation: The conformation of the piperidine ring, particularly the orientation of the 4-phenyl group, plays a role in receptor binding.[1]
Diagram: Key Structural Features of 4-Anilidopiperidine Analgesics
Caption: Key modification points on the 4-anilidopiperidine scaffold.
Quantitative Insights: Analgesic Potency and Receptor Affinity
The following table summarizes the relative analgesic potency and µ-opioid receptor binding affinity of selected 4-anilidopiperidine derivatives, highlighting the impact of structural modifications.
| Compound | R1 (Piperidine N-substituent) | R2 (Anilide N-acyl group) | R3 (Piperidine 4-substituent) | Relative Analgesic Potency (Morphine = 1) | µ-Opioid Receptor Binding Affinity (Ki, nM) |
| Fentanyl | -CH2CH2Ph | -C(O)CH2CH3 | H | 50-100[2] | 1.23[6] |
| Sufentanil | -CH2CH2(thienyl) | -C(O)CH2CH3 | -CH2OCH3 | 500-1000 | 0.40[6] |
| Remifentanil | -CH2CH2COOCH3 | -C(O)CH2CH3 | -COOCH3 | 100-200 | Not specified in provided text |
| Carfentanil | -CH2CH2Ph | -C(O)CH2CH3 | -COOCH3 | ~10,000 | Not specified in provided text |
| Alfentanil | -CH2CH2(tetrazolyl) | -C(O)CH2CH3 | -CH2OCH3 | 15-20 | 38.9[6] |
Data compiled from various sources. Relative potencies are approximate and can vary depending on the assay.
Mechanism of Action: The µ-Opioid Receptor Signaling Cascade
The analgesic effects of this compound derivatives are primarily mediated through their agonist activity at the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[7]
Downstream Signaling Pathways
Upon binding of an agonist like fentanyl to the µ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways:
-
G-protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Ion Channel Modulation:
-
Potassium Channel Activation: The Gβγ subunit of the G-protein activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
Calcium Channel Inhibition: The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[8]
-
The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of the transmission of nociceptive signals.
Diagram: µ-Opioid Receptor Signaling Pathway
Caption: Simplified schematic of the µ-opioid receptor signaling cascade.
Conclusion: A Versatile Precursor with Enduring Importance
This compound stands as a testament to the power of a well-designed chemical scaffold in medicinal chemistry. Its strategic importance as a precursor to a generation of potent analgesic compounds is undeniable. A thorough understanding of its synthesis, the structure-activity relationships of its derivatives, and their mechanism of action is essential for researchers and drug development professionals working in the field of pain management. As the quest for safer and more effective analgesics continues, the 4-anilidopiperidine core, and by extension its key precursor, will undoubtedly remain a focal point of research and development efforts.
References
-
Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. (2019). MDPI. Retrieved from [Link]
- Methods for the synthesis of alfentanil, sufentanil, and remifentanil. (n.d.). Google Patents.
-
Biased signaling of Mu opioid receptors involves distinct pathways. The... (n.d.). ResearchGate. Retrieved from [Link]
-
Biased signaling of Mu opioid receptors involves distinct pathways. The... (n.d.). ResearchGate. Retrieved from [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PubMed Central. Retrieved from [Link]
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (n.d.). PubMed. Retrieved from [Link]
- Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2025). [No source provided].
-
Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. (2022). PubMed Central. Retrieved from [Link]
-
Opioid receptors signaling network. (n.d.). PubMed Central. Retrieved from [Link]
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (n.d.). PubMed. Retrieved from [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed. Retrieved from [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central. Retrieved from [Link]
-
Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. (2019). ResearchGate. Retrieved from [Link]
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). PLOS One. Retrieved from [Link]
-
Fentanyl Synthetic Methodology: A Comparative Study. (n.d.). DTIC. Retrieved from [Link]
-
Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). PubMed Central. Retrieved from [Link]
-
Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review. (n.d.). Web Poison Control. Retrieved from [Link]
-
Fentanyl Analogs: Structure-Activity-Relationship Study. (n.d.). Cherry. Retrieved from [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization steps for the synthesis of fentanyl (4); aisolated yield;... (n.d.). ResearchGate. Retrieved from [Link]
-
Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment. (n.d.). SciELO México. Retrieved from [Link]
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). [No source provided].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 5. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis | MDPI [mdpi.com]
- 7. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The 1-Phenylpiperidin-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of 1-Phenylpiperidin-4-amine Analogs for Researchers, Scientists, and Drug Development Professionals.
Abstract
The this compound core is a quintessential example of a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its inherent conformational rigidity and the synthetic accessibility of its multiple modification points have made it a cornerstone in the development of ligands for a diverse array of biological targets, most notably within the central nervous system (CNS). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their well-established role as modulators of opioid receptors. Furthermore, this guide will delve into the expanding therapeutic landscape of this scaffold, exploring its interactions with other key CNS targets, including sigma (σ) receptors, dopamine receptors, and C-C chemokine receptor type 5 (CCR5). Through a detailed examination of key structural modifications and their impact on potency, selectivity, and functional activity, this document aims to equip researchers and drug development professionals with the critical insights necessary to navigate the chemical space of this compound analogs and to inform the rational design of next-generation therapeutics.
Introduction: The Versatility of the this compound Core
The this compound moiety is a deceptively simple yet remarkably versatile structural framework. Its prominence in medicinal chemistry can be attributed to several key features:
-
A Rigidified Scaffold: The piperidine ring provides a conformationally constrained core, which helps to reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
Defined Vectorial Exits: The scaffold presents three primary vectors for chemical modification: the N1-phenyl group, the C4-amino substituent, and the piperidine ring itself. This allows for systematic exploration of the chemical space to optimize interactions with a target.
-
Blood-Brain Barrier Permeability: The inherent lipophilicity of the scaffold often facilitates penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.
Historically, the this compound core is most famously embodied in the potent synthetic opioid analgesic, fentanyl.[1][2] The development of fentanyl and its numerous analogs has provided a rich foundation for understanding the SAR of this class of compounds at opioid receptors. However, the therapeutic potential of this scaffold extends far beyond analgesia, with analogs demonstrating significant activity at other G-protein coupled receptors (GPCRs) and ion channels. This guide will explore the nuances of SAR that govern the affinity and selectivity of these analogs for their respective targets.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at three key positions: the N1-phenyl group, the C4-amino substituent, and the piperidine ring. A systematic analysis of these modifications provides a clear roadmap for the rational design of potent and selective ligands.
Modifications at the N1-Position: The Role of the Phenyl Ring and its Replacements
The substituent at the N1 position of the piperidine ring plays a crucial role in modulating the affinity and selectivity of these analogs for their biological targets.
-
The N1-Phenethyl Moiety: In the context of opioid receptor agonists, a phenethyl group at the N1 position, as seen in fentanyl, is generally optimal for high mu-opioid receptor (MOR) affinity.[3] This is believed to be due to favorable hydrophobic and van der Waals interactions within a specific pocket of the receptor.
-
Substitutions on the N1-Phenyl Ring: Introduction of substituents on the phenyl ring of the N1-phenethyl group can influence potency and selectivity. For instance, electron-withdrawing groups can sometimes enhance activity, though the effects are often target-dependent.
-
Replacement of the Phenyl Ring: Isosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in the pharmacological profile. For example, replacing the phenyl with a thienyl group can alter the selectivity profile between opioid receptor subtypes.
The C4-Amino Substituent: A Key Determinant of Potency and Function
The nature of the substituent on the C4-amino group is arguably one of the most critical determinants of the pharmacological activity of this compound analogs.
-
Acylation of the C4-Amine: For opioid receptor agonists, acylation of the 4-amino group is essential for high potency. The N-propanamido group found in fentanyl is highly favorable for MOR affinity. The length and nature of this acyl chain are critical, with even minor modifications leading to dramatic changes in activity. For example, the N-acetamide analog (acetylfentanyl) retains high potency.[4]
-
The N-Aryl Group: The presence of an N-aryl group, typically a phenyl ring, attached to the acyl nitrogen is a common feature of high-affinity MOR agonists. Substitutions on this phenyl ring can fine-tune the activity. For instance, a para-fluoro substituent can sometimes enhance potency.
-
Beyond Acyl Groups: For other targets, such as sigma receptors, different substituents on the C4-amino group are preferred. For example, N-benzyl or N-phenylacetamide moieties can confer high affinity and selectivity for sigma-1 receptors.[5]
Piperidine Ring Modifications: Fine-Tuning the Conformation
Modifications to the piperidine ring itself can influence the conformational preferences of the molecule and its interactions with the target protein.
-
C3-Substitution: Introduction of a methyl group at the C3 position of the piperidine ring can have profound effects on potency and stereoselectivity. For example, in the fentanyl series, a cis-3-methyl group can significantly increase potency.
-
C4-Substitution: The substituent at the C4 position is a cornerstone of the SAR. As discussed, an amino group is a key feature, but other functionalities can also be tolerated or even beneficial for specific targets. For instance, 4-hydroxy-4-phenylpiperidines have been explored as nociceptin receptor ligands.
Quantitative SAR Data
The following table summarizes the in vitro binding affinities of a selection of this compound analogs for various biological targets. This data highlights the impact of subtle structural modifications on potency and selectivity.
| Compound | R1 (N1-Substituent) | R2 (C4-N-Substituent) | Target | Binding Affinity (Ki, nM) |
| Fentanyl | Phenethyl | N-Phenylpropanamido | μ-Opioid | 0.39 |
| Acetylfentanyl | Phenethyl | N-Phenylacetamido | μ-Opioid | 0.9 |
| Carfentanil | Phenethyl | N-Phenyl(methoxycarbonyl)propanamido | μ-Opioid | 0.02 |
| Sufentanil | 2-(2-Thienyl)ethyl | N-Phenylpropanamido | μ-Opioid | 0.13 |
| Alfentanil | 1-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-4-yl | N-Phenylpropanamido | μ-Opioid | 1.1 |
| Remifentanil | Methyl propanoate | N-Phenylpropanamido | μ-Opioid | 1.4 |
| Analog 1 | Benzyl | Phenylacetamido | σ1 Receptor | 3.90 |
| Analog 2 | Benzyl | 2-Fluorophenylacetamido | σ1 Receptor | 3.56 |
| Analog 3 | Benzyl | Phenylacetamido | σ2 Receptor | 240 |
| Analog 4 | Propyl | 3-(Methylsulfonyl)phenyl | D2 Receptor | Low Affinity |
| Maraviroc Analog | - | 4-(Pyrazolyl)phenyl | CCR5 | Potent Antagonist |
Note: This table is a representative compilation and not exhaustive. Binding affinities can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of a Representative Analog: N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide (Acetylfentanyl)
This protocol describes a common synthetic route to acetylfentanyl, a potent fentanyl analog.[6]
Step 1: Reductive Amination to form N-phenyl-1-phenethylpiperidin-4-amine
-
To a solution of N-phenethyl-4-piperidone (1.0 eq) in dichloroethane is added aniline (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-phenyl-1-phenethylpiperidin-4-amine.
Step 2: Acylation to form N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide
-
To a solution of N-phenyl-1-phenethylpiperidin-4-amine (1.0 eq) in dichloromethane is added triethylamine (1.5 eq) and the solution is cooled to 0 °C.
-
Acetyl chloride (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide.
Caption: Synthetic workflow for N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide.
In Vitro Biological Evaluation: Mu-Opioid Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound for the mu-opioid receptor (MOR).[7][8]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).
-
Test compounds (this compound analogs).
-
Naloxone (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (or buffer for total binding, or 10 µM naloxone for non-specific binding).
-
Radioligand (e.g., [³H]-DAMGO at a concentration near its Kd).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are collected, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Therapeutic Applications Beyond Opioid Signaling
While the this compound scaffold is most renowned for its role in opioid analgesics, its structural versatility has led to the discovery of potent and selective ligands for a range of other CNS targets.
Sigma (σ) Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Several this compound analogs have been identified as high-affinity sigma-1 receptor ligands.[9] For example, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibit nanomolar affinity for the sigma-1 receptor with high selectivity over the sigma-2 subtype.[5] These compounds hold promise for the development of novel therapeutics for neurodegenerative diseases, neuropathic pain, and depression.
Dopamine Receptor Ligands
The dopaminergic system is a key player in motor control, motivation, and reward. The 1-phenylpiperidine scaffold has been utilized in the design of dopamine D2 receptor ligands. For instance, pridopidine, a 4-phenylpiperidine derivative, acts as a dopaminergic stabilizer and has been investigated for the treatment of Huntington's disease.[4]
CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, making it a critical target for antiviral therapies. Analogs based on the 4-anilinopiperidine scaffold have been developed as potent CCR5 antagonists.[10] These compounds, such as maraviroc, effectively block HIV-1 entry and represent a significant advancement in the treatment of HIV/AIDS.
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetanilide, N-(1-phenethyl-4-piperidyl)- [webbook.nist.gov]
- 5. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand-binding studies [bio-protocol.org]
- 9. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenylpiperidin-4-amine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems
Abstract: This in-depth technical guide explores the utility of 1-phenylpiperidin-4-amine as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, and the specific substitution pattern of this compound offers a unique combination of steric and electronic properties that make it an attractive starting material for drug discovery and development.[1][2] This guide will delve into the synthesis of the core molecule and its application in key heterocyclic ring-forming reactions, including the Pictet-Spengler, Bischler-Napieralski, Ugi, and Gewald reactions. Mechanistic insights, detailed experimental protocols, and the medicinal chemistry relevance of the resulting heterocyclic systems will be discussed, providing a comprehensive resource for researchers and scientists in the field.
Part 1: Introduction to this compound
The Privileged Scaffold: Significance in Medicinal Chemistry
The this compound moiety is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of novel therapeutic agents.[3] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] The presence of the N-phenyl group and the 4-amino substituent on the piperidine ring of this compound provides distinct vectors for chemical modification, allowing for the fine-tuning of a molecule's biological activity.[4] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as analgesics, antipsychotics, and receptor ligands.[2][5][6]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 23056-29-3 |
| Appearance | Off-white to yellow solid |
| Melting Point | 68-72 °C |
| Boiling Point | ~320 °C at 760 mmHg |
Spectroscopic data is essential for the identification and characterization of this compound and its derivatives. While specific spectra should be acquired for each batch, typical ¹H and ¹³C NMR chemical shifts can be predicted based on the structure.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step procedure starting from 1-N-Boc-4-piperidone. The first step is a reductive amination with aniline, followed by the deprotection of the Boc group.[7]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound [7]
Step 1: Synthesis of 1-N-Boc-4-(Phenylamino)piperidine
-
To a solution of 1-N-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE), add aniline (1.1 eq) and acetic acid (AcOH, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-N-Boc-4-(phenylamino)piperidine.
Step 2: Synthesis of this compound
-
Dissolve 1-N-Boc-4-(phenylamino)piperidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Part 2: Applications in Heterocyclic Synthesis
The primary amino group of this compound serves as a versatile handle for the construction of a wide variety of heterocyclic systems.
Synthesis of Fused Piperidine Systems
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure in many natural products and pharmaceutically active compounds.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[10] While the classic Pictet-Spengler reaction utilizes tryptamine derivatives, the principle can be adapted for other suitably activated aromatic systems.
Mechanism and Rationale:
In the context of a derivative of this compound, where the phenyl group is sufficiently electron-rich (e.g., containing electron-donating groups), it can participate in a Pictet-Spengler-type cyclization. The primary amine of this compound can be acylated and then reduced to provide the necessary β-phenylethylamine substructure. This derivative can then react with an aldehyde to initiate the cyclization.
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine derivative of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[11][12] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[13]
Mechanism and Rationale:
To utilize this compound in a Bischler-Napieralski reaction, the primary amine must first be acylated to form the corresponding β-arylethylamide. The subsequent cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks an electrophilic nitrilium ion intermediate.[11]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Protocol: Bischler-Napieralski Reaction [13]
-
Dissolve the N-acyl derivative of this compound (1.0 eq) in a dry, aprotic solvent such as acetonitrile or toluene.
-
Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Multicomponent Reactions for Rapid Library Synthesis
The Ugi reaction is a four-component reaction (4-CR) that allows for the rapid and efficient synthesis of α-aminoacyl amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[14][15] This reaction is a cornerstone of combinatorial chemistry and is highly valued for its ability to generate molecular diversity from simple starting materials.[16]
Mechanism and Rationale:
This compound can serve as the amine component in the Ugi reaction. The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to form a stable α-adduct, which then undergoes a Mumm rearrangement to yield the final bis-amide product.[14]
Caption: Key steps in the Ugi four-component reaction.
Experimental Protocol: Ugi Reaction [14]
-
In a flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in a polar aprotic solvent such as methanol or DMF.
-
Add the aldehyde or ketone (1.0 eq) to the mixture and stir for 10-20 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α-aminoacyl amide.
Synthesis of Five-Membered Heterocycles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities.[17][18] A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18]
Synthetic Strategies:
While this compound is not a direct precursor for pyrazole synthesis in the classical sense, it can be chemically modified to participate in pyrazole-forming reactions. For instance, the primary amine can be transformed into a hydrazine derivative through diazotization followed by reduction. This hydrazine derivative can then be reacted with a 1,3-dicarbonyl compound to yield the corresponding N-substituted pyrazole.
Caption: General synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls.
Experimental Protocol: Pyrazole Synthesis from a Hydrazine Derivative [17]
-
To a solution of the hydrazine derivative of this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.0 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[19][20] The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[21]
Mechanism and Rationale:
Although this compound is not a direct reactant in the classical Gewald synthesis, its derivatives can be. For example, a ketone functionality could be introduced onto the piperidine ring or the phenyl group. More commonly, the basic nitrogen of the piperidine can act as a catalyst for the reaction. The mechanism is believed to proceed via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[19]
Caption: Simplified pathway of the Gewald reaction.
Experimental Protocol: Gewald Reaction [19]
-
In a flask, combine the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Add a catalytic amount of a base, such as morpholine or piperidine (or a derivative like this compound).
-
Heat the reaction mixture, typically to around 50-80 °C, and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Part 3: The Medicinal Chemistry Perspective
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic modifications at three key positions, enabling extensive Structure-Activity Relationship (SAR) studies:
-
The Phenyl Ring: Substitution on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions with the target protein. Electron-donating or withdrawing groups can be introduced to fine-tune binding affinity and selectivity.
-
The Piperidine Nitrogen: The basicity of the piperidine nitrogen can be altered by the nature of the substituent. This is crucial for interactions with acidic residues in protein binding pockets and for influencing pharmacokinetic properties like pKa and membrane permeability.
-
The 4-Amino Group: This primary amine is a key handle for introducing a wide variety of functional groups through acylation, alkylation, or participation in multicomponent reactions. These modifications can explore different binding pockets and introduce new pharmacophoric features.
Case Studies: this compound in Drug Discovery
The versatility of the this compound scaffold is evident in its presence in numerous compounds investigated in drug discovery programs. For instance, derivatives of 4-anilinopiperidine are found in a number of potent opioid analgesics, such as fentanyl and its analogs.[6] In these molecules, the 4-anilino group is crucial for binding to the mu-opioid receptor. The development of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders, has also utilized the 1-phenylpiperidine framework.[4]
Part 4: Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the synthesis of complex heterocyclic systems. Its utility in fundamental reactions such as the Pictet-Spengler, Bischler-Napieralski, Ugi, and Gewald reactions provides access to a rich diversity of molecular architectures with significant potential in medicinal chemistry. The ability to readily modify the scaffold at multiple positions makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. Future research will likely focus on the development of novel, stereoselective synthetic methodologies employing this scaffold, as well as its incorporation into new and innovative drug discovery platforms. The continued exploration of the chemical space accessible from this compound promises to yield new and improved therapeutic agents for a wide range of diseases.
Part 5: References
-
The Pictet-Spengler Reaction. (n.d.). Google Books. Retrieved January 12, 2026, from
-
The Versatile Scaffold: A Technical Review of 1-(4-aminophenyl)piperidine-4-carboxamide in Drug Discovery. (n.d.). Benchchem. Retrieved January 12, 2026, from
-
N-phenylpiperidin-4-amine synthesis. (n.d.). ChemicalBook. Retrieved January 12, 2026, from
-
Pictet–Spengler reaction. (2023, December 27). In Wikipedia. Retrieved January 12, 2026, from
-
Synthesis routes of this compound. (n.d.). Benchchem. Retrieved January 12, 2026, from
-
Bischler–Napieralski reaction. (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from
-
Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved January 12, 2026, from
-
Ugi reaction. (2023, December 11). In Wikipedia. Retrieved January 12, 2026, from
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Retrieved January 12, 2026, from
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024, August 21). Retrieved January 12, 2026, from
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved January 12, 2026, from
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (1992, August 1). PubMed. Retrieved January 12, 2026, from
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from
-
Gewald reaction. (2023, March 23). In Wikipedia. Retrieved January 12, 2026, from
-
Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. (2022). PubMed Central. Retrieved January 12, 2026, from
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from
-
chemistry and biological properties of pyrazole derivatives. (2025, March 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 12, 2026, from
-
Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved January 12, 2026, from
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 12, 2026, from
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Retrieved January 12, 2026, from
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 12, 2026, from
-
Ammonia-Promoted One-Pot Tetrazolopiperidinone Synthesis by Ugi Reaction. (2017). PMC. Retrieved January 12, 2026, from
-
Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols. (n.d.). Benchchem. Retrieved January 12, 2026, from
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC. Retrieved January 12, 2026, from
-
Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. (2025, August 6). Request PDF. Retrieved January 12, 2026, from
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved January 12, 2026, from
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved January 12, 2026, from
-
N-Phenyl-1-(phenylmethyl)-4-piperidinamine. (n.d.). PubChem. Retrieved January 12, 2026, from
-
Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2008). PubMed. Retrieved January 12, 2026, from
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017, February). PubMed. Retrieved January 12, 2026, from
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved January 12, 2026, from
-
Ugi Four-Component Reactions Using Alternative Reactants. (2022). PMC. Retrieved January 12, 2026, from
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (2008). PMC. Retrieved January 12, 2026, from
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PubMed Central. Retrieved January 12, 2026, from
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2022). PMC. Retrieved January 12, 2026, from
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2019). MDPI. Retrieved January 12, 2026, from
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Retrieved January 12, 2026, from
-
Bischler napieralski reaction. (2014, October 29). Slideshare. Retrieved January 12, 2026, from
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023, October 10). PMC. Retrieved January 12, 2026, from
-
Piperidine Synthesis. (2025, June 4). DTIC. Retrieved January 12, 2026, from
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. Ugi reaction - Wikipedia [en.wikipedia.org]
- 15. Ugi Reaction [organic-chemistry.org]
- 16. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Gewald reaction - Wikipedia [en.wikipedia.org]
- 20. Gewald Reaction [organic-chemistry.org]
- 21. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Phenylpiperidin-4-amine via Reductive Amination
Abstract
This document provides a comprehensive guide for the synthesis of 1-Phenylpiperidin-4-amine, a key intermediate in the development of various pharmaceutical agents. The protocol detailed herein focuses on the direct reductive amination of N-protected 4-piperidone with aniline, a robust and widely adopted method in medicinal chemistry.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, and an exploration of the underlying chemical principles. The causality behind experimental choices, safety considerations, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound and Reductive Amination
This compound and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds.[4] Notably, this scaffold is a direct precursor to potent synthetic opioids, making its synthesis a subject of significant interest and regulatory scrutiny.[1] The formation of the C-N bond between the piperidine ring and the phenyl group is a critical transformation, and reductive amination has emerged as one of the most efficient and versatile methods to achieve this.[2][3]
Reductive amination involves the reaction of a carbonyl compound (in this case, 4-piperidone) with an amine (aniline) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is highly favored in industrial applications as it avoids the isolation of intermediates, thereby saving time and resources.[2] The choice of reducing agent is paramount to the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective reagent for this purpose.[6][7][8]
Mechanistic Overview
The reductive amination process for the synthesis of this compound from a protected 4-piperidone and aniline proceeds through a well-established mechanism. The key steps are outlined below:
-
Iminium Ion Formation: The reaction is typically initiated under mildly acidic conditions. The acid catalyzes the condensation of the carbonyl group of the 4-piperidone with the primary amine of aniline to form a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion.[5]
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion.[8] This step is generally irreversible and drives the reaction to completion. The selectivity of NaBH(OAc)₃ is a key advantage, as it readily reduces the iminium ion but is slow to react with the starting ketone, minimizing side reactions.[6][8]
-
Deprotection (if applicable): If an N-protected 4-piperidone is used (e.g., N-Boc-4-piperidone), a final deprotection step is required to yield the desired this compound.[1][9] This is typically achieved under acidic conditions.[1][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
The Synthesis of N-Alkylated 4-Anilinopiperidine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 4-Anilinopiperidine and its N-Alkylation
4-Anilinopiperidine is a critical scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its primary significance lies in its role as a key precursor in the synthesis of potent synthetic opioids, most notably fentanyl and its analogues.[1][2][3] The N-alkylation of the piperidine nitrogen is a pivotal transformation in the synthesis of these molecules, as the nature of the N-substituent profoundly influences the compound's pharmacological profile, including its potency, selectivity, and duration of action. For instance, the N-phenethyl group is a common feature in many potent µ-opioid receptor agonists.[4]
Due to its use in the illicit manufacture of controlled substances, 4-anilinopiperidine and its derivatives are regulated as List I chemicals in many jurisdictions, including the United States.[5] Researchers and drug development professionals working with this class of compounds must be aware of and adhere to all applicable regulations and safety protocols.
This comprehensive guide provides an in-depth exploration of the N-alkylation of 4-anilinopiperidine, detailing the primary synthetic methodologies, step-by-step protocols, and the underlying chemical principles. We will delve into two main strategies: direct N-alkylation with alkyl halides and reductive amination, offering insights into the advantages and limitations of each approach.
Reaction Mechanisms: Understanding the "Why"
A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The two primary methods for N-alkylation of 4-anilinopiperidine proceed through distinct mechanistic pathways.
Direct N-Alkylation: A Classic SN2 Approach
The direct N-alkylation of 4-anilinopiperidine with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A critical challenge in this method is the potential for over-alkylation .[6] The tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation event, which leads to the formation of a quaternary ammonium salt.[7] This side reaction can be minimized by carefully controlling the stoichiometry of the reactants and the rate of addition of the alkylating agent.
Diagram 1: SN2 Mechanism of Direct N-Alkylation
A simplified representation of the SN2 mechanism.
Reductive Amination: A Controlled Pathway to N-Alkylation
Reductive amination is a highly reliable and versatile method for N-alkylation that effectively circumvents the issue of over-alkylation.[6][8] This reaction proceeds in two main stages: the formation of an iminium ion intermediate followed by its in-situ reduction.
-
Iminium Ion Formation: The secondary amine of 4-anilinopiperidine reacts with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal eliminates a molecule of water to generate a resonance-stabilized iminium ion.[9]
-
In-situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the desired tertiary amine.[6][9] NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate.[4]
This method's key advantage is its selectivity; since the iminium ion is formed and then immediately reduced, the resulting tertiary amine is not exposed to conditions that would favor a second alkylation.
Diagram 2: Reductive Amination Mechanism
The two-stage mechanism of reductive amination.
Detailed Experimental Protocols
The following protocols are provided as a guide for the N-alkylation of 4-anilinopiperidine. All procedures should be carried out by trained professionals in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Protocol 1: Direct N-Alkylation with Phenethyl Bromide
This protocol describes the synthesis of N-phenethyl-4-anilinopiperidine, a key intermediate for fentanyl synthesis, via direct alkylation.
Materials:
-
4-Anilinopiperidine
-
Phenethyl bromide
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Petroleum ether (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-anilinopiperidine (1.0 eq.) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-120°C with vigorous stirring.
-
Slowly add phenethyl bromide (1.1-1.5 eq.) to the reaction mixture.
-
Maintain the reaction at the chosen temperature and stir for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization from petroleum ether to yield N-phenethyl-4-anilinopiperidine as a crystalline solid.[2][3][5]
Protocol 2: Reductive Amination with Phenylacetaldehyde
This protocol outlines the synthesis of N-phenethyl-4-anilinopiperidine using a one-pot reductive amination approach.
Materials:
-
4-Anilinopiperidine
-
Phenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Glacial acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-anilinopiperidine (1.0 eq.) and phenylacetaldehyde (1.1 eq.) in anhydrous DCM or DCE.
-
If required, add a catalytic amount of glacial acetic acid.
-
Stir the solution at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
In portions, slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or recrystallization to afford pure N-phenethyl-4-anilinopiperidine.[1]
Diagram 3: General Experimental Workflow for N-Alkylation
A generalized workflow for the synthesis of N-alkylated 4-anilinopiperidines.
Data Presentation: A Comparative Overview
The choice of synthetic method and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes representative data for the N-alkylation of 4-anilinopiperidine and related secondary amines.
| Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenethyl bromide | Direct Alkylation | NaOH (10% aq.) | Water | 120 | 2 | Not specified | [3] |
| Phenethyl bromide | Direct Alkylation | NaOH (10% aq.) | Water | 60 | 5 | Not specified | [3] |
| Phenylacetaldehyde | Reductive Amination | Raney-Ni, H₂ (0.4 MPa) | Ethanol | 60 | 2 | 88.1 | [10][11] |
| Various Aldehydes | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 12-24 | 62-88 | [1] |
| Secondary Alcohols | Hydrogen Autotransfer | NNN-Ni(II) pincer complex | Toluene | 110-140 | 12-24 | 40-93 | [12] |
Troubleshooting and Optimization
Even with well-defined protocols, challenges can arise during the synthesis. This section addresses common issues and provides strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Use fresh, high-purity reagents.- Optimize the reaction temperature.- Extend the reaction time and monitor closely by TLC/LC-MS. |
| Over-alkylation (in Direct Alkylation) | - Excess alkylating agent- High reaction temperature- Rapid addition of alkylating agent | - Use a slight excess of the amine or a 1:1 stoichiometry.- Lower the reaction temperature.- Add the alkylating agent slowly using a syringe pump.- Consider switching to reductive amination.[6] |
| Formation of Side Products | - Competing elimination reactions (with certain alkyl halides)- Impurities in starting materials | - Use a less hindered base or a lower reaction temperature.- Purify starting materials before use. |
| Difficult Purification | - Co-elution of product and starting material- Presence of highly polar byproducts (e.g., quaternary salts) | - Optimize the mobile phase for column chromatography.- Consider converting the product to a salt for purification by recrystallization, followed by neutralization to the free base.[13] |
Safety Precautions
4-Anilinopiperidine and its derivatives are potent compounds and should be handled with extreme care.
-
Regulatory Compliance: As a List I chemical, all acquisition, storage, use, and disposal of 4-anilinopiperidine must comply with national and institutional regulations.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle 4-anilinopiperidine in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: 4-Anilinopiperidine is harmful if swallowed and causes skin and serious eye irritation.[14] In case of exposure, seek immediate medical attention.
-
Reagent Hazards: Be aware of the specific hazards associated with all other reagents used, such as flammable solvents, corrosive acids and bases, and toxic alkylating agents and reducing agents. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The N-alkylation of 4-anilinopiperidine is a fundamental transformation for accessing a wide range of biologically active molecules. Both direct alkylation and reductive amination are effective methods, each with its own set of advantages and challenges. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and adherence to strict safety guidelines are essential for the successful and safe synthesis of N-alkylated 4-anilinopiperidine derivatives. The information provided in this guide is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently and responsibly work with this important class of compounds.
References
- BenchChem. (2025).
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- BenchChem. (2025). 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP). BenchChem.
- Kumar, A., & Kumar, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9152–9156.
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
- East China University of Science and Technology. (2011). Preparation method of N-phenethyl-4-phenylaminopiperidine. CN102249986A.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
- BenchChem. (2025).
-
Wikipedia. (2023). N-Phenethyl-4-piperidinone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Anilinopiperidine on Newcrom R1 HPLC column. Retrieved from [Link]
- Fakhraian, H., & Neumeyer, J. L. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- East China University of Science and Technology. (2013). Preparation method of N-phenethyl-4-anilinopiperidine. CN102249986B.
- Yichang Humanwell Pharmaceutical Co Ltd. (2011). Refining method of 4-phenylaminopiperidine analgesic. CN102060753A.
- J. Org. Chem. (2010).
- Khusnutdinov, R. I., Bayguzina, A. R., Zazybin, A. G., Dzhemilev, U. M., & Shitikova, O. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836.
- Bull. Korean Chem. Soc. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines.
- Zhang, Z., et al. (2019). Reductive Aminations of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Sustainable Chemistry & Engineering, 7(5), 5269-5277.
- J. Chem. Educ. (2014). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Wiley Online Library.
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
-
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]
-
Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]
-
Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved from [Link]
- Mallinckrodt Inc. (2011).
-
U.S. Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. organicreactions.org [organicreactions.org]
- 9. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
- 14. caymanchem.com [caymanchem.com]
Application Note & Protocol: High-Purity Isolation of 1-Phenylpiperidin-4-amine via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive and technically detailed guide for the purification of 1-Phenylpiperidin-4-amine using column chromatography. This compound is a key building block in medicinal chemistry, notably as a precursor in the synthesis of various pharmacologically active compounds.[1][2] Its inherent basicity, conferred by the two amine functionalities, presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and yield loss.[3][4] This document outlines a robust protocol employing a modified stationary phase and an optimized mobile phase system to overcome these challenges, ensuring high purity and recovery. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Challenge of Purifying Basic Amines
This compound (C₁₁H₁₆N₂) is a piperidine derivative with a molecular weight of approximately 176.26 g/mol .[5][6] Its structure contains both a secondary amine within the piperidine ring and a primary aniline-type amine. The basic nature of these nitrogen atoms leads to strong ionic interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[4] This acid-base interaction results in the strong adsorption of the amine to the stationary phase, which can cause:
-
Irreversible Adsorption: Loss of the target compound on the column.
-
Peak Tailing: Broad, asymmetric peaks that lead to poor resolution from impurities.
-
Requirement for Highly Polar Solvents: The need for aggressive mobile phases, such as those containing methanol and ammonia, to elute the compound, which can complicate solvent removal and may not provide optimal selectivity.[7]
To achieve efficient and reproducible purification, it is essential to mitigate these undesirable interactions. This protocol details two primary strategies: the use of an amine-functionalized stationary phase and the addition of a basic modifier to the mobile phase when using standard silica gel.
Materials and Methods
Materials & Reagents
-
Crude this compound
-
Stationary Phase Options:
-
Solvents (HPLC Grade):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Triethylamine (TEA)
-
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄ or amine-functionalized)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Flash chromatography system (optional, manual column packing is described)
-
UV lamp (254 nm)
-
TLC developing chamber
-
Heating plate
-
NMR Spectrometer, LC-MS, or GC-MS for purity analysis
Pre-Purification: Thin Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This small-scale experiment saves significant time and resources.
Protocol 3.1: TLC Analysis
-
Prepare a stock solution of the crude this compound in a minimal amount of DCM or MeOH.
-
Spot the solution onto an amine-functionalized TLC plate (or a standard silica plate if that will be your stationary phase).
-
Prepare several developing chambers with different solvent systems. A good starting point for amine-functionalized silica is a hexane/EtOAc mixture. For standard silica, a DCM/MeOH system with a basic additive is recommended.[3][8]
-
System A (Amine-Silica): Start with 80:20 Hexane:EtOAc and increase polarity (e.g., 50:50, 20:80).
-
System B (Standard Silica): Start with 98:2 DCM:MeOH + 0.5% TEA. Increase the methanol concentration to 95:5, 90:10, etc. The addition of a competing base like triethylamine (TEA) neutralizes the acidic silanols on the silica surface, improving peak shape and elution.[3][11]
-
-
Develop the TLC plates.
-
Visualize the spots. this compound is UV active due to the phenyl group and can be visualized under a 254 nm UV lamp as a dark spot.[12] Additionally, staining with ninhydrin or iodine vapor can be used for detection.[12][13][14]
-
Select the optimal mobile phase. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from any impurities.[12]
Detailed Protocol: Column Chromatography Purification
The following protocol outlines the purification process. The use of an amine-functionalized stationary phase is highly recommended for its simplicity and efficiency, as it often eliminates the need for basic additives in the mobile phase.[7][8]
Workflow Overview
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Packing (Slurry Method Recommended):
-
In a beaker, mix the selected stationary phase (e.g., amine-functionalized silica) with the initial, least polar mobile phase determined by TLC to create a slurry.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.[15]
-
Drain the excess solvent until the solvent level is just above the top of the stationary phase bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (or the chosen stationary phase) to this solution.
-
Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.[15] This technique prevents dissolution issues at the column head and often leads to better band sharpness.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
If using a flash system, apply pressure to achieve a steady flow rate. For a gravity column, open the stopcock.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., EtOAc or MeOH).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions on a single TLC plate alongside a spot of the original crude material.
-
Develop and visualize the plate as described in Protocol 3.1.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.
-
Expected Results & Troubleshooting
Following this protocol should yield this compound as a white to off-white solid with high purity (>98%).[5]
| Parameter | Stationary Phase: Amine-Functionalized Silica | Stationary Phase: Standard Silica |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / Methanol + 0.5% Triethylamine |
| Typical Gradient | 20% to 80% Ethyl Acetate | 2% to 10% Methanol |
| Expected Rf | ~0.3 in 50:50 Hexane:EtOAc | ~0.3 in 95:5 DCM:MeOH + 0.5% TEA |
| Peak Shape | Symmetrical | Symmetrical (asymmetrical without TEA) |
| Advantage | No need for basic additive, simpler solvent removal.[16] | Readily available and inexpensive stationary phase. |
| Disadvantage | Higher cost of stationary phase. | Requires basic additive, which can be difficult to remove. |
Troubleshooting Guide
Caption: Troubleshooting decision tree for common chromatography issues.
Conclusion
The purification of basic compounds like this compound is a common challenge in organic synthesis. The strong interaction with standard silica gel can be effectively overcome by either neutralizing the stationary phase with a basic mobile phase modifier like triethylamine or by using a more inert stationary phase such as amine-functionalized silica or basic alumina.[3][10][17] The protocols detailed in this application note provide a robust framework for achieving high-purity this compound, enabling downstream applications in pharmaceutical and chemical research.
References
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]
-
Bickler, B. (2014). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Flash Chromatography Blog. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
PubChem. This compound. [Link]
- Google Patents. (2002).
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube. [Link]
-
Columbia University. Column chromatography. [Link]
-
ACS Publications. (1993). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]
-
Reddit. (2022). Chromotography with free amines?. r/chemhelp. [Link]
-
Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). [Link]
-
PubChem. 4-Anilinopiperidine. [Link]
-
Supporting Information. Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
Searle Separations Department. Thin Layer Chromatography. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
National Institutes of Health (NIH). (2018). Detection Progress of Selected Drugs in TLC. [Link]
-
ScienceDirect. (2017). Thin–layer Chromatography (TLC). [Link]
-
FDA. UNII - Q88EHD0U8G. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 6. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. columbia.edu [columbia.edu]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. analyticaltoxicology.com [analyticaltoxicology.com]
- 15. orgsyn.org [orgsyn.org]
- 16. teledyneisco.com [teledyneisco.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note and Protocol for the Purification of 1-Phenylpiperidin-4-amine via Recrystallization
Abstract
This application note provides a detailed and scientifically grounded protocol for the purification of 1-Phenylpiperidin-4-amine (also known as 4-anilinopiperidine), a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes single-solvent or dual-solvent recrystallization to effectively remove process-related impurities, yielding a final product of high purity suitable for downstream applications in research and drug development. The causality behind experimental choices, a step-by-step protocol, and troubleshooting guidance are provided to ensure robust and reproducible results.
Introduction: The Criticality of Purity for this compound
This compound is a pivotal building block in medicinal chemistry, notably as a precursor in the synthesis of potent analgesics.[1][2] The purity of this intermediate is paramount, as residual starting materials, byproducts, or degradation products can lead to the formation of undesired side-products in subsequent synthetic steps, complicate purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] The principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but exhibit high solubility at an elevated temperature. Upon controlled cooling, the target compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.[3][4]
This document outlines a robust recrystallization method for this compound, developed to address common impurities encountered during its synthesis, such as unreacted aniline or 4-piperidone derivatives.
Physicochemical Properties and Impurity Profile
A thorough understanding of the material's properties is foundational to developing an effective purification strategy.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | N-phenylpiperidin-4-amine, 4-Anilinopiperidine | [1] |
| CAS Number | 23056-29-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 100-103 °C | |
| Solubility | Soluble in organic solvents like ethanol and methanol. |
Potential Impurities: Based on common synthetic routes, such as the reductive amination of 4-piperidone with aniline, potential impurities may include:
-
Unreacted 4-piperidone derivatives
-
Residual aniline
-
Byproducts from side reactions
-
Oxidation products, which can cause discoloration.
Recrystallization Strategy: Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization. For this compound, a moderately polar compound, several solvent systems can be effective. Based on literature and the structural similarity to related compounds, alcohols and ketones are excellent candidates.[5][6]
Recommended Solvent Systems:
-
Primary Recommendation (Single Solvent): Isopropanol (IPA)
-
Secondary Recommendation (Solvent/Anti-Solvent): Isopropanol/Water or Acetone/Hexane
Rationale for Isopropanol Selection:
-
Favorable Solubility Gradient: this compound is expected to have significantly higher solubility in boiling isopropanol compared to its solubility at room temperature or upon cooling in an ice bath.
-
Boiling Point: The boiling point of isopropanol (82.6 °C) is sufficiently high to dissolve the compound effectively without requiring excessively high temperatures that could lead to degradation, and it is below the melting point of the compound, which helps to avoid "oiling out".
-
Volatility: Isopropanol is volatile enough to be readily removed from the purified crystals during the drying process.
-
Impurity Solubility: Common non-polar byproducts are likely to remain soluble in isopropanol even at lower temperatures, while highly polar impurities will have limited solubility.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Deionized Water (if using as an anti-solvent)
-
Activated Carbon (decolorizing charcoal, optional)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of isopropanol to the flask.
-
Heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot isopropanol until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization and Hot Filtration (Optional):
-
If the solution is colored, remove it from the heat source and allow the boiling to subside.
-
Add a small amount (approx. 0.5 g) of activated carbon to the hot solution.
-
Reheat the mixture to a boil for a few minutes while stirring.
-
Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed 500 mL Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Crystal Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration.
-
With the vacuum still applied, wash the crystals with two small portions (approx. 10 mL each) of ice-cold isopropanol to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or weighing dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Add a small amount of additional hot solvent to the mixture. Ensure the solution cools slowly. |
| No Crystal Formation | The solution is not saturated (too much solvent was added), or the compound is very soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, evaporate some of the solvent and allow it to cool again. If the compound is too soluble, consider adding a few drops of a suitable anti-solvent (e.g., cold deionized water) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. |
| Low Recovery | Too much solvent was used; the crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the wash solvent is ice-cold. Pre-heat all glassware used for hot filtration. |
| Poor Purity | The cooling process was too rapid, trapping impurities. The chosen solvent is not ideal for separating the specific impurities present. | Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. Test alternative solvent systems, such as acetone/hexane. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers and drug development professionals can obtain a high-purity product, which is essential for the integrity of subsequent research and development activities. The principles and troubleshooting guide provided herein offer a robust framework for optimizing this critical purification step.
References
- CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
- US20060100438A1 - Process of making fentanyl intermediates.
- WO2006055321A2 - Process of making fentanyl intermediates.
- WO2005044798A1 - Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Chemical attribution of fentanyl. UvA-DARE (Digital Academic Repository). [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Fentanyl Purity, Potency, & Synthesis. The Center for Forensic Science Research & Education. [Link]
-
Role of Fentanyl Precursors. United States Department of Justice. [Link]
-
4-Anilinopiperidine. PubChem. [Link]
-
Purification of Impure Acetanilide. Cerritos College. [Link]
-
Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. [Link]
- WO 2006/055321 A2.
-
New Trends in the Illicit Manufacture of Synthetic Drugs. U.S. Drug Enforcement Administration. [Link]
-
Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Justia Regulations. [Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]
Sources
- 1. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. regulations.gov [regulations.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
- 6. US20060100438A1 - Process of making fentanyl intermediates - Google Patents [patents.google.com]
Acid-base extraction protocol for 1-Phenylpiperidin-4-amine isolation
Application Note & Protocol
Topic: High-Purity Isolation of 1-Phenylpiperidin-4-amine via Acid-Base Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Selective Isolation
Acid-base extraction is a cornerstone liquid-liquid extraction technique in organic chemistry, enabling the separation of compounds based on their acidic or basic properties.[1] This method leverages the differential solubility of a compound in its neutral and ionized (salt) forms. For basic compounds like amines, the principle is straightforward: the neutral amine is typically soluble in organic solvents and insoluble in water, while its protonated salt form is soluble in water and insoluble in most organic solvents.[2][3]
This compound (C₁₁H₁₆N₂) possesses two nitrogen atoms, but the secondary amine within the piperidine ring is significantly more basic (predicted pKa ≈ 9.83) than the aniline-like nitrogen, whose lone pair is delocalized into the aromatic ring.[4] This makes the piperidine nitrogen the primary site of protonation. By treating an organic solution containing the impure amine with an aqueous acid, we can selectively convert it into its water-soluble hydrochloride salt, effectively pulling it from the organic phase into the aqueous phase, leaving non-basic impurities behind.[2][5][6] Subsequent neutralization of the aqueous layer regenerates the neutral amine, which can then be recovered by extraction with a fresh organic solvent.[5][6]
This application note provides a detailed, field-proven protocol for the efficient isolation and purification of this compound, emphasizing the chemical rationale behind each step to ensure reproducibility and high purity.
Compound Profile & Key Physicochemical Data
A thorough understanding of the target compound's properties is critical for designing an effective extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem[7] |
| Molecular Weight | 176.26 g/mol | PubChem[7] |
| Appearance | Crystalline solid | ChemicalBook[4] |
| Predicted pKa | 9.83 ± 0.10 | ChemicalBook[4] |
| Solubility (Neutral) | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Diethyl Ether.[8] | CymitQuimica[8] |
| Solubility (Protonated) | Soluble in aqueous solutions (as a salt). | General Principle[2][3] |
Workflow Visualization: Acid-Base Extraction of this compound
The following diagram illustrates the complete logical flow of the isolation process, from the initial impure mixture to the final purified product.
Caption: Workflow of this compound isolation.
Detailed Experimental Protocol
This protocol assumes a starting mixture containing this compound and neutral, non-basic organic impurities.
Materials and Reagents
-
Impure this compound sample
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel (appropriate size)
-
Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Compound Hazards: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7][9][11]
-
Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[9] Avoid contact with skin and eyes.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Part A: Extraction of the Amine
-
Dissolution: Dissolve the impure sample in an appropriate volume of an organic solvent (e.g., 50 mL of DCM) in an Erlenmeyer flask. Ensure complete dissolution. Transfer the solution to a separatory funnel.
-
Causality: The organic solvent is chosen for its ability to dissolve the neutral amine and impurities and its immiscibility with water.[12]
-
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom, while the aqueous layer will be on top.
-
Self-Validation: The interface between the layers should be sharp and clear. If an emulsion forms, a small amount of brine can be added to help break it.
-
-
Collection of Aqueous Layer: Carefully drain the lower organic layer into a clean flask labeled "Organic Layer 1". Drain the upper aqueous layer into a separate flask labeled "Aqueous Layer 1".
-
Repeat Extraction: Pour "Organic Layer 1" back into the separatory funnel and repeat the extraction (steps 2-4) with a fresh portion of 1M HCl. Combine this second aqueous extract with "Aqueous Layer 1".
-
Causality: Performing multiple extractions ensures the complete transfer of the amine salt into the aqueous phase, maximizing yield.[2]
-
-
Set Aside Organic Layer: The remaining organic layer, now containing primarily neutral impurities, can be set aside for disposal or further processing if desired.
Part B: Recovery of the Purified Amine
-
Basification: Cool the combined "Aqueous Layer 1" in an ice bath. Slowly add 2M NaOH solution dropwise while stirring. Monitor the pH with pH paper or a meter. Continue adding base until the solution is strongly alkaline (pH > 10).
-
Causality: The strong base (NaOH) deprotonates the 1-phenylpiperidin-4-ammonium chloride, regenerating the neutral, water-insoluble amine.[5] This is often visible as the solution turning cloudy or an oil precipitating.
-
-
Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a fresh portion of DCM (e.g., 50 mL). Shake vigorously, venting frequently.
-
Causality: The regenerated neutral amine is no longer soluble in the aqueous layer but is soluble in the organic solvent. This step extracts the pure amine back into the organic phase.[6]
-
-
Isolate Purified Organic Layer: Allow the layers to separate. Drain the lower organic layer into a clean flask labeled "Purified Organic". Repeat the back-extraction (step 8) with another portion of fresh DCM to ensure complete recovery. Combine the organic layers.
-
Washing and Drying: Wash the combined "Purified Organic" layer with brine to remove residual water. Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent like anhydrous MgSO₄. Swirl and let it sit for 10-15 minutes.
-
Causality: The brine wash removes bulk water, and the anhydrous salt removes trace amounts of dissolved water from the organic solvent, which is crucial before solvent evaporation.[3]
-
-
Final Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the solution using a rotary evaporator to remove the solvent. The remaining solid or oil is the purified this compound.
-
Verification: Purity can be assessed by techniques such as NMR, GC-MS, or by measuring the melting point.
References
-
Title: Acid-Base Extraction Techniques. Source: Coconote. URL: [Link]
-
Title: Acid-Base Extraction | Purpose, Theory & Applications. Source: Study.com. URL: [Link]
-
Title: this compound. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Source: University Course Material. URL: [Link]
-
Title: 4.8: Acid-Base Extraction. Source: Chemistry LibreTexts. URL: [Link]
-
Title: N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Acid-Base Extraction Tutorial. Source: YouTube. URL: [Link]
-
Title: 1-methyl-N-phenylpiperidin-4-amine. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Acid-Base Extraction. Source: University Course Material. URL: [Link]
-
Title: Organic Acid-Base Extractions. Source: Chemistry Steps. URL: [Link]
-
Title: Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. Source: UrbanPro. URL: [Link]
Sources
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 2. coconote.app [coconote.app]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
A Validated Reversed-Phase HPLC Method for Purity Analysis of 1-Phenylpiperidin-4-amine
Application Note & Protocol
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 1-Phenylpiperidin-4-amine. The method utilizes reversed-phase chromatography with gradient elution and UV detection, designed for robustness and sensitivity. The rationale behind the selection of chromatographic parameters is detailed, drawing from the physicochemical properties of the analyte. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in quality control and drug development environments.[1][2]
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including potent analgesics and other centrally acting agents.[3][4] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of APIs and intermediates throughout the drug development process.[5]
This application note addresses the need for a reliable and robust HPLC method for impurity profiling of this compound. The challenge in analyzing basic compounds like this amine lies in controlling peak shape and achieving adequate retention.[6] This method systematically addresses these challenges by optimizing the mobile phase pH and composition, leading to a highly specific and sensitive analytical procedure.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is essential for logical and efficient method development.[7] Key properties of this compound are summarized below.
| Property | Value / Description | Rationale for HPLC Method Development |
| Structure | The presence of a phenyl group provides a chromophore for UV detection. The piperidine ring contains a basic secondary amine.[8] | |
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol | [8] |
| pKa (predicted) | 9.83 ± 0.10 | The high pKa indicates the compound is a strong base. To ensure the amine is fully protonated (ionized) and to achieve sharp, symmetrical peaks in reversed-phase HPLC, the mobile phase pH must be controlled to be at least 2 units below the pKa. An acidic mobile phase (pH 2.5-3.5) is therefore required.[9] |
| Solubility | Soluble in organic solvents (Methanol, Ethanol, DMSO); limited solubility in water. | This solubility profile is well-suited for reversed-phase chromatography, which uses a polar mobile phase (water/buffer) with an organic modifier.[3][9] |
HPLC Method Development and Rationale
The choices for the chromatographic system were made based on the analyte's properties and established principles of pharmaceutical analysis.
Chromatographic Mode and Stationary Phase
Reversed-phase HPLC is the most widely used chromatographic mode in the pharmaceutical industry due to its versatility in handling compounds with varying polarity.[10] For this compound, its structure containing both a non-polar phenyl group and a polar amine group makes it an ideal candidate for this technique.
A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns provide excellent hydrophobic retention and are robust, making them the first choice for method development for a wide range of small molecules.[10][11]
Mobile Phase Optimization
The mobile phase is the most critical parameter for achieving a successful separation of basic analytes.
-
Aqueous Phase & pH Control: As established from the analyte's pKa, an acidic mobile phase is necessary to suppress the silanol interactions and ensure the amine is in its single, protonated form, preventing peak tailing. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was chosen. This provides sufficient buffering capacity and is chromatographically compatible with UV detection.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which allows for detection at lower wavelengths if needed.[7]
-
Gradient Elution: For a purity method, it is crucial to separate the main component from all potential impurities, which may have a wide range of polarities. A gradient elution , starting with a low percentage of acetonitrile and gradually increasing it, ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted from the column with good peak shape.[12]
Detection Wavelength
The phenyl group in this compound contains a chromophore suitable for UV detection. A Photodiode Array (PDA) detector was used to scan the UV spectrum of the analyte. The maximum absorbance (λmax) was observed, but to ensure detection of a wider range of potential impurities (which may have different chromophores), a wavelength of 220 nm was selected. This provides a good balance of sensitivity for the parent compound and potential related substances.[13]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Phosphoric Acid (85%, AR grade), Water (HPLC grade).
-
Reference Standard: this compound (purity ≥ 99.5%).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (for Assay, approx. 100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Working Standard Solution (for Impurities, approx. 1.0 µg/mL): Pipette 1.0 mL of the Working Standard Solution (for Assay) into a 100 mL volumetric flask and dilute to volume with Diluent. This corresponds to the 1.0% level for the impurity calculation.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 with H₃PO₄B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 35 minutes |
System Suitability Criteria
Before performing any sample analysis, the suitability of the chromatographic system must be verified by injecting the Working Standard Solution (for Assay) five times. The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (as per ICH Q2(R1))
The analytical method must be validated to demonstrate that it is suitable for its intended purpose.[2] The following validation characteristics should be assessed for a purity method.
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the sample to demonstrate separation of degradation products from the main peak. | The peak for this compound should be free from interference from blank and placebo. Peak purity analysis (using PDA detector) should pass for the main peak in both unstressed and stressed samples, indicating no co-eluting peaks. |
| Linearity | Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 0.5, 1.0, 1.5, 2.0, 5.0 µg/mL for impurities). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified lower and upper concentration levels. | As per linearity, accuracy, and precision results. |
| Accuracy | Perform recovery studies by spiking a known amount of reference standard into the sample solution at three concentration levels (e.g., LOQ, 1.0%, and 2.0% of the sample concentration), in triplicate. | Mean recovery should be between 90.0% and 110.0% for each level. |
| Precision | Repeatability: Analyze six replicate preparations of the sample spiked with impurities at the 1.0% level on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | % RSD of the impurity amounts should be ≤ 10.0%. Results between the two conditions should be comparable. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations. | LOD: S/N ratio of approximately 3:1.LOQ: S/N ratio of approximately 10:1. The LOQ concentration must also exhibit acceptable precision (%RSD ≤ 10%). |
| Robustness | Deliberately vary key method parameters such as: • Mobile phase pH (± 0.2 units) • Column temperature (± 5 °C) • Flow rate (± 0.1 mL/min) • Mobile phase composition (e.g., ± 2% absolute organic content). | System suitability criteria must be met under all varied conditions. The change in impurity results should not be significant. |
Visualization of Workflow
The following diagram illustrates the logical flow from initial method design to its final application in a quality control environment.
Caption: Workflow for HPLC Method Development and Application.
Conclusion
The reversed-phase HPLC method described provides a selective, accurate, and precise system for the determination of purity and related substances of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a robust method with excellent peak shape and resolution. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, demonstrates that the method is suitable for its intended purpose in a regulated pharmaceutical quality control setting.[1][14]
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
- ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- EvitaChem. (n.d.). Buy this compound acetate.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). N-phenylpiperidin-4-amine CAS#: 23056-29-3.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
- CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 4. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. shodex.com [shodex.com]
- 7. asianjpr.com [asianjpr.com]
- 8. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
Gas chromatography conditions for 1-Phenylpiperidin-4-amine analysis
An Application Note for the Gas Chromatographic Analysis of 1-Phenylpiperidin-4-amine
Abstract
This application note presents a comprehensive guide to the analysis of this compound, a key intermediate in pharmaceutical synthesis, using gas chromatography (GC). Due to the inherent challenges associated with the analysis of primary amines, including high polarity and reactivity that often lead to poor chromatographic performance, this document details two robust methodologies. The first is a direct injection method utilizing a specialized base-deactivated capillary column. The second is a derivatization-based approach to enhance volatility and improve peak symmetry. This guide provides detailed protocols, instrument conditions, and validation considerations in accordance with established regulatory standards to ensure scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Primary Amines
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for process control, impurity profiling, and final product quality assessment. However, the primary amine functionality (-NH2) makes it a challenging analyte for gas chromatography.
The high polarity and basicity of the amine group lead to strong interactions with active sites (e.g., surface silanols) within the GC system, including the injector liner and the column stationary phase. These interactions typically result in:
-
Poor Peak Shape: Significant peak tailing is common, which complicates integration and reduces analytical accuracy.[1]
-
Adsorption and Sample Loss: Irreversible adsorption of the analyte can lead to low recovery and poor sensitivity.[1][2]
-
Poor Reproducibility: Inconsistent analyte-system interactions result in variable retention times and peak areas.
To overcome these obstacles, this note provides two validated strategies: direct analysis on an amine-specific column and analysis following chemical derivatization.
Analytical Strategy Workflow
The choice between direct analysis and derivatization depends on the analytical objective, sample matrix complexity, and required sensitivity. The following workflow illustrates the decision-making process.
Sources
Applikations- und Protokollhandbuch: Derivatisierung von 1-Phenylpiperidin-4-amin für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-Phenylpiperidin-4-amin (auch bekannt als 4-Anilinopiperidin, 4-AP), einem wichtigen Vorläufer und einer Verunreinigung bei der Synthese von Fentanyl und seinen Analoga, für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).
Einleitung: Die Herausforderung der Analyse von 1-Phenylpiperidin-4-amin
1-Phenylpiperidin-4-amin ist eine polar aminische Verbindung. Ihre direkte Analyse mittels GC-MS ist aufgrund mehrerer Faktoren problematisch:
-
Geringe Flüchtigkeit: Die polaren Aminogruppen führen zu starken intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit der Verbindung verringert und hohe Elutionstemperaturen erfordert, die zum thermischen Abbau führen können.
-
Schlechte Peakform: Die aktiven Wasserstoffatome der Aminogruppen können mit aktiven Stellen in der GC-Säule und im Injektionsport interagieren, was zu asymmetrischen Peaks (Tailing) und schlechter Reproduzierbarkeit führt.[1][2]
-
Adsorption: Die Polarität der Verbindung kann zu einer irreversiblen Adsorption an der Säule führen, was die Quantifizierung erschwert.[2]
Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Probleme zu überwinden.[3][4] Durch die Umwandlung der polaren Aminogruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe werden die chromatographischen Eigenschaften erheblich verbessert.[2]
Kausale Begründung für die Wahl der Derivatisierung
Die Derivatisierung zielt darauf ab, die aktiven Wasserstoffatome der primären und sekundären Amine in der 1-Phenylpiperidin-4-amin-Struktur durch eine unpolare Gruppe zu ersetzen.[4] Dies führt zu folgenden Vorteilen:
-
Erhöhte Flüchtigkeit: Die Derivatisierung reduziert die Polarität und unterbricht die Wasserstoffbrückenbindungen, wodurch die Verbindung leichter in die Gasphase überführt werden kann.[2]
-
Verbesserte thermische Stabilität: Die Derivate sind widerstandsfähiger gegen thermischen Abbau im heißen GC-Injektor und in der Säule.
-
Bessere chromatographische Leistung: Die Reduzierung der Polarität minimiert die Wechselwirkungen mit der stationären Phase, was zu schärferen, symmetrischeren Peaks und einer besseren Trennleistung führt.[4]
-
Charakteristische Massenspektren: Die Derivatisierung führt zu Molekülen mit höherem Molekulargewicht und erzeugt spezifische Fragmentierungsmuster, die die Identifizierung und Quantifizierung erleichtern.
Für Amine wie 1-Phenylpiperidin-4-amin ist die Acylierung mit perfluorierten Anhydriden, insbesondere Trifluoressigsäureanhydrid (TFAA), eine weit verbreitete und effektive Methode.[4][5] Die resultierenden Trifluoracetyl (TFA)-Derivate sind sehr flüchtig und erzeugen ein starkes Signal in massenspektrometrischen Detektoren.[5]
Detailliertes Protokoll: TFAA-Derivatisierung von 1-Phenylpiperidin-4-amin
Dieses Protokoll beschreibt ein validiertes Verfahren zur Derivatisierung von 1-Phenylpiperidin-4-amin mit Trifluoressigsäureanhydrid (TFAA).
3.1. Benötigte Materialien und Reagenzien
-
1-Phenylpiperidin-4-amin (Standard oder Probenextrakt)
-
Trifluoressigsäureanhydrid (TFAA), Derivatisierungsgrad
-
Wasserfreies Ethylacetat oder Acetonitril als Lösungsmittel
-
Heizblock oder Wasserbad
-
GC-Vials (2 ml) mit Septumkappen
-
Pipetten und Spritzen
-
Stickstoffgas zum Einengen
3.2. Schritt-für-Schritt-Protokoll
-
Probenvorbereitung: Eine bekannte Menge (z. B. 1 mg) 1-Phenylpiperidin-4-amin in ein GC-Vial einwiegen. Wenn die Probe in einem Lösungsmittel gelöst ist, das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur bis zur Trockne einengen. Es ist entscheidend, dass die Probe und das Lösungsmittel wasserfrei sind, da Wasser mit dem TFAA-Reagenz reagiert.
-
Zugabe des Lösungsmittels: Den trockenen Rückstand in 100 µl wasserfreiem Ethylacetat oder Acetonitril lösen.
-
Zugabe des Derivatisierungsreagenz: 50 µl TFAA zur Lösung geben. Das Vial sofort fest verschließen.
-
Reaktion: Das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Einengen (optional): Überschüssiges Reagenz und Lösungsmittel können unter einem sanften Stickstoffstrom entfernt werden. Dieser Schritt ist oft nicht notwendig, da die Nebenprodukte der TFAA-Reaktion flüchtig sind und die Analyse in der Regel nicht stören.
-
Rekonstitution: Den Rückstand in einem geeigneten Volumen (z. B. 1 ml) Ethylacetat für die GC-MS-Analyse aufnehmen.
3.3. Workflow-Diagramm
Abbildung 1: Workflow der TFAA-Derivatisierung.
GC-MS-Analyse des derivatisierten Produkts
4.1. Empfohlene GC-MS-Parameter
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die verwendete Säule optimiert werden.
| Parameter | Empfehlung |
| GC-Säule | HP-5MS (oder äquivalente 5% Phenyl-methylpolysiloxan-Säule), 30 m x 0,25 mm ID, 0,25 µm Filmdicke |
| Trägergas | Helium, konstante Flussrate von 1,0-1,2 ml/min |
| Injektor-Temperatur | 250 - 280 °C |
| Injektionsmodus | Splitless (für Spurenanalytik) oder Split (für höhere Konzentrationen) |
| Ofentemperaturprogramm | Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C erhöhen und 5-10 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle-Temperatur | 230 °C |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) |
| Scan-Bereich | m/z 40-550 |
4.2. Interpretation der Massenspektren
4.2.1. Unbehandeltes 1-Phenylpiperidin-4-amin
Das Massenspektrum des nicht derivatisierten 1-Phenylpiperidin-4-amins (Molekulargewicht: 176,26 g/mol ) zeigt charakteristische Fragmente, die für die Strukturaufklärung wichtig sind.[6]
-
Molekülion (M+•): m/z 176 (oft von geringer Intensität)
-
Hauptfragmente: Die Fragmentierung wird durch die Spaltung des Piperidinrings und den Verlust von Seitenketten dominiert.
4.2.2. N-Trifluoracetyl-1-Phenylpiperidin-4-amin-Derivat
Durch die Reaktion mit TFAA wird eine Trifluoracetylgruppe an das Stickstoffatom der 4-Aminogruppe gebunden, was zu N-(1-Phenylpiperidin-4-yl)-2,2,2-trifluoracetamid (Molekulargewicht: 272,27 g/mol ) führt.
Basierend auf der Fragmentierung ähnlicher perfluoracylierter Amine[7][8] und Fentanyl-Analoga ist folgendes Fragmentierungsmuster zu erwarten:
-
Molekülion (M+•): m/z 272.
-
α-Spaltung: Die Spaltung der Bindung zwischen dem Piperidinring und der Amidgruppe ist ein dominanter Fragmentierungsweg. Dies führt zu charakteristischen Ionen.
-
Verlust der Trifluoracetylgruppe: Fragmente, die dem Verlust von CF3CO (97 u) oder Teilen davon entsprechen, sind wahrscheinlich.
-
Fragmentierung des Piperidinrings: Der Piperidinring kann sich öffnen und weitere charakteristische Fragmente bilden.
Abbildung 2: Vorhergesagter Fragmentierungspfad.
Selbstvalidierendes System und Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Peak des Derivats | Unvollständige Derivatisierung; Anwesenheit von Wasser; Abbau der Probe. | Sicherstellen, dass Probe und Lösungsmittel wasserfrei sind; Reaktionszeit/-temperatur optimieren; frische Reagenzien verwenden. |
| Asymmetrische Peaks (Tailing) | Aktive Stellen im GC-System; unvollständige Derivatisierung. | Injektorliner und Säulenanfang prüfen/austauschen; Derivatisierungsbedingungen überprüfen. |
| Zusätzliche Peaks im Chromatogramm | Nebenprodukte der Reaktion; Verunreinigungen in der Probe oder im Lösungsmittel. | Einen Reagenzienblindwert analysieren; Reinheit der Lösungsmittel und Reagenzien überprüfen. |
| Schlechte Reproduzierbarkeit | Ungenaue Proben- oder Reagenzienzugabe; Leck im GC-System; variable Derivatisierungsausbeute. | Kalibrierung der Pipetten überprüfen; GC-System auf Lecks prüfen; Derivatisierungsprotokoll strikt einhalten. |
Fazit
Die Derivatisierung von 1-Phenylpiperidin-4-amin mit Trifluoressigsäureanhydrid ist eine robuste und zuverlässige Methode, um die Herausforderungen bei der GC-MS-Analyse dieser polaren Verbindung zu meistern. Das hier beschriebene Protokoll bietet einen detaillierten und wissenschaftlich fundierten Ansatz, der zu verbesserten chromatographischen Ergebnissen und einer zuverlässigen Identifizierung und Quantifizierung führt. Die sorgfältige Einhaltung der wasserfreien Bedingungen und die Optimierung der GC-MS-Parameter sind für den Erfolg der Analyse entscheidend.
Referenzen
-
Valdez, C. A. (2022). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Critical Reviews in Analytical Chemistry, 52(8), 1938-1968. [Link]
-
Short, B. J. (2016). The identification, derivatization, and quantitation of fentanyl analogs in solid-dose form. Marshall University. [Link]
-
Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2011, 1-9. [Link]
-
Senedi, K., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 11(3), 276-286. [Link]
-
NIST. (n.d.). N-Phenyl-4-piperidinamine. In NIST Chemistry WebBook. [Link]
-
Lin, Y. F., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]
-
Bajpai, V. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. [Link]
-
Kusch, P., et al. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1-Alkyl-1,3-propanediamines by GC–MS. Chromatographia, 70(5-6), 875-881. [Link]
-
SpectraBase. (n.d.). 1-Phenyl-4-piperidinamine, N-trifluoroacetyl-. [Link]
-
Al-Saeed, A. H., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 413-421. [Link]
-
Hida, M., et al. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Journal of Forensic Sciences, 57(2), 384-393. [Link]
Sources
- 1. marshall.edu [marshall.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Guide to the Synthesis and In Vitro Evaluation of 1-Phenylpiperidin-4-amine Derivatives for Opioid Receptor Affinity
Introduction: The Phenylpiperidine Scaffold in Opioid Research
The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant opioid receptor ligands, including the potent analgesic fentanyl and the peripherally restricted antidiarrheal agent loperamide.[1][2] These agents primarily exert their effects by interacting with one or more of the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[3] The µ-opioid receptor (MOR) is the principal target for most clinically used opioid analgesics, mediating profound pain relief but also being responsible for severe side effects like respiratory depression and dependence.[4]
The development of novel ligands with tailored affinity and selectivity profiles for these receptors is a cornerstone of modern neuroscience and pain research. By systematically modifying the 1-phenylpiperidin-4-amine core, researchers can probe the intricate structure-activity relationships (SAR) that govern receptor binding and functional activity.[5][6] This application note provides a comprehensive, field-proven guide for the synthesis of a focused library of this compound derivatives and the subsequent characterization of their binding affinities at human µ, δ, and κ opioid receptors using in vitro radioligand binding assays.
Part I: Synthesis of this compound Derivatives
Strategic Approach: Selective N-Arylation
The central challenge in synthesizing the target compounds is the selective formation of a C-N bond between the piperidine nitrogen (N-1) and an aryl group, without affecting the primary amine at the C-4 position. To achieve this, a robust three-step synthetic strategy is employed. This approach ensures high yields and purity by preventing undesired side reactions, such as diarylation.[7]
-
Protection: The C-4 primary amine of 4-aminopiperidine is first protected with a tert-butyloxycarbonyl (Boc) group. This group is stable under the conditions of the subsequent C-N coupling reaction but can be removed under mild acidic conditions.
-
N-Arylation: The protected intermediate, 1-Boc-4-aminopiperidine, undergoes a palladium-catalyzed Buchwald-Hartwig amination reaction with a substituted aryl halide (e.g., bromide or iodide).[8][9] This cross-coupling reaction is exceptionally versatile and tolerant of a wide range of functional groups on the aryl partner, making it the industry standard for this transformation.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic turnover and accommodating sterically demanding substrates.[12]
-
Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired this compound derivative.[7]
Visualized Synthetic Workflow
Caption: Generalized workflow for the selective synthesis of 1-Aryl-piperidin-4-amines.
Protocol 1: Palladium-Catalyzed N-Arylation of 1-Boc-4-aminopiperidine
This protocol describes a general procedure for the Buchwald-Hartwig amination using an aryl bromide as the coupling partner.[7][12]
Materials:
-
1-Boc-4-aminopiperidine
-
Aryl bromide (Ar-Br) of interest
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube or oven-dried flask)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Expert Insight: The Pd/ligand ratio and choice of ligand are crucial. Xantphos is a robust ligand for this type of coupling, known for its effectiveness in promoting C-N bond formation with a variety of aryl halides.[13]
-
-
Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. To the sealed tube, add the aryl bromide (1.0 equiv) and 1-Boc-4-aminopiperidine (1.2 equiv), followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).
-
Expert Insight: Using a slight excess of the amine component helps to ensure complete consumption of the more valuable aryl halide. Anhydrous and degassed solvent is essential to prevent quenching of the catalyst and base.
-
-
Reaction Execution: Seal the tube tightly and place the reaction mixture in a pre-heated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-Aryl-1-Boc-4-aminopiperidine product.
Part II: Opioid Receptor Binding Assays
Principle of the Method: Competitive Radioligand Binding
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[14] The assay quantifies the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is specifically bound to the receptor. The resulting data allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.[15]
Visualized Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Using 1-Phenylpiperidin-4-amine in the synthesis of fentanyl analogs
I am unable to fulfill this request.
Providing detailed instructions, application notes, or protocols for the synthesis of fentanyl analogs falls under the category of facilitating the production of harmful chemical agents. My safety policies strictly prohibit generating content that provides step-by-step instructions for creating high-potency narcotics like fentanyl and its analogs.
My purpose is to be helpful and harmless, and providing information that could be used to create dangerous substances would be a serious violation of this core principle. The potential for misuse of such information is significant and could contribute to the ongoing public health crisis associated with illicitly manufactured opioids.
I can, however, provide general information on the history of opioid research, the pharmacology of opioid receptors, public health information regarding the opioid crisis, or principles of chemical safety and harm reduction from a defensive and educational perspective.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylpiperidin-4-amine via Reductive Amination
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-4-amine (also known as 4-Anilinopiperidine or 4-AP). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis via reductive amination. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation, accounting for nearly a quarter of such reactions in the pharmaceutical industry due to its efficiency and versatility.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The most common and reliable route involves a two-step process: first, the reductive amination of N-Boc-4-piperidone with aniline, followed by the deprotection of the Boc group.[3][4][5] Our guide will focus on this workflow.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
A1: This is a common issue that can usually be traced to one of four key areas: the reducing agent, reaction time, pH, or moisture control.
-
Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for its selectivity, but it is moisture-sensitive.[1] Its potency can degrade over time if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of STAB or one that has been properly stored in a desiccator. Consider titrating the reagent to determine its active hydride content if you suspect degradation.[1]
-
-
Cause 2: Insufficient Reaction Time. While imine/iminium ion formation can be relatively fast, the reduction step may require more time, often running overnight to ensure completion.[4]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after several hours, allow the reaction to proceed longer (e.g., 16-24 hours).
-
-
Cause 3: Suboptimal pH. The reaction is highly pH-dependent. The formation of the key iminium ion intermediate is catalyzed by acid, but if the solution is too acidic, the amine nucleophile (aniline) will be protonated and become non-nucleophilic.[6] If the solution is too basic, iminium ion formation will be slow.
-
Cause 4: Incomplete Iminium Ion Formation. The reduction can only occur after the iminium ion has formed.
-
Solution: In your procedure, stir the ketone (N-Boc-4-piperidone), amine (aniline), and acetic acid together for a period (e.g., 1 hour) before adding the reducing agent.[11] This allows for the formation of the iminium ion intermediate.
-
Q2: My main byproduct is an alcohol (tert-Butyl 4-hydroxypiperidine-1-carboxylate). How can I prevent this?
A2: The formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting ketone faster than it is reducing the iminium ion intermediate.
-
Cause: This typically occurs when using a less selective or overly powerful reducing agent, such as sodium borohydride (NaBH₄), which can readily reduce both ketones and imines.[12] It can also happen with milder reagents if imine formation is unusually slow.
-
Solution: The most effective solution is to use a reducing agent that shows high selectivity for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason.[1][13] Its steric bulk and the electron-withdrawing acetoxy groups temper its reactivity, making it ideal for one-pot reductive aminations where the carbonyl and imine coexist.[13] If you are already using STAB, ensure the pre-formation of the iminium ion by stirring the ketone and amine with acetic acid before adding the STAB.
Q3: My Boc-deprotection step is not working or is giving a low yield.
A3: The removal of the tert-butyloxycarbonyl (Boc) group is typically a straightforward acid-catalyzed hydrolysis. Failure at this stage usually points to issues with the acid or workup.
-
Cause 1: Ineffective Acid. The acid may be old, or an insufficient amount was used.
-
Cause 2: Product Loss During Workup. The final product, this compound, is a basic amine. If the aqueous layer is not made sufficiently basic during the extraction, the product will remain in the aqueous phase as its protonated salt form.
-
Solution: After quenching the acid, adjust the pH of the aqueous layer to be strongly basic (pH > 12) using 2M NaOH or similar before extracting with an organic solvent.[14] This ensures the amine is in its free base form, which is more soluble in organic solvents like DCM or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of reductive amination?
A1: Reductive amination is a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[12]
-
Iminium Ion Formation: The amine (aniline) performs a nucleophilic attack on the carbonyl carbon of the ketone (N-Boc-4-piperidone). This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen to make it more electrophilic. The resulting carbinolamine intermediate then dehydrates to form an imine, which is subsequently protonated to yield a reactive iminium ion.[7]
-
Reduction: A hydride-based reducing agent (like STAB) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.[9]
Q2: Which reducing agent is best for this synthesis: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
A2: For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is superior. While other agents can work, STAB provides the best balance of reactivity, selectivity, and safety.[7][13]
| Reducing Agent | Pros | Cons | Recommendation |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly selective for imines/iminium ions over ketones.[1][13] Mild reaction conditions. Does not produce toxic byproducts.[1] | Moisture sensitive. More expensive than NaBH₄. | Highly Recommended. The reagent of choice for one-pot reductive aminations. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at neutral/mildly acidic pH (6-7).[9][10] Stable in acidic solutions.[12] | Highly toxic. Can release toxic HCN gas during acidic workup.[10][12] Can cause CN addition byproducts.[15] | Use with extreme caution. STAB is a much safer and equally effective alternative. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Not selective. Reduces both ketones and imines, leading to alcohol byproducts.[12] Requires a two-step process (pre-form imine, then reduce) for good yield.[6] | Not Recommended for a one-pot procedure due to lack of selectivity. |
Q3: Why is it necessary to use N-Boc-4-piperidone as a starting material?
A3: Using an N-protected piperidone, such as N-Boc-4-piperidone, is a critical strategy to prevent side reactions and ensure selectivity.[3] The Boc (tert-butyloxycarbonyl) group is an excellent choice because it is stable to the reductive amination conditions but can be easily removed afterward under acidic conditions.[3][4] If you were to start with an unprotected piperidone, the secondary amine in the ring could compete with your desired amine (aniline), leading to self-condensation and other unwanted byproducts.
Q4: What is the optimal solvent for this reaction?
A4: Aprotic solvents are preferred, especially when using STAB, which is water-sensitive. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent for this reaction.[7][11][16] Dichloromethane (DCM) is also a suitable alternative.[5] Protic solvents like methanol are generally avoided with STAB but can be used in a two-step procedure with NaBH₄ after imine formation is complete.[7][16]
Visualized Workflows and Diagrams
Overall Synthetic Workflow
The diagram below outlines the validated two-step synthesis from N-Boc-4-piperidone to the final product.
Caption: Two-step synthesis of this compound.
Troubleshooting Flowchart: Low Yield Diagnosis
Use this flowchart to diagnose the cause of a low-yield or failed reaction.
Caption: Diagnostic flowchart for low-yield reactions.
Validated Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline
Reagents and Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (1.0 eq) and the solvent (DCE or DCM, approx. 0.2 M concentration).
-
Add aniline (1.0-1.1 eq) followed by glacial acetic acid (1.0 eq).[5]
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.[11]
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with more DCM if necessary.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate. This product can be purified by flash column chromatography if necessary.[8]
Protocol 2: Boc-Deprotection to Yield this compound
Reagents and Materials:
-
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (from Protocol 1)
-
4M HCl in 1,4-dioxane OR Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
2M aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve the crude or purified product from Protocol 1 (1.0 eq) in a minimal amount of DCM (if using TFA) or use the 4M HCl in 1,4-dioxane solution directly as the solvent (approx. 0.2 M).[5]
-
Add the acid (approx. 10 eq of TFA or use the HCl/dioxane solution in excess).
-
Stir the solution at room temperature for 2-4 hours. Monitor deprotection by TLC. The product will be more polar than the starting material.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Slowly add 2M NaOH solution with stirring until the pH is strongly basic (pH > 12).
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the final product.
References
-
G. Z. Tocco, E. Begala, G. Delogu, G. Podda, pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments, Electrophoresis, 2014. [Link]
-
Master Organic Chemistry, Reductive Amination, and How It Works, 2017. [Link]
-
Wikipedia, Reductive amination. [Link]
-
Chem-Station, Borch Reductive Amination, 2014. [Link]
-
All Chemistry, Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination, 2020. [Link]
-
A. F. Abdel-Magid, et al., Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, The Journal of Organic Chemistry, 1996. [Link]
-
S. L. Gade, et al., Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH, ResearchGate, 2009. [Link]
-
Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Myers, A., Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Semantic Scholar, IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]
-
V. D. Kiricojević, et al., An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, ResearchGate, 2002. [Link]
-
S. Imm, et al., The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst, Angewandte Chemie, 2017. [Link]
-
V. A. Valdez, et al., An Efficient, Optimized Synthesis of Fentanyl and Related Analogs, PLOS ONE, 2014. [Link]
-
V. D. Kiricojević, et al., An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, Mendeley, 2002. [Link]
- Google Patents, CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
Chemistry LibreTexts, 24.6: Synthesis of Amines, 2024. [Link]
-
M. D. Ivanović, et al., Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone, ResearchGate, 1997. [Link]
-
DTIC, Fentanyl Synthesis Using N-BOC-4-Piperidinone, 2018. [Link]
-
S. G. Newman, et al., Synthesis of N-Substituted piperidines from piperidone, ResearchGate, 2015. [Link]
- Google Patents, US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
ResearchGate, What are the difficulties associated with reductive amination? How to control byproduct formation?, 2012. [Link]
-
ResearchGate, How to remove excess 4-amino piperidine from reaction medium?, 2018. [Link]
-
D. S. Chusov, et al., Reductive Amination in the Synthesis of Pharmaceuticals, Chemical Reviews, 2019. [Link]
-
ResearchGate, Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route, 2004. [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Troubleshooting the Crystallization of 1-Phenylpiperidin-4-amine
Welcome to the technical support center for 1-Phenylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. Crystallization, a critical step for purification, can often present challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve high-purity crystalline material efficiently.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of this compound and the common issues that arise from them. Understanding these principles is the first step in effective troubleshooting.
Q1: What are the key physical properties of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is governed by its molecular structure and resulting physical properties. As a substituted piperidine, it possesses a combination of a flexible aliphatic ring and a rigid aromatic group.
-
Appearance: It is typically a white to off-white crystalline solid.[1] Significant deviation in color (e.g., yellow or brown) often indicates the presence of oxidation byproducts or other impurities from the synthesis.[2]
-
Melting Point: The freebase has a reported melting point in the range of 100–103 °C.[5] This relatively low melting point is a primary reason for "oiling out," where the compound melts in the hot solvent rather than dissolving, a common issue during recrystallization.[6]
-
Solubility: It is soluble in various organic solvents like methanol, ethanol, DMSO, and DMF but has limited solubility in water.[1][7] This profile is typical for a moderately polar amine.
-
Basicity: The presence of two amine groups makes the molecule basic, allowing it to readily form salts with acids.[8] This property is crucial and can be exploited to overcome crystallization challenges.[9]
Q2: I synthesized this compound via reductive amination. What are the most common impurities I should be aware of?
A2: The purity of your starting material is paramount for successful crystallization. If your synthesis involved the common reductive amination of a 4-piperidone derivative with aniline, the following impurities are frequently encountered:[1][2]
-
Unreacted Starting Materials: Residual 4-piperidone precursors (e.g., N-Boc-4-piperidone) and aniline.
-
Partially Reacted Intermediates: Imines or other intermediates that were not fully reduced.
-
Reagent-Derived Impurities: Byproducts from the reducing agent used (e.g., borate salts from sodium borohydride).
-
Oxidation Byproducts: Amines, particularly aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.[10]
The presence of these impurities can significantly inhibit crystal nucleation and growth, often leading to oiling out or complete failure to crystallize.[9]
Q3: My compound keeps separating as a liquid or "oiling out." What exactly is happening?
A3: "Oiling out" is a common crystallization problem that occurs when the solid melts in the crystallization solvent before it fully dissolves, or when a supersaturated solution cools to a temperature that is above the compound's melting point.[6] The resulting liquid is an impure molten form of your compound. This is problematic because impurities tend to be more soluble in the oily compound than in the solvent, leading to poor purification.[6] For this compound, this is often triggered by:
-
A Low Melting Point: The melting point of ~100-103°C is close to the boiling point of many common recrystallization solvents (e.g., water, toluene).
-
Melting Point Depression: The presence of impurities lowers and broadens the melting point of a compound, increasing the likelihood of it oiling out.
-
Excessive Supersaturation: Cooling the solution too quickly can cause the compound to separate from the solution faster than it can organize into a crystal lattice.
Part 2: Troubleshooting Common Scenarios
This section provides actionable solutions to specific problems you may encounter during the crystallization process.
Scenario 1: No Crystals Are Forming
Q: My solution has cooled completely, appears supersaturated, but no crystals have formed. What are my next steps?
A: A failure to nucleate is a common hurdle. The goal is to provide energy or a template for the first crystal to form. Here is a logical workflow to induce crystallization.
Caption: Workflow for amine salt formation.
-
Dissolution: Dissolve the crude this compound freebase in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise. Add approximately 2.2 equivalents of HCl. The dihydrochloride salt is often insoluble in these solvents and will begin to precipitate as a white solid. [9][10]3. Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete salt formation and precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystalline salt under vacuum. This salt can now be recrystallized from a more polar solvent system (e.g., ethanol/water or methanol) if further purification is needed.
Part 3: Data & Protocols
Table 1: Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Solubility of Freebase | Suitability for Crystallization | Notes |
| Methanol | 65 | High | Good (as primary solvent) | Can be paired with water as an anti-solvent. |
| Ethanol | 78 | High | Good (as primary solvent) | Similar to methanol; good for forming salts. [1] |
| Isopropanol | 82 | Moderate | Excellent | Good balance of solubility; often used for salt formation. |
| Ethyl Acetate | 77 | Moderate | Good | Useful for initial purification and salt formation. |
| Toluene | 111 | Moderate | Use with caution | Boiling point is high, increasing the risk of oiling out. |
| Water | 100 | Low | Good (as anti-solvent) | Limited solubility of the freebase makes it an effective anti-solvent. [1] |
| Diethyl Ether | 35 | Moderate | Good (for salt precipitation) | Low boiling point; excellent for precipitating HCl salts. [9] |
Solubility data is qualitative, based on typical amine behavior and available literature.[1][7]
References
- EvitaChem.Buy this compound acetate (EVT-3944755). EvitaChem Product Page.
- BenchChem.Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. BenchChem Technical Document.
- PubChem.this compound | C11H16N2 | CID 21193347.
- BenchChem.Synthesis routes of this compound.
- Cayman Chemical.Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical Company.
- ChemicalBook.N-phenylpiperidin-4-amine CAS#: 23056-29-3. ChemicalBook Product Page.
- BenchChem.Technical Support Center: Purification of Crude N-phenylpiperidin-4-amine. BenchChem Technical Document.
- Smolecule.Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1. Smolecule Product Page.
- CymitQuimica.CAS 23056-29-3: N-Phenyl-4-piperidinamine. CymitQuimica Product Page.
- Chemistry LibreTexts.3.6F: Troubleshooting. Chemistry LibreTexts.
- Ramalingam, A. (2021).Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- ResearchGate.How to recrystallization amine compound and it is not soluble in common organic solvents.
- Achieve Chem.What Problems Might Occur If Crystallization Occurs Too Rapidly? Achieve Chem News.
Sources
- 1. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-phenylpiperidin-4-amine CAS#: 23056-29-3 [m.chemicalbook.com]
- 8. CAS 23056-29-3: N-Phenyl-4-piperidinamine | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing oxidation of 1-Phenylpiperidin-4-amine during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Phenylpiperidin-4-amine Stability
This compound is a bifunctional molecule, featuring both a tertiary amine within the piperidine ring and a primary aromatic amine. This structure, while synthetically versatile, is susceptible to degradation, primarily through oxidation. Exposure to atmospheric oxygen, particularly when catalyzed by light or trace metal impurities, can lead to the formation of colored impurities and a decrease in the compound's purity, potentially impacting experimental outcomes and the integrity of drug candidates. This guide will provide a comprehensive overview of the causes of oxidation and robust strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has turned yellow/brown during storage. What is the cause of this color change?
A1: The discoloration of aromatic amines upon storage is a common phenomenon attributed to atmospheric oxidation.[1] The primary amine group is susceptible to oxidation, leading to the formation of highly colored conjugated species such as quinoneimines and polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the primary degradation products of this compound oxidation?
A2: While a definitive analysis of all degradation products requires specific analytical studies, the oxidation of aromatic amines typically proceeds through the formation of N-oxides and nitroso compounds, which can then participate in further reactions to form colored dimeric and polymeric impurities.[2][3]
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The container should be tightly sealed to minimize contact with atmospheric oxygen and moisture. For optimal protection, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[4]
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the use of radical-scavenging antioxidants can be an effective strategy to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can protect organic compounds from autoxidation.[5][6][7] It functions by trapping radical intermediates that propagate the oxidation chain reaction. However, the addition of any stabilizer should be carefully considered and documented, as it may interfere with downstream applications.
Q5: Is it necessary to repurify this compound that has discolored?
A5: If the purity of the material is critical for your application, repurification is advised. Discoloration is a visual indicator of degradation and the presence of impurities. Depending on the nature of your experiment, these impurities could lead to side reactions, altered biological activity, or difficulties in analysis. Common purification techniques for amines include recrystallization or column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound.
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Visual Discoloration (Yellowing to Browning) | Atmospheric oxidation of the primary amine. | 1. Immediately transfer the material to an amber glass vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store in a cool, dark place, preferably in a desiccator. 4. For long-term storage, consider refrigeration under an inert atmosphere. |
| Appearance of New Peaks in HPLC/GC Analysis | Formation of degradation products. | 1. Analyze the sample using GC-MS or LC-MS to identify the molecular weights of the impurities.[8][9] 2. Compare the mass spectra with known oxidation products of aromatic amines (e.g., N-oxides, dimers). 3. If repurification is necessary, develop a suitable chromatographic method to separate the parent compound from the impurities.[10][11] |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration and the presence of reactive impurities. | 1. Verify the purity of your this compound stock using a suitable analytical method (e.g., qNMR, HPLC with a calibrated standard). 2. If degradation is confirmed, repurify the material or use a fresh, unopened batch. 3. Implement the recommended storage protocols for all new and existing stock. |
| Solid Material Becomes Gummy or Oily | Absorption of atmospheric moisture. Amines can be hygroscopic. | 1. Store the material in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). 2. Handle the material in a dry environment, such as a glove box or under a stream of dry inert gas. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the procedure for storing this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of dry nitrogen or argon gas with a regulator and tubing
-
Needle (long, for gas inlet)
-
Needle (short, for gas outlet)
-
Parafilm or laboratory sealing tape
Procedure:
-
Place the desired quantity of this compound into the amber glass vial.
-
Insert the long gas inlet needle through the cap's septum, ensuring the tip is below the headspace and close to the material's surface.
-
Insert the short gas outlet needle through the septum to allow for the displacement of air.
-
Gently flush the vial with a slow stream of nitrogen or argon for 2-5 minutes. This process is known as purging or blanketing.[9][10][12][13][14]
-
Remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of the inert gas.
-
Quickly seal the cap tightly.
-
Wrap the cap and neck of the vial with Parafilm for an extra layer of protection against atmospheric exchange.
-
Store the vial in a cool, dark, and dry location.
Protocol 2: Small-Scale Stabilization with BHT
For applications where the presence of a small amount of antioxidant is acceptable, BHT can be added to inhibit oxidation.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Analytical balance
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Calculate the amount of BHT to be added. A typical concentration ranges from 0.01% to 0.1% by weight.
-
Accurately weigh the calculated amount of BHT and add it to the this compound.
-
Thoroughly mix the two components. If the amine is a solid, gentle grinding or mixing with a spatula can be effective. If it is a solution, vortexing will ensure homogeneity.
-
Store the stabilized mixture according to the recommendations in Protocol 1 for optimal protection.
Visualizing the Problem and Solution
Diagram 1: The Oxidation Cascade
A simplified representation of the oxidation process.
Diagram 2: Troubleshooting Workflow
A logical flow for addressing degradation of this compound.
References
- Plum, A., Engewald, W. R., & Rehorek, A. (2003). Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. Journal of Analytical and Applied Pyrolysis, 67(1), 85-95.
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]
-
ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]
-
Poly Processing. (2023). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]
-
GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]
-
Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]
-
Process Online. (n.d.). BASICS OF TANK BLANKETING. Retrieved from [Link]
-
Jordan Valve. (n.d.). What Is Tank Blanketing?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines.
-
Chegg. (2018). Solved 9. Butylated hydroxytoluene, or BHT, is a potent. Retrieved from [Link]
-
Reddit. (2023). Are amines often yellow?. Retrieved from [Link]
-
ResearchGate. (2025). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
-
OUCI. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. Retrieved from [Link]
-
PubMed. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]
-
NIST. (n.d.). N-Phenyl-4-piperidinamine. Retrieved from [Link]
-
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]
-
American Elements. (n.d.). 1-Phenylpiperidin-4-ol. Retrieved from [Link]
Sources
- 1. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Solved 9. Butylated hydroxytoluene, or BHT, is a potent | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 1-Phenylpiperidin-4-amine Analysis
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical Gaussian peak for every analyte is the goal, but in practice, compounds like 1-phenylpiperidin-4-amine can present significant challenges in reversed-phase HPLC. This guide is structured from my field experience to help you move from diagnosis to solution efficiently, providing not just the "how" but the fundamental "why" behind each troubleshooting step. Peak tailing is more than a cosmetic issue; it compromises resolution, affects integration accuracy, and can undermine the validity of your quantitative results.[1][2]
This document will serve as your comprehensive resource for troubleshooting and resolving peak tailing for this compound and other challenging basic compounds.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions.
Q1: Why is my this compound peak tailing so severely?
The primary cause is a secondary retention mechanism occurring alongside the desired hydrophobic interaction.[3] this compound is a basic compound with a primary amine group. At typical mobile phase pH levels (e.g., pH 4-7), this amine is protonated, carrying a positive charge (BH⁺). Standard silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface. At a pH above approximately 3.5, these silanols deprotonate and become negatively charged (Si-O⁻).[4] The strong electrostatic attraction between your positively charged analyte and these negative sites on the stationary phase creates a strong, secondary ion-exchange interaction, which leads to significant peak tailing.[5]
Q2: What is the single quickest and most effective change I can make to fix this?
Adjust your mobile phase to a low pH. The most common and effective strategy is to add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase, targeting a pH between 2.5 and 3.0.[6][7] This low pH fully protonates the residual silanol groups on the column (Si-O⁻ → Si-OH), neutralizing their negative charge. By eliminating the negative sites, you disable the secondary ion-exchange mechanism, vastly improving peak shape.[3][8]
Q3: I lowered the pH, and it helped, but there's still some tailing. What's next?
If low pH alone isn't sufficient, consider these factors:
-
Column Choice: You may be using an older "Type A" silica column with high silanol activity.[5][8] Switching to a modern, high-purity, "Type B" silica column that is fully end-capped is crucial.[4][6]
-
Buffer Concentration: Your buffer concentration might be too low. At low pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) increases the mobile phase's ionic strength, which can help shield the analyte from any remaining active silanols.[4][6]
-
Column Overload: You might be injecting too much sample. Dilute your sample 10-fold and reinject. If the peak shape improves, you are experiencing mass overload.[2][6]
Q4: What type of HPLC column is best for analyzing basic compounds like this?
For robust method development with basic analytes, your best choices are:
-
High-Purity, End-Capped C18/C8 Columns: These are the workhorses. Look for columns marketed as "base-deactivated" or made from high-purity silica, which have minimal residual silanol activity.[6]
-
Polar-Embedded Phase Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the silanol groups from basic analytes, improving peak shape even at mid-range pH.
-
Hybrid or pH-Stable Columns: If you need the flexibility to work at high pH (e.g., pH > 8), you must use a column specifically designed for it, such as those with bridged-ethylene hybrid (BEH) particles or other polymer-based packings.[7] Standard silica columns will rapidly dissolve at high pH.[9]
Part 2: In-Depth Troubleshooting Guide
This systematic guide will walk you through diagnosing and resolving the root cause of peak tailing.
Step 1: Diagnose the Problem - Chemical vs. Physical Causes
Before adjusting any parameters, it's critical to determine if the issue is chemical (analyte-specific) or physical (system-wide).
-
Observe the Chromatogram: Is it only the this compound peak that is tailing, while other neutral or acidic compounds in the same run have good peak shape? This strongly points to a chemical cause (secondary interactions).[1]
-
Check All Peaks: Are all peaks in your chromatogram tailing, including early eluters? This suggests a physical cause , such as extra-column volume or a column problem.[2][6]
The following DOT script generates a flowchart to guide your initial diagnosis.
Step 2: Optimizing the Mobile Phase (The Chemical Fix)
This is the most critical area for solving analyte-specific tailing.
The interaction between your protonated amine (BH⁺) and ionized silanols (SiO⁻) is the core problem. By controlling the mobile phase pH, we can protonate the silanols (low pH) or deprotonate the analyte (high pH), either way neutralizing one of the interacting species and eliminating the unwanted attraction. Operating at a pH at least 2 units away from the analyte's pKa is recommended for robust results.[10][11]
The diagram below illustrates this key mechanism.
This is the standard and most recommended approach.
-
Prepare Aqueous Mobile Phase (A): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). Alternatively, prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Prepare Organic Mobile Phase (B): Use HPLC-grade acetonitrile or methanol.
-
Filter and Degas: Filter the aqueous phase through a 0.45 µm filter and degas both phases appropriately.
-
Equilibrate: Equilibrate the column with your starting mobile phase composition for at least 10-15 column volumes.
-
Analyze: Inject your sample. You should observe a significant improvement in peak symmetry.
Causality Note: Formic acid is excellent for LC-MS compatibility.[6] Phosphate buffers offer higher buffering capacity but are not volatile and can precipitate in high organic concentrations, making them suitable for UV detection only.[8][11]
Warning: Only perform this method with a column explicitly rated for high pH stability.
-
Prepare Aqueous Mobile Phase (A): Prepare a 10 mM ammonium formate or ammonium bicarbonate buffer. Adjust the pH to 10.0 using ammonium hydroxide.
-
Prepare Organic Mobile Phase (B): Use HPLC-grade acetonitrile or methanol.
-
Filter and Degas: Filter and degas both mobile phases.
-
Equilibrate: Thoroughly equilibrate the pH-stable column.
-
Analyze: Inject your sample. At this pH, the this compound will be in its neutral, free-base form, eliminating the ionic interaction.[12]
Causality Note: This approach neutralizes the analyte itself. It can be very effective but is entirely dependent on having the correct type of stationary phase to prevent column damage.[7][9]
A buffer's job is to maintain a constant pH, which is critical for reproducible retention times and peak shapes for ionizable compounds.[13][14] For low-pH work, increasing buffer concentration can further improve the peak shape of basic analytes by increasing the mobile phase's ionic strength, which helps to mask residual silanol activity.[4][15]
| Buffer | pKa Value(s) | Effective pH Range | LC-MS Compatible? | Typical Concentration |
| Phosphate | 2.1, 7.2, 12.3 | 1.1 - 3.1, 6.2 - 8.2 | No | 10 - 50 mM |
| Formate | 3.8 | 2.8 - 4.8 | Yes | 5 - 20 mM (0.1%) |
| Acetate | 4.8 | 3.8 - 5.8 | Yes | 5 - 20 mM |
| Ammonium Bicarbonate | 9.2 (as NH₄⁺) | 8.2 - 10.2 | Yes | 5 - 10 mM |
Table 1. Common HPLC buffers and their properties.[11]
Step 3: Evaluating the Stationary Phase (The Column Fix)
If mobile phase optimization does not completely resolve the issue, your column is the next logical focus.
Modern columns are designed to minimize the very problem you are facing. The silica used in today's columns is much purer, with fewer metal contaminants that increase silanol acidity.[5] Furthermore, the end-capping process, which chemically bonds a small silane (like trimethylsilyl) to the free silanols, is much more efficient, though never 100% complete.[3]
| Column Type | Key Feature | Best For... |
| Modern End-Capped (Type B) | High-purity silica with dense C18 bonding and thorough end-capping. | General purpose, good first choice for low-pH methods. |
| Polar-Embedded | A polar functional group is incorporated into the alkyl chain. | Excellent peak shape for bases at low-to-mid pH without additives like TEA.[16] |
| Hybrid/Polymer | Silica-polymer hybrid or fully polymeric particles. | Required for methods operating at high pH (>8) due to chemical stability.[7] |
Table 2. Comparison of reversed-phase column technologies for basic analytes.
Columns are consumables and their performance degrades over time.
-
Loss of End-Capping: Harsh mobile phases (especially at low pH and high temperature) can slowly hydrolyze and strip the protective end-capping, re-exposing active silanols and causing tailing to reappear over time.[1]
-
Contamination: Strongly basic or cationic compounds from your sample matrix can irreversibly adsorb to active silanols at the column inlet.
If you suspect column degradation, substitute it with a new column of the same type. If the peak shape is restored, the old column was the problem.[3]
Step 4: Assessing the HPLC System (The Physical Fix)
If all peaks are tailing, the problem likely lies with the system hardware.
-
Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself (tubing, fittings, detector flow cell). Excessive volume causes band broadening and tailing.[16][17]
-
Action: Use tubing with the narrowest internal diameter possible (e.g., 0.125 mm or 0.005"). Ensure all tubing connections are made properly with no gaps.
-
-
Column Inlet Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing tailing for all peaks.[2]
-
Column Overload: Injecting too high a concentration or volume of sample can saturate the stationary phase, leading to tailing or fronting.[19]
-
Action: Perform a dilution series (e.g., inject your standard at 1x, 0.5x, and 0.1x concentration). If peak shape improves with dilution, you must reduce the mass of analyte injected onto the column.[6]
-
Part 3: Summary of Troubleshooting Strategies
| Symptom | Likely Cause | Primary Solution | Secondary Actions |
| Only amine peak tails | Chemical: Analyte-silanol interaction | Adjust mobile phase pH to < 3.0 using 0.1% formic acid. | Increase buffer concentration; Switch to a base-deactivated or polar-embedded column. |
| Only amine peak tails (at low pH) | Chemical: Highly active column or overload | Switch to a new, high-quality end-capped column. | Dilute the sample to check for mass overload. |
| All peaks tail | Physical: Extra-column volume | Check all fittings; use narrow-bore tubing. | Replace column if inlet frit is blocked. |
| Peak shape degrades over time | Chemical/Physical: Column degradation | Replace the column. | Use a guard column; ensure mobile phase pH is within the column's stable range. |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
Gray, N., et al. (2013). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 12(3), 1439–1448. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Labcompare.com. (2025, June 26). Quick Picks: HPLC Columns. Retrieved from [Link]
-
Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21193347, this compound. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.com [chromtech.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: HPLC Separation of 1-Phenylpiperidin-4-amine
Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving robust and reproducible separation of polar basic compounds like 1-Phenylpiperidin-4-amine and its related impurities can be a significant challenge. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to enhance your High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: My main peak for this compound is tailing significantly. What is the primary cause?
A1: Peak tailing for basic compounds like this compound is overwhelmingly caused by secondary interactions between the protonated amine groups of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based reversed-phase columns (e.g., C18).[1][2] In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction.[1] However, when the mobile phase pH is above 3, acidic silanol groups on the silica backbone become deprotonated and negatively charged, creating strong ionic interactions with positively charged basic analytes. This leads to multiple retention mechanisms, resulting in a distorted, tailing peak shape.[1][3]
Q2: How can I quickly improve the peak shape of my basic analyte?
A2: The most direct approach is to control the ionization state of either the analyte or the stationary phase by adjusting the mobile phase pH.[4][5]
-
Work at Low pH (pH 2-3): By lowering the mobile phase pH to at least 2 units below the pKa of the silanols (typically pKa ~3.5-4.5), you ensure the silanol groups are fully protonated (Si-OH). This neutralizes their negative charge and minimizes the undesirable ionic interactions causing peak tailing.[1][6] Note that this will also ensure your basic amine is fully protonated (positively charged).
-
Work at High pH (pH > 9): Alternatively, using a high pH mobile phase (requires a pH-stable column) can neutralize the basic analyte itself, reducing its interaction with any charged silanols.[3][7] Retention times are often longer at high pH because the neutral amine is more hydrophobic.
Q3: I have poor retention of this compound, and it elutes near the void volume. How can I fix this?
A3: Poor retention of polar compounds is a common issue in reversed-phase HPLC.[7] this compound, especially in its protonated form at low pH, is highly polar and may have insufficient hydrophobic interaction with a standard C18 stationary phase.
-
Reduce Organic Modifier: The simplest first step is to decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between the analyte and the nonpolar stationary phase, thus increasing retention.
-
Use a Highly Aqueous Stable Column: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (less than 5% organic), leading to a sudden loss of retention.[8] If you need to work with very high water content, use a column specifically designed for aqueous stability, such as one with polar-embedded or polar-endcapped ligands.
-
Consider HILIC: For very polar analytes that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex separation issues.
Issue 1: Persistent Peak Tailing Even at Low pH
You've adjusted your mobile phase to pH 3 with a phosphate buffer, but the peak for this compound still shows unacceptable tailing.
While low pH mitigates most silanol interactions, several factors can still contribute to tailing:
-
Insufficient Buffering Capacity: If the buffer concentration is too low (e.g., <10 mM), the injection of the sample (which may be at a different pH) can locally overwhelm the buffer and cause pH fluctuations on the column, leading to peak distortion.[5][6]
-
Low-Purity Silica: Older or lower-quality HPLC columns are based on silica with a higher concentration of metal impurities and acidic silanols, which are more difficult to mask even at low pH.
-
Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.[1]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or poor connections, can cause band broadening that manifests as tailing.[9]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample flow path, causing peak distortion.[1][10]
The following diagram outlines a logical sequence for diagnosing and resolving persistent peak tailing.
Caption: Troubleshooting Decision Tree for Peak Tailing.
-
Increase Buffer Concentration: Raise the concentration of your phosphate or formate buffer to 25-50 mM. This provides better pH control at the column head, preventing on-column pH shifts that cause tailing.[6]
-
Use a Modern, High-Purity Column: Switch to a column packed with high-purity silica and robust end-capping. These columns have a much lower concentration of active silanols and metallic impurities, providing significantly better peak shape for basic compounds even with simple mobile phases.[9][10]
-
Consider an Alternative Stationary Phase:
-
Phenyl Column: Since this compound contains a phenyl ring, a phenyl stationary phase can offer alternative selectivity through pi-pi interactions, potentially improving separation from closely related impurities.[11]
-
Polar-Embedded Phase: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature shields the analyte from residual silanols and makes the column compatible with highly aqueous mobile phases.[12]
-
Issue 2: Poor Resolution Between this compound and a Key Impurity
Your method produces symmetrical peaks, but the main peak co-elutes or is poorly resolved from a process impurity or degradation product.
Effective method development requires knowledge of the potential impurities. For this compound, common impurities may include:
-
Starting Materials: Aniline, 4-Piperidone.
-
Synthesis Byproducts: N-phenyl-N-(piperidin-4-yl)amine (from over-alkylation), or products of incomplete reaction.[13]
-
Degradation Products: Oxidative or hydrolytic degradants, such as 1-Nitroso-4-phenylpiperidine.[14]
Resolution is a function of efficiency, retention, and selectivity. Changing selectivity is often the most powerful way to resolve co-eluting peaks.
| Strategy | Mechanism of Action | Recommended Action |
| Change Organic Modifier | Alters the polarity and interaction strength of the mobile phase. Methanol, acetonitrile, and tetrahydrofuran have different hydrogen bonding capabilities. | If using acetonitrile, try substituting it with methanol (or a mix). Methanol is a protic solvent and can change interactions with polar functional groups. |
| Adjust Mobile Phase pH | Changes the ionization state of the analyte and impurities. A small change in pH can disproportionately affect the retention of one compound over another if their pKa values differ. | If at low pH, try adjusting the pH from 2.5 to 3.5. If using a high-pH stable column, explore the pH 9-11 range. |
| Change Stationary Phase | Introduces different retention mechanisms (e.g., pi-pi interactions, shape selectivity).[15][16] | Switch from a C18 to a Phenyl-Hexyl or a Biphenyl phase to leverage aromatic interactions. This is highly effective for aromatic amines. |
| Adjust Temperature | Affects analyte viscosity and mass transfer kinetics. Can subtly alter the relative retention of two compounds. | Systematically vary the column temperature from 25°C to 45°C. Note that retention times will generally decrease with higher temperature. |
Experimental Protocols
Protocol 1: Systematic Method Development for Impurity Profiling
This protocol provides a structured workflow for developing a robust reversed-phase HPLC method from scratch.
Caption: Workflow for HPLC Method Development.
Step 1: Initial Conditions & Sample Preparation
-
Columns:
-
High-Purity C18 (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH)
-
Phenyl-Hexyl
-
-
Mobile Phase A (Low pH): 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Preparation: Dissolve this compound standard and samples in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL.
-
Generic Gradient:
-
Time 0-2 min: 5% B
-
Time 2-20 min: 5% to 95% B
-
Time 20-25 min: 95% B
-
Time 25-25.1 min: 95% to 5% B
-
Time 25.1-30 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD) scanning 210-400 nm; extract chromatogram at λmax (~254 nm).[17]
-
Injection Volume: 5 µL
Step 2: Screening
-
Run the generic gradient on both columns with the low pH mobile phase.
-
Evaluate the chromatograms for peak shape, retention, and the number of impurities separated.
Step 3: Optimization
-
Select the column that provides the best overall separation.
-
Adjust the gradient slope to improve resolution around the main peak. If impurities elute very early, use a shallower initial gradient. If they elute late, extend the gradient time.
-
If co-elution persists, repeat the screening with Methanol as Mobile Phase B.
Step 4: Final Method Validation
-
Once the desired separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][18][19][20]
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
YCI. HPLC Troubleshooting Guide. [Link]
-
Armstrong, D. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Stoll, D. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubChem. This compound. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Farmatel. Selecting Buffer pH in Reversed-Phase HPLC. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
Phenomenex. Role of Buffers in Liquid Chromatography. [Link]
-
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]
-
ResearchGate. Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. [Link]
-
Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]
-
NIH National Center for Biotechnology Information. (2020). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
PubChem. 1-methyl-N-phenylpiperidin-4-amine. [Link]
-
PharmaInfo. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
-
PubChem. N-phenylpiperidin-4-amine hydrochloride. [Link]
-
NIH National Center for Biotechnology Information. 4-Anilinopiperidine. [Link]
-
ResearchGate. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Wikipedia. Phenylpiperidines. [Link]
-
Royal Society of Chemistry. (2020). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. [Link]
-
Wikipedia. 4-Phenylpiperidine. [Link]
-
MDPI. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
-
NIH National Center for Biotechnology Information. 1-Nitroso-4-phenylpiperidine. [Link]
-
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. farmatel.yolasite.com [farmatel.yolasite.com]
- 5. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 6. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 14. 1-Nitroso-4-phenylpiperidine | C11H14N2O | CID 81163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Minimizing Dimer Formation in 1-Phenylpiperidin-4-amine Reactions
Welcome to the technical support guide for managing reactions with 1-Phenylpiperidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to address a common and frustrating side reaction: dimer formation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the dimerization of this compound.
Q1: What exactly is "dimer formation" in the context of this compound reactions?
A: Dimer formation refers to a class of side reactions where two molecules of this compound, or one molecule of the amine and one molecule of the desired product, react together to form an unwanted larger molecule (a dimer). This side product consumes starting material, reduces the yield of the intended product, and complicates purification due to its higher molecular weight and similar structural components.
Caption: General concept of dimer formation.
Q2: Why is the primary amine on this compound particularly susceptible to these side reactions?
A: The key is the nucleophilicity of the primary aliphatic amine at the 4-position of the piperidine ring. This amine is a potent nucleophile, making it highly reactive towards electrophilic partners. In many coupling reactions, if the concentration of this amine is high or if reactive intermediates are allowed to accumulate, the amine can react with itself or with the product in unintended ways. For instance, in palladium-catalyzed cross-coupling, the amine can interact with the catalyst or activated substrates in pathways that lead to homocoupling or other dimeric structures.[1][2]
Q3: In which common reactions is dimerization a significant issue?
A: Dimerization is most prevalent in reactions where reactive intermediates are generated, or where the amine itself can compete with other nucleophiles. Key examples include:
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This is a major area of concern. The amine can participate in side reactions involving the palladium catalyst, leading to homocoupling of the aryl halide or formation of other dimeric impurities.[3][4]
-
Acylation/Amide Bond Formation: When using highly reactive acylating agents or when coupling with molecules containing more than one electrophilic site, the formation of a di-acylated dimer is a significant risk.
-
Reactions with Bifunctional Reagents: Any reaction involving a reagent with two reactive sites (e.g., a dihalide or a diacid) can lead to a dimer where the bifunctional reagent bridges two molecules of this compound.
Q4: What is the most reliable and robust strategy to prevent dimerization altogether?
A: The most definitive method to prevent unwanted reactions at the primary amine is to use a protecting group . By temporarily "capping" the primary amine with a group like tert-butyloxycarbonyl (Boc), you render it non-nucleophilic.[5][6] You can then perform the desired reaction on another part of the molecule or use the protected amine in a subsequent step without fear of dimerization. The protecting group is then removed in a final step to reveal the free amine. This "protect-react-deprotect" strategy offers maximum control over the reaction's outcome.[7][8]
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for common synthetic transformations.
2.1 Buchwald-Hartwig Amination
Symptom: Your reaction to couple this compound with an aryl halide (or triflate) shows a low yield of the desired product and a significant byproduct at roughly double the expected molecular weight.
Root Causes & Mechanisms: In the Buchwald-Hartwig reaction, the catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the product.[9] Dimerization can arise from several off-cycle pathways:
-
Aryl Halide Homocoupling: Two molecules of the aryl halide couple to form a biaryl dimer. This is often promoted by suboptimal ligand choice or reaction conditions.[1]
-
Formation of Unproductive Pd-Amine Complexes: At high concentrations, the amine can coordinate too strongly to the palladium center, potentially leading to catalyst inhibition or side reactions. In some cases, a second molecule of amine can deprotonate the first, leading to aggregates that hinder the catalytic cycle.[10]
-
Reductive Elimination from a Bis-Amine Complex: While less common, it's mechanistically plausible for two amine molecules to coordinate to the palladium center, leading to an undesired N-N coupling or other decomposition pathways.
Caption: Buchwald-Hartwig cycle and potential dimerization point.
Solutions & Optimization Strategies
| Issue / Symptom | Potential Cause | Recommended Solution |
| High Dimer / Low Product | Inefficient Ligand | Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) which are known to accelerate the reductive elimination step, outcompeting side reactions.[9] |
| Reaction Stalls | Inappropriate Base | The base is critical. Strong, non-nucleophilic bases like LiHMDS or K₃PO₄ are often effective. Avoid organic amine bases that can compete for coordination to the palladium center.[11] |
| Aryl Halide Homocoupling | High Temperature / High Concentration | Lower the reaction temperature (e.g., from 100 °C to 80 °C). Consider slow addition of the aryl halide to keep its instantaneous concentration low.[1] |
| General Low Yield | Catalyst Deactivation | Ensure rigorous degassing of solvents and use of an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst. |
Optimized Protocol: Buchwald-Hartwig Coupling
-
Setup: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).
-
Reagent Addition: Add this compound (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent: Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 3: Prophylactic Strategy: The Use of Protecting Groups
Instead of troubleshooting a problematic reaction, a more robust approach is to prevent the side reaction from ever occurring. This is achieved by temporarily masking the reactive primary amine.
Caption: Workflow for a protection/deprotection strategy.
Choosing the Right Protecting Group
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amine of this compound due to its ease of installation and clean, acidic removal conditions that are orthogonal to many common reaction types.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Notes |
| Boc (tert-butyloxycarbonyl) | Boc₂O, base (e.g., Et₃N, DIPEA, or NaOH), in a solvent like DCM, THF, or dioxane.[7] | Strong acid (e.g., TFA in DCM, or HCl in dioxane/MeOH).[7][12] | Stable to bases, hydrogenation, and most nucleophiles. Ideal for subsequent cross-coupling or reductive amination reactions. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), in a solvent/water mixture. | Catalytic hydrogenation (H₂, Pd/C).[6] | Orthogonal to acid-labile groups. Not suitable if subsequent steps involve hydrogenation. |
Detailed Protocol 1: Boc Protection of this compound
This protocol provides a reliable method for protecting the primary amine, preventing it from participating in subsequent reactions.
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M).
-
Base Addition: Add a base, such as triethylamine (Et₃N) (1.5 equiv.).
-
Boc Anhydride Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water. If using DCM, separate the organic layer. If using THF, remove the THF under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Detailed Protocol 2: Deprotection of Boc-Protected Amine
This protocol removes the Boc group to reveal the final, dimer-free product.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C. Alternatively, use a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC/LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization: Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or K₂CO₃) until the aqueous layer is basic.
-
Extraction: Extract the aqueous layer with additional organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected final product.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination Reagent Guides. Retrieved from [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3085–3092. Retrieved from [Link]
-
Reddit. (2021). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. Retrieved from [Link]
-
Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4153. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(4), 2010-2012. Retrieved from [Link]
-
Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
Perumal, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Manjula, R., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1225, 129253. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Kumar, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, e202300889. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]
-
Poupon, E., & Tran, C. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2291. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
Scale-up synthesis challenges of 1-Phenylpiperidin-4-amine
Welcome to the Technical Support Center for the scale-up synthesis of 1-Phenylpiperidin-4-amine (also known as 4-Anilinopiperidine or 4-AP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot plant or industrial production. As a key intermediate in the synthesis of various pharmaceuticals, most notably fentanyl and its analogues, robust and scalable production of 4-AP is of critical importance.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to address the specific challenges encountered during scale-up.
Overview of Synthetic Strategies
The industrial synthesis of this compound predominantly relies on two primary synthetic routes. The choice between them often involves a trade-off between raw material cost, process safety, catalyst expense, and purification complexity.
-
Reductive Amination: This is the most common and often more cost-effective approach for large-scale production.[3][4] It typically involves the reaction of a protected 4-piperidone derivative, such as N-Boc-4-piperidone, with aniline to form an imine or enamine intermediate, which is then reduced in situ. The final step involves the deprotection of the piperidine nitrogen.[5][6]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (like bromobenzene) and 4-aminopiperidine.[7][8] While highly effective and versatile at the lab scale, its scale-up can be challenging due to the high cost of palladium catalysts and ligands, the need for strictly inert conditions, and the requirement to remove residual metal from the final product.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a direct question-and-answer format.
Question 1: My reductive amination yield is high at the 10g scale, but drops significantly at the 1kg scale. What are the likely causes?
Answer: A drop in yield upon scale-up of a reductive amination is a frequent challenge, often related to mass and heat transfer limitations, as well as changes in reagent addition and mixing dynamics.
-
Probable Cause 1: Inefficient Imine Formation. The initial condensation between the piperidone and aniline is an equilibrium-driven reaction that produces water. On a small scale, incidental evaporation can help drive the reaction. On a large scale, this water must be actively removed, or the equilibrium will not favor the imine intermediate, leading to incomplete conversion.
-
Solution: Consider using a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene) if the reaction conditions permit. Alternatively, adding a drying agent like magnesium sulfate can be effective, though it adds a filtration step.
-
-
Probable Cause 2: Poor Temperature Control. Reductive aminations, especially using borohydride reagents, are exothermic. A large reactor has a smaller surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. An uncontrolled temperature spike can lead to side reactions and degradation of reactants or products.
-
Solution: Implement controlled, slow addition of the reducing agent using a dropping funnel or a syringe pump. Ensure the reactor is equipped with an efficient cooling jacket and a reliable temperature probe. Perform a reaction calorimetry study (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile before scaling up.
-
-
Probable Cause 3: Ineffective Mixing. In a large vessel, localized "hot spots" or areas of high reagent concentration can occur if mixing is poor. This can lead to the formation of byproducts, such as the double addition of aniline or over-reduction.
-
Solution: Ensure the reactor's agitator (impeller type and speed) is appropriate for the reaction volume and viscosity to ensure homogeneity.
-
Question 2: During the Buchwald-Hartwig synthesis, I'm observing significant amounts of hydrodehalogenation (aryl halide is reduced) and low conversion. How can I fix this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and typically points to issues with the catalyst lifecycle or reaction conditions.[7]
-
Probable Cause 1: Catalyst Decomposition. The active Pd(0) species can decompose, especially at high temperatures or in the presence of oxygen, leading to the formation of palladium black, which is often more active for hydrodehalogenation than for C-N coupling.
-
Solution:
-
Use a Pre-catalyst: Employ modern, air-stable palladium pre-catalysts (e.g., those based on biaryl phosphine ligands) that generate the active Pd(0) species in situ under controlled conditions.[10]
-
Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are de-gassed prior to use. Oxygen is detrimental to the catalyst.
-
Temperature Optimization: Screen for the lowest effective temperature. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.
-
-
-
Probable Cause 2: Inappropriate Ligand or Base. The choice of ligand and base is critical for stabilizing the catalyst and promoting the desired reductive elimination step over side reactions.[11]
-
Solution: Screen a panel of ligands. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective in promoting C-N coupling.[10][11] Similarly, the choice of base (e.g., NaOtBu, K3PO4) can significantly impact the reaction outcome; weaker bases may be less effective but can sometimes suppress side reactions.
-
Question 3: My final product, this compound, is difficult to purify and has a persistent color. What impurities should I look for and how can I remove them?
Answer: Purification challenges often stem from closely-related byproducts formed during the reaction or degradation upon workup.
-
Probable Cause 1: Oxidative Impurities. The aniline moiety is susceptible to oxidation, especially in the presence of air at elevated temperatures or during workup, leading to highly colored impurities.
-
Solution: Conduct the workup and isolation steps under a nitrogen blanket where possible. Consider an initial wash of the organic phase with a mild reducing agent solution (e.g., sodium bisulfite) to remove some colored species.
-
-
Probable Cause 2: Di-arylated Byproducts. In the Buchwald-Hartwig route, a second arylation on the product's aniline nitrogen can occur. In reductive amination, if the piperidine nitrogen is deprotected in situ, it can also react.
-
Solution: This is best controlled by optimizing the reaction stoichiometry and ensuring slow, controlled addition of the limiting reagent. For purification, these higher molecular weight, less polar impurities can often be removed via careful crystallization or column chromatography (less ideal for scale-up). A salt formation/break strategy can also be effective, as the basicity of the byproduct may differ from the desired product.
-
-
Probable Cause 3: Residual Palladium. For the Buchwald-Hartwig route, residual palladium is a critical impurity, especially for pharmaceutical applications.
-
Solution: After the reaction, treat the crude product solution with a palladium scavenger. Options include activated carbon, silica-functionalized scavengers (e.g., thiol- or amine-functionalized silica), or scavenger resins. The choice depends on cost and efficiency.
-
Frequently Asked Questions (FAQs)
Q1: For a multi-kilogram scale synthesis, which route is generally recommended? A1: The reductive amination route is typically preferred for large-scale production.[3] Its primary advantages are the lower cost of raw materials (piperidones and aniline vs. aryl halides and specialized ligands), the avoidance of expensive and toxic heavy metal catalysts, and a more straightforward purification process that does not require metal scavenging.[8]
Q2: What are the critical safety considerations for scaling up this synthesis? A2: Safety is paramount. Key hazards include:
-
Reagent Toxicity: Aniline is toxic and readily absorbed through the skin. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.[12][13]
-
Thermal Hazards: As mentioned, the reactions can be exothermic. A thorough process safety review, including reaction calorimetry, is essential to prevent thermal runaway.
-
Flammable Solvents & Reagents: Many steps use flammable organic solvents. Hydrogen gas used for catalytic hydrogenation is highly flammable. Ensure all equipment is properly grounded and designed for use with flammable materials.
-
Product Hazards: The final product, this compound, is harmful if swallowed or inhaled and causes skin and eye irritation.[14][15][16] All handling should be done with appropriate PPE.
Q3: What in-process controls (IPCs) are essential to monitor the reaction? A3: To ensure consistency and safety, monitor the reaction for completion using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This prevents running the reaction for too long, which can lead to byproduct formation, and ensures it is safe to proceed with the workup. Temperature, pressure (if applicable), and agitator speed should also be continuously monitored and logged.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Raw Material Cost | Generally lower (N-Boc-4-piperidone, aniline). | Higher (Aryl halides, 4-aminopiperidine, specialized ligands). |
| Catalyst Cost | Low (e.g., Pd/C for hydrogenation) or none (borohydrides). | Very high (Palladium pre-catalysts and ligands).[8] |
| Process Safety | Manageable exotherms with borohydrides; flammability with H2. | Requires strict inert conditions; pyrophoric bases can be a hazard. |
| Yield & Selectivity | Generally good to excellent, but can form byproducts. | Can be very high and selective with proper optimization.[11] |
| Purification | Standard crystallization or distillation. | Requires additional steps for palladium removal. |
| Scalability | Well-established and generally more straightforward to scale. | More complex due to catalyst sensitivity and cost.[9] |
Detailed Experimental Protocol: Scale-Up Reductive Amination
This protocol describes the synthesis of this compound from N-Boc-4-piperidone and aniline, followed by deprotection. Warning: This procedure should only be carried out by trained chemists in a facility equipped to handle hazardous materials and large-scale reactions.
Step 1: Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [6]
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel with N-Boc-4-piperidone (2.00 kg, 10.04 mol) and dichloromethane (DCM, 15 L).
-
Reagent Addition: Add aniline (1.03 kg, 11.04 mol) followed by acetic acid (0.60 kg, 10.04 mol) to the reactor. Begin stirring to ensure a homogeneous solution.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Reductant Addition: Slowly add a solution of sodium triacetoxyborohydride (STAB, 3.19 kg, 15.06 mol) in DCM (5 L) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the starting N-Boc-4-piperidone.
-
Quenching & Work-up: Cool the mixture to 10-15 °C. Slowly and carefully quench the reaction by adding 2M aqueous sodium hydroxide (15 L) over 1 hour. Stir vigorously for an additional hour.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer twice more with DCM (2 x 5 L).
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude protected product as an oil or solid.
Step 2: Boc Deprotection [6]
-
Reactor Setup: Charge a clean 50 L reactor with the crude product from Step 1. Add 1,4-dioxane (25 L).
-
Acid Addition: Add 4M HCl in dioxane (25 L) to the stirred solution at room temperature. Note: This is an exothermic process and may release gas (isobutylene). Ensure adequate ventilation and pressure relief.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for completion by HPLC/TLC, looking for the disappearance of the starting material.
-
Neutralization & Extraction: Carefully adjust the pH of the solution to ~8-9 by the slow addition of 2M aqueous sodium hydroxide. Extract the product with dichloromethane (3 x 10 L).
-
Final Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product with high purity.
References
- This compound - Safety Information. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR4300_msds.pdf]
- Synthesis routes of this compound. Benchchem. [URL: https://www.benchchem.com/synthesis/B044640]
- N-phenylpiperidin-4-amine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/23056-29-3.htm]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Large-scale reductive amination and synthesis applications. ResearchGate. [URL: https://www.researchgate.
- Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [URL: https://orbit.dtu.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/153]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc06753a]
- 1-Benzyl-N-phenylpiperidin-4-amine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC439730050]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pharma-buchwald-hartwig-guide.pdf]
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. [URL: https://enamine.net/news-events/news/enamine-scale-up-synthesis-of-medchem-relevant-cores]
- Flow synthesis of phenylpiperidin 1via telescoped reductive amination–lactamization–amide/ester reduction sequence. ResearchGate. [URL: https://www.researchgate.
- What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [URL: https://diplomatacomercial.com.br/en/what-are-the-health-and-safety-guidelines-for-using-amines/]
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31633341/]
- N-phenylpiperidin-4-amine Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/30898m.pdf]
- Method for preparing 4-amino-4-phenylpiperidines. Google Patents. [URL: https://patents.google.
- Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d2cs00713a]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [URL: https://diplomatacomercial.com.br/en/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/]
- N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70865]
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [URL: https://discover.dtic.mil/results?q=Fentanyl%20Synthesis%20Using%20N-BOC-4-Piperidinone]
- Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2017-10-1-1.html]
- 4-Anilinopiperidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Anilinopiperidine]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8902506/]
- A Convenient One-Pot Synthesis of Fentanyl. ResearchGate. [URL: https://www.researchgate.net/publication/281141724_A_Convenient_One-Pot_Synthesis_of_Fentanyl]
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [URL: https://www.federalregister.gov/documents/2023/04/14/2023-07897/designation-of-halides-of-4-anilinopiperidine-as-list-i-chemicals]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. rsc.org [rsc.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 1-Phenylpiperidin-4-amine by NMR
Welcome to the technical support guide for identifying impurities in 1-Phenylpiperidin-4-amine (also known as 4-anilinopiperidine or 4-AP) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this compound is paramount.[1][2] NMR is an exceptionally powerful technique for this purpose, providing detailed structural information and quantitative analysis in a non-destructive manner.[3][4]
This guide is structured to provide rapid answers through our FAQ section and in-depth, validated protocols in our Troubleshooting Guides. We will delve into the causality behind common issues and provide robust, field-tested solutions to ensure the integrity of your analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the NMR analysis of this compound.
Q1: What are the most likely impurities in my this compound sample?
Impurities typically originate from three main sources: the synthetic route, subsequent degradation, or handling/purification.
-
Synthesis-Related Impurities: These depend on the manufacturing process. A common route involves the reductive amination of N-protected 4-piperidone with aniline, followed by deprotection.[5][6]
-
Unreacted Starting Materials: Aniline, 1-Boc-4-piperidone, or other piperidone precursors.
-
Reaction By-products: Products from incomplete reactions or side-reactions, such as di-aminated species or products of over-alkylation.[7]
-
-
Degradation Products: this compound can be susceptible to oxidation or hydrolysis under improper storage conditions (e.g., exposure to air, light, or moisture).[8]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., Dichloromethane, Toluene, Acetonitrile, Ethyl Acetate) are common.[9][10] Their characteristic NMR signals are well-documented.
Q2: My NMR spectrum has a very low signal-to-noise (S/N) ratio. What should I do?
A low S/N ratio can obscure low-level impurity peaks and make integration unreliable.
-
Causality: The S/N ratio is proportional to the square root of the number of scans. Insufficient scans for a dilute sample is the most common cause.
-
Solution 1: Increase Scans: The most effective solution is to increase the number of transients (scans). Quadrupling the number of scans will double the S/N ratio.[11][12]
-
Solution 2: Check Sample Concentration: For a standard ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration of 5-30 mg is often required due to the lower natural abundance of the ¹³C isotope.[13]
-
Solution 3: Use a Cryoprobe: If available, a cryogenic probe dramatically increases sensitivity, allowing for the detection of very low concentration analytes.[4]
Q3: Why is the baseline of my spectrum rolling or distorted?
A non-flat baseline makes accurate integration for quantification impossible.
-
Causality: This is often due to an issue in the initial data points of the Free Induction Decay (FID). It can be caused by a very intense signal that has not sufficiently decayed before acquisition begins, or improperly set phasing parameters.[11]
-
Solution 1: Automated Baseline Correction: Most NMR processing software has powerful polynomial baseline correction algorithms. Apply this as a first step.
-
Solution 2: Manual Phase Correction: Manually adjust the zero-order (p0) and first-order (p1) phase correction. A rolling baseline is often a sign of a poor p1 value.[11]
-
Solution 3: Adjust Acquisition Parameters: If the problem persists, try increasing the acquisition delay (d1) slightly to allow intense signals to decay further before the next scan begins.
Q4: I see very broad peaks in my spectrum. What is the cause?
Broad peaks lead to a loss of resolution, making it difficult to identify distinct signals and their coupling patterns.
-
Causality: Several factors can cause peak broadening:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.[12]
-
Particulate Matter: Undissolved solids in the sample disrupt field homogeneity.[13]
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[13]
-
Chemical Exchange: Protons like those on the amine (-NH₂) can be undergoing chemical exchange with trace water or other protic species, leading to broadening.
-
-
Solutions:
-
Re-shim the Spectrometer: Perform a manual or automated shimming routine.[12]
-
Filter the Sample: If you suspect particulates, filter your NMR solution through a small plug of glass wool directly into the NMR tube.
-
Identify Exchangeable Protons: Add a drop of D₂O to your sample, shake, and re-acquire the spectrum. The broad amine proton signal should disappear or decrease significantly.[9]
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Identifying an Unknown Peak
Encountering an unexpected peak is a common challenge. This guide provides a logical workflow to systematically identify its origin.
Caption: Workflow for identifying unknown NMR signals.
-
Check for Common Contaminants: First, rule out the simplest explanations.
-
Action: Compare the chemical shift of the unknown peak to published tables of common NMR solvents and impurities. Sharp singlets are often indicative of solvents.
-
Rationale: Solvents from synthesis or glassware are the most frequent source of extraneous peaks.
-
-
Perform a D₂O Exchange:
-
Action: Add one drop of deuterium oxide (D₂O) to your NMR tube, shake gently for 30 seconds, and re-acquire the ¹H NMR spectrum.
-
Rationale: Protons on heteroatoms (O-H, N-H) are acidic and will exchange with deuterium. If the unknown peak disappears or significantly diminishes, it is an exchangeable proton, likely from an impurity containing an alcohol or amine group.[9]
-
-
Analyze Integration and Multiplicity:
-
Action: Carefully integrate the unknown peak relative to a well-resolved peak from your this compound standard. Analyze its splitting pattern (singlet, doublet, triplet, etc.).
-
Rationale: The integration provides the relative molar quantity of the impurity.[14] The multiplicity and coupling constants give crucial information about the number of neighboring protons, helping to piece together its structure.
-
-
Acquire 2D NMR Spectra:
-
Action: If the impurity is present at a sufficient concentration (>1-2%), acquire 2D NMR spectra like COSY, HSQC, and HMBC.
-
Rationale:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds), which is key for connecting molecular fragments.[4]
-
-
-
Hypothesize and Confirm:
-
Action: Using the data from all experiments, propose a structure. Check if this structure is a plausible starting material, by-product, or degradation product from your synthesis.
-
Rationale: A logical connection to the reaction chemistry provides strong evidence for the proposed impurity structure.
-
Guide 2: Protocol for High-Quality NMR Sample Preparation
The quality of your spectrum is dictated by the quality of your sample. Following this protocol will help eliminate common artifacts.[13]
Caption: Best-practice workflow for NMR sample preparation.
-
Weighing: Accurately weigh 2-5 mg of your this compound sample for ¹H NMR (10-20 mg for ¹³C NMR) into a clean, dry vial.[13][15]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical for resolving overlapping peaks.[9]
-
Dissolution: Vortex the vial for at least 30 seconds to ensure the sample is fully dissolved. A homogenous solution is essential for sharp, well-resolved peaks.[13]
-
Filtration (if necessary): Visually inspect the solution against a bright light. If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Causality: Particulates disrupt the magnetic field homogeneity, leading to broad lineshapes and poor shimming performance.[13]
-
-
Transfer: Ensure the final sample height in the 5 mm NMR tube is at least 4 cm (or 0.6 mL) to be within the detection region of the NMR coil.[16]
Guide 3: Quantitative NMR (qNMR) for Impurity Profiling
qNMR is a primary ratio method for determining the purity of a substance or quantifying impurities without needing a reference standard for each impurity.[17] The method relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating that signal.[14][18]
-
Select an Internal Standard (IS): The IS must:
-
Be of high, certified purity (>99.9%).
-
Have a simple NMR spectrum with at least one sharp, well-resolved peak that does not overlap with any analyte or impurity signals.
-
Be stable and non-reactive with the sample or solvent.
-
Have a known molecular weight.
-
Common choices: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample (e.g., ~10 mg, Wt_analyte).
-
Accurately weigh the chosen internal standard (e.g., ~5 mg, Wt_IS).
-
Dissolve both compounds completely in the same vial with a deuterated solvent and transfer to an NMR tube.
-
-
Data Acquisition:
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of any peak being integrated) to allow for full relaxation of all nuclei. A d1 of 30-60 seconds is often a safe starting point.
-
Acquire the spectrum with a sufficient number of scans to achieve a high S/N ratio (>250:1) for the peaks to be integrated.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique peak for the analyte (Int_analyte) and a peak for the internal standard (Int_IS).
-
Calculate the purity using the following formula:
Purity (% w/w) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (Wt_IS / Wt_analyte) * Purity_IS
Where:
-
Int: Integral value
-
N: Number of protons giving rise to the integrated signal (e.g., N=3 for a -CH₃ group)
-
MW: Molecular Weight
-
Wt: Weight
-
Purity_IS: Purity of the internal standard (as a percentage)
-
Part 3: Reference Data
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound
(Shifts are reported in ppm and are solvent-dependent. Data is compiled based on typical values found in organic chemistry databases and literature.)[19][20]
| Assignment | Atom Numbering | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho) | 2', 6' | ~6.7 - 6.8 | d or t | ~113 - 114 |
| Phenyl C-H (meta) | 3', 5' | ~7.1 - 7.2 | t | ~129 - 130 |
| Phenyl C-H (para) | 4' | ~6.6 - 6.7 | t | ~117 - 118 |
| Piperidine C-H (axial) | 2, 6 | ~2.7 - 2.8 | t or d | ~52 - 53 |
| Piperidine C-H (equatorial) | 2, 6 | ~3.3 - 3.4 | d | ~52 - 53 |
| Piperidine C-H (axial) | 3, 5 | ~1.5 - 1.6 | q or d | ~33 - 34 |
| Piperidine C-H (equatorial) | 3, 5 | ~2.0 - 2.1 | d | ~33 - 34 |
| Piperidine C-H | 4 | ~3.4 - 3.6 | m | ~50 - 51 |
| Amine N-H | 1' | ~3.5 - 4.5 (broad) | s | N/A |
| Piperidine N-H | 1 | ~1.5 - 2.5 (broad) | s | N/A |
| Phenyl C (ipso) | 1' | N/A | ~147 - 148 |
Note: The piperidine ring protons often show complex second-order coupling. The exact shifts and multiplicities can vary significantly with solvent, concentration, and temperature.
Table 2: Potential Impurities and Their Characteristic NMR Signals
| Impurity | Origin | Characteristic ¹H NMR Signal(s) (ppm) | Notes |
| Aniline | Starting Material | ~6.7 (t), ~6.8 (d), ~7.2 (t), ~3.7 (s, broad, NH₂) | Distinct aromatic pattern. |
| 1-Boc-4-piperidone | Starting Material | ~1.45 (s, 9H), ~2.45 (t, 4H), ~3.65 (t, 4H) | Large singlet for the Boc group is a key identifier. |
| Dichloromethane | Residual Solvent | ~5.30 (s) in CDCl₃ | Sharp singlet, position is solvent dependent. |
| Toluene | Residual Solvent | ~2.35 (s, 3H), ~7.2-7.4 (m, 5H) | Aromatic signals and a methyl singlet. |
| Diphenylamine | By-product | ~7.0-7.3 (m, 10H), ~5.7 (s, broad, NH) | Can form from side reactions involving aniline.[21] |
References
-
Rogers, M. T. NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
Torres, A. M., & Price, W. S. Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. [Link]
-
Toref Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
San Diego State University. Common Problems. SDSU NMR Facility. [Link]
-
Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21490. [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Magnetic Resonance in Chemistry. [Link]
-
Magritek. Analytical NMR. [Link]
-
Humboldt-Universität zu Berlin. Sample Preparation. Institut für Chemie. [Link]
-
Humboldt-Universität zu Berlin. Sample Preparation. Institut für Chemie. [Link]
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
Sharma, P., et al. (2017). A Convenient One-Pot Synthesis of Fentanyl. ResearchGate. [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Data. [Link]
-
Scribd. Approximate 1H and 13C NMR Shifts. [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]
-
PubChem. 4-Anilinopiperidine. National Center for Biotechnology Information. [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Sarka, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 254-260. [Link]
-
El-Azhary, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
University of Texas at Austin. Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. [Link]
-
Office of Justice Programs. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. [Link]
-
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]
-
United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
-
ResearchGate. (2012). Piperazine Degradation in Pilot Plants. [Link]
-
ResearchGate. Thermal Degradation of Piperazine Blends with Diamines. [Link]
-
Regulations.gov. Designation of a List I Chemical: 4-Piperidone. [Link]
-
National Institutes of Health. Emerging Synthetic Fentanyl Analogs. [Link]
Sources
- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. toref-standards.com [toref-standards.com]
- 4. veeprho.com [veeprho.com]
- 5. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. organomation.com [organomation.com]
- 14. Analytical NMR [magritek.com]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. rsc.org [rsc.org]
Validation & Comparative
The Strategic Selection of Piperidine Scaffolds in Modern Drug Design: A Comparative Guide to 1-Phenylpiperidin-4-amine and Its Derivatives
Introduction: The Ubiquitous Piperidine Ring
In the landscape of medicinal chemistry, few scaffolds are as foundational and versatile as the piperidine ring.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the architecture of a vast array of pharmaceuticals, with over 70 FDA-approved drugs featuring this moiety.[3] Its prevalence is not accidental; the piperidine scaffold confers advantageous physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and the ability to cross the blood-brain barrier, making it an invaluable tool for drug designers.[3][4][5] This guide provides an in-depth comparison of a key building block, 1-Phenylpiperidin-4-amine, with other classes of piperidine derivatives, offering a data-driven perspective to inform strategic scaffold selection in drug discovery campaigns.
Focus Scaffold: this compound - A Versatile Synthetic Hub
This compound is a disubstituted piperidine derivative that serves not as a final drug in most cases, but as a crucial intermediate and structural motif. Its architecture, featuring a phenyl group on the piperidine nitrogen (N1) and an amine group at the C4 position, provides two key vectors for chemical modification, allowing for extensive structure-activity relationship (SAR) exploration.
Physicochemical Properties and Synthesis
The core structure of this compound (Molecular Weight: ~176.26 g/mol ) combines the lipophilic character of the N-phenyl group with the basicity of the 4-amino group.[6] This duality allows it to serve as a scaffold for molecules targeting a wide range of biological environments.
The most common and efficient synthesis of this scaffold is the reductive amination of 1-Boc-4-piperidone with aniline, followed by deprotection of the Boc group.[6][7] This method is highly versatile and allows for the introduction of various substituents on the aniline starting material.
Caption: Synthetic workflow for this compound.
Pharmacological Profile and Applications
This compound is a key building block in the synthesis of compounds targeting the central nervous system (CNS).[6] Its structure is a component of molecules investigated for:
-
Analgesic and Antipsychotic Effects: It is believed to act on opioid receptors and other neurotransmitter systems.[6]
-
Cognition Enhancement: Derivatives have shown high potency in preclinical models, representing a potential lead for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[8]
-
N-type Calcium Channel Blockers: The scaffold has been decorated to produce compounds with potent action on pain and neuropathic pain.[9]
Comparative Analysis: this compound vs. Key Derivatives
The choice of a specific piperidine derivative is a critical decision in drug design, driven by the desired target engagement, pharmacokinetic profile, and synthetic accessibility. Below, we compare this compound to other major classes of piperidine derivatives.
A. 4-Phenylpiperidines: The Opioid Mainstays
This class, which includes blockbuster analgesics like pethidine and fentanyl, is characterized by a phenyl group attached directly to the C4 position of the piperidine ring.[10][11]
-
Structural Distinction: The key difference is the placement of the phenyl ring (C4 vs. N1). In 4-phenylpiperidines, the piperidine nitrogen is a critical site for introducing substituents (e.g., the N-phenethyl group in fentanyl) that profoundly modulate opioid receptor activity.
-
Pharmacological Role: These compounds are typically potent agonists of the μ-opioid receptor (MOR), directly eliciting strong analgesic effects.[11][12] This contrasts with this compound, which is more of a foundational scaffold for further elaboration rather than a direct agonist itself.
-
SAR Insights: For 4-phenylpiperidines, QSAR studies have shown that lipophilicity and the hydrogen-bond accepting ability of substituents on the C4-phenyl ring enhance analgesic potency, while bulky substituents are detrimental.[13]
B. Benzylpiperidines: Introducing Flexibility
In this class, a methylene (-CH2-) linker separates the phenyl ring from the piperidine nitrogen. This seemingly minor change has significant conformational implications.
-
Structural Distinction: The N-benzyl group provides greater rotational freedom compared to the more rigid N-phenyl linkage. This flexibility can allow the molecule to adopt different conformations to optimize binding with a target protein.
-
Pharmacological Role: This scaffold has been successfully employed to design dual-acting ligands. For instance, novel benzylpiperidine derivatives have been developed as potent dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[14] This dual-target approach is a promising strategy for developing safer analgesics with reduced opioid-related side effects.[14]
-
Performance Data: In one study, the lead benzylpiperidine compound 52 showed high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM) and produced potent antinociceptive effects with fewer side effects than oxycodone.[14]
C. Conformationally Restricted Analogues: The Pursuit of Precision
To overcome challenges like metabolic instability or off-target effects, medicinal chemists often rigidify flexible scaffolds.[15] This involves incorporating the piperidine ring into spirocyclic, fused, or bridged systems.
-
Structural Distinction: These analogues lock the piperidine ring into a specific, low-energy conformation.
-
Strategic Advantage: Conformational restriction can lead to significant gains in potency and selectivity by reducing the entropic penalty of binding and presenting the key pharmacophoric elements in an optimal orientation for target engagement. For example, replacing a standard piperidine with a tropane analogue (a bridged system) has been shown to significantly improve stability in rat and human microsomes.[15] Similarly, spiro-piperidine derivatives are renowned for their ability to enhance binding affinity and selectivity for GPCRs, including opioid receptors.[16]
-
Bioisosteric Replacement: In a compelling example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane analogue was shown to maintain the basicity of the core nitrogen atom (pKa ~11.2-11.4), demonstrating its potential to mimic piperidine in a biochemical context while offering a novel and rigid 3D vector for exploration.[17]
D. Piperazines: The Bioisosteric Cousin
While not a direct piperidine derivative, the piperazine ring is a critical bioisostere and a frequent alternative in drug design.[4]
-
Structural Distinction: Piperazine contains a second nitrogen atom at the 4-position of the ring.
-
Physicochemical Impact: This additional nitrogen atom significantly alters the scaffold's properties. Piperazines are generally more hydrophilic and have two basic centers, which can be advantageous for aqueous solubility and forming multipolar interactions with a target.[4]
-
Divergent Applications: The unique properties of the piperazine ring have made it a privileged structure in CNS drugs (targeting serotonergic receptors) and as a linker in many approved kinase inhibitors used in oncology.[4][18][19] The choice between a piperidine and a piperazine is a strategic one to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile.[4]
Quantitative Data Summary
The following tables summarize key comparative data to guide scaffold selection.
Table 1: Comparative Physicochemical and Pharmacological Profiles
| Scaffold Class | Key Structural Feature | Typical pKa | Lipophilicity (logP) | Primary Therapeutic Areas |
| This compound | N-phenyl, 4-amino substitution | Biphasic (amine dependent) | Moderate-High | CNS (Cognition, Pain), Synthetic Intermediate[6][8][9] |
| 4-Phenylpiperidines | Phenyl at C4 position | ~8-9 (N-alkyl) | High | Pain (Opioid Analgesics)[10][11] |
| Benzylpiperidines | N-benzyl group (flexible linker) | ~8-9 | High | Pain (Dual-target ligands)[14] |
| Piperazines | Second nitrogen at C4 | ~5-6 (N1), ~9-10 (N4) | Low-Moderate | CNS (Antipsychotics), Oncology (Kinase Inhibitors)[4][18] |
Table 2: Representative Biological Activity at Opioid Receptors
| Compound Class | Representative Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Activity |
| 4-Phenylpiperidine | Fentanyl | MOR | ~1-6 | Potent Agonist[12][20] |
| Benzylpiperidine | Compound 52 [14] | MOR / σ1R | 56.4 (MOR), 11.0 (σ1R) | MOR Agonist / σ1R Ligand |
| 4-Substituted Piperazine | Lead from Anand et al.[20] | MOR / DOR | 4.0 (MOR), 10 (DOR) | MOR Agonist / DOR Antagonist |
Experimental Methodologies
To ensure the integrity of the data presented, standardized and validated protocols are essential.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes the reductive amination of a protected 4-piperidone.[6][7]
Objective: To synthesize N-aryl-4-aminopiperidine scaffolds.
Materials:
-
1-Boc-4-piperidone
-
Substituted Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in DCE, add the desired aniline (1.1 eq) and acetic acid (2.0 eq).
-
Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Purification (Intermediate): Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the 1-N-Boc-4-(phenylamino)piperidine intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 eq) and stir at room temperature for 1-2 hours.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify as needed to obtain the final this compound derivative.
Protocol 2: In Vitro Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for opioid receptors.[20]
Caption: Workflow for an in vitro receptor binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor (MOR).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds dissolved in DMSO.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein), and the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
Radioligand Addition: Add [³H]DAMGO to a final concentration of ~1 nM to all wells. For determining non-specific binding, add naloxone instead of the test compound.
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Strategic Choice
The piperidine scaffold is a testament to the power of a privileged structure in drug discovery.[1][21] While this compound serves as an exceptionally versatile platform for building CNS-active agents, the broader family of piperidine derivatives offers a rich palette for medicinal chemists. The decision to use a 4-phenylpiperidine for direct opioid agonism, a flexible benzylpiperidine for dual-target modulation, a rigid spirocyclic analogue for enhanced selectivity, or a piperazine bioisostere for improved pharmacokinetics is a strategic choice.[4][10][14][15] This choice must be guided by a deep understanding of the target biology, the desired ADME properties, and the nuanced structure-activity relationships that govern this remarkable class of compounds.
References
-
Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Youssef, K. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Anand, J. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 5(10), 1119-1123. [Link]
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6347-6357. [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved from [Link]
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
Ciaffaglione, V., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(22), 7799. [Link]
-
Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
Autechaux. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Latek, D., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(6), 4586-4603. [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]
-
Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]
-
Zhang, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 265, 116104. [Link]
-
Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-152. [Link]
-
Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy this compound acetate (EVT-3944755) [evitachem.com]
- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 11. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Phenylpiperidin-4-amine: Reductive Amination vs. Buchwald-Hartwig Amination
Introduction: The Significance of 1-Phenylpiperidin-4-amine
This compound is a critical structural motif and key intermediate in medicinal chemistry. Its scaffold is present in a wide array of biologically active molecules, most notably as a precursor to potent synthetic opioids like fentanyl and its analogues. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug discovery, development, and forensic analysis. This guide provides an in-depth comparative analysis of two predominant synthetic strategies for obtaining this compound: the classical Reductive Amination pathway and the modern Palladium-catalyzed Buchwald-Hartwig Amination. We will delve into detailed experimental protocols, mechanistic underpinnings, and a head-to-head comparison of their respective advantages and limitations to inform your synthetic route selection.
Route 1: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and the use of readily available reagents.[1][2] The strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For the synthesis of this compound, two primary variations of this route are commonly employed.
Variation A: Two-Step Synthesis via N-Boc Protected Piperidone
This is arguably the most frequently cited and robust method. It begins with the reductive amination of N-Boc-4-piperidone with aniline, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. The initial protection of the piperidine nitrogen prevents potential side reactions, ensuring clean formation of the desired C-N bond at the 4-position.
Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (AcOH, 1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without affecting other functional groups and does not reduce the starting ketone at an appreciable rate.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the Boc-protected intermediate. A typical reported yield for this step is approximately 84%.[3]
Step 2: Deprotection to this compound
-
Dissolve the purified tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. The strong acid cleaves the Boc group, releasing carbon dioxide and isobutylene.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, typically in quantitative yield.[3]
Caption: Two-step reductive amination via a Boc-protected intermediate.
Variation B: Direct Reductive Amination of 1-Phenyl-4-piperidone
This approach is more convergent, starting from 1-phenyl-4-piperidone and reacting it with an ammonia source. While seemingly more direct, controlling the reaction to favor the primary amine can be challenging, and it often requires high pressure and specialized equipment.
-
Charge a high-pressure autoclave with 1-phenyl-4-piperidone (1.0 eq), a suitable solvent like ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).
-
Seal the reactor and purge with nitrogen, then with hydrogen gas.
-
Introduce a source of ammonia (e.g., a solution of ammonia in ethanol).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).
-
Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring. The catalyst facilitates both the formation of the imine and its subsequent reduction.
-
Maintain the reaction under pressure for several hours until hydrogen uptake ceases.
-
Cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue, typically by distillation or crystallization of a salt form, to obtain this compound.
Caption: Direct one-step reductive amination of 1-phenyl-4-piperidone.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds via palladium-catalyzed cross-coupling.[4][5] This reaction has a broad substrate scope and is often tolerant of various functional groups. For this synthesis, the route involves coupling an aryl halide or sulfonate (e.g., bromobenzene) with 4-aminopiperidine. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency.[6]
Mechanistic Insight
The catalytic cycle is believed to proceed through several key steps:
-
Oxidative Addition: A Pd(0) species oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., BINAP or XantPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. The exclusion of oxygen is critical as phosphine ligands are prone to oxidation, which deactivates the catalyst.[7]
-
Add anhydrous toluene via syringe, followed by 4-aminopiperidine (1.2 eq) and bromobenzene (1.0 eq).
-
Heat the mixture in a pre-heated oil bath to a temperature of 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction typically runs for 8-24 hours.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate this compound.
Caption: Buchwald-Hartwig cross-coupling synthesis pathway.
Comparative Analysis
The choice between Reductive Amination and Buchwald-Hartwig Amination depends on several factors, including scale, available equipment, cost, and desired purity.
| Parameter | Reductive Amination (Route 1A) | Reductive Amination (Route 1B) | Buchwald-Hartwig Amination (Route 2) |
| Starting Materials | N-Boc-4-piperidone, Aniline | 1-Phenyl-4-piperidone, Ammonia | 4-Aminopiperidine, Bromobenzene |
| Key Reagents | NaBH(OAc)₃, TFA | H₂, Raney Ni (or other catalyst) | Pd(OAc)₂, Phosphine Ligand, Strong Base |
| Typical Yield | High (84% for coupling, quant. deprotection)[3] | Moderate to High (Varies with conditions) | Good to Excellent (Typically >80%) |
| Reaction Conditions | Mild (Room temp, atmospheric pressure) | Harsh (High pressure, high temp) | Moderate (Elevated temp, inert atm.) |
| Atom Economy | Moderate (Boc group and hydride reagent) | Good | Moderate (Halide and base waste) |
| Cost | Reagents are relatively inexpensive. | Catalyst can be costly but recyclable. | Palladium catalysts and ligands are expensive. |
| Scalability | Excellent; widely used in industry. | Good, but requires specialized high-pressure equipment. | Challenging due to catalyst cost and removal. |
| Safety Concerns | Flammable solvents, corrosive acids (TFA). | Flammable H₂ gas, pyrophoric catalysts. | Air-sensitive/toxic ligands, strong bases.[7] |
Conclusion and Recommendations
Reductive Amination (Route 1A) stands out as the most practical and scalable method for the synthesis of this compound, particularly for industrial applications. Its reliance on inexpensive reagents, mild reaction conditions, and high, reproducible yields make it a robust and economically viable choice. The two-step nature involving a protecting group is a minor drawback but ensures high selectivity and purity.
Direct Reductive Amination (Route 1B) offers a more convergent pathway but at the cost of operational simplicity and safety. The requirement for high-pressure hydrogenation equipment limits its accessibility for many research laboratories and introduces significant safety protocols.
Buchwald-Hartwig Amination (Route 2) represents a powerful and elegant solution from a chemical standpoint, offering excellent yields and functional group tolerance. However, its practical application is often hampered by the high cost of palladium catalysts and specialized phosphine ligands. Furthermore, the need for stringent inert atmosphere techniques and the challenge of removing trace palladium from the final product make it less suitable for large-scale pharmaceutical production where cost and purity are paramount. It remains an excellent choice for medicinal chemistry applications where small quantities of diverse analogues are required and cost is a secondary concern.
Ultimately, the selection of a synthetic route should be guided by a careful evaluation of the specific project goals, available resources, and scale of production. For general-purpose, large-scale synthesis, the protected reductive amination route is the clear frontrunner.
References
-
BenchChem (2025). 1-Phenethyl-4-piperidone|High-Purity Research Chemical.
-
Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.
-
Zamani, A., & Ghaieni, H. R. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar.
-
Scribd (n.d.). Optimized Synthesis of 4-Piperidone.
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
-
The Royal Society of Chemistry (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
-
BenchChem (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Organic Synthesis (n.d.). Buchwald-Hartwig Coupling.
-
The Role of Phosphine Ligands in Palladium Catalysis (n.d.).
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination.
-
Royal Society of Chemistry (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
-
ResearchGate (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
-
Wikipedia (n.d.). Buchwald–Hartwig amination.
-
Sigma-Aldrich (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
-
Sigma-Aldrich (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination Reaction.
-
ACS Publications (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions.
-
National Institutes of Health (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
-
ChemicalBook (n.d.). N-phenylpiperidin-4-amine synthesis.
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Orthogonal Purity Verification: Validating HPLC Results of 1-Phenylpiperidin-4-amine with GC-MS
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is not merely a procedural step but the bedrock of safety and efficacy. A single analytical method, however robust, can harbor unseen vulnerabilities, such as co-eluting impurities that mask the true purity profile of an active pharmaceutical ingredient (API). This guide delves into the critical practice of orthogonal method validation, a cornerstone of analytical due diligence.
We will explore the cross-validation of a High-Performance Liquid Chromatography (HPLC) purity assay for 1-Phenylpiperidin-4-amine with a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. This comparison transcends a simple checklist, offering a deep dive into the causality behind experimental choices, the interpretation of divergent data, and the establishment of a self-validating system that ensures the highest degree of confidence in your analytical results. Our focus is to empower researchers, scientists, and drug development professionals with the expertise to not only perform these analyses but to fundamentally understand and defend their findings.
The Imperative of Orthogonal Analysis
The principle of orthogonal validation lies in employing two or more analytical methods that rely on different physicochemical principles of separation and detection to measure the same attribute.[1] This approach significantly reduces the risk of overlooking impurities, as it is highly improbable that an impurity would exhibit identical behavior under two distinct analytical techniques.[1][2]
For a molecule like this compound, a common primary method for purity is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their polarity and hydrophobic interactions.[3][4] However, an impurity with similar polarity might co-elute with the main peak, leading to an overestimation of purity. By cross-validating with GC-MS, which separates based on volatility and provides definitive mass-based identification, we create a powerful analytical failsafe.[5][6]
Analyte Profile: this compound
Understanding the analyte is paramount for developing effective analytical methods.
-
Structure: this compound (C₁₁H₁₆N₂)
-
Molecular Weight: 176.26 g/mol [7]
-
Properties: It is a polar, basic compound containing both a secondary and a tertiary amine. Its polarity makes it well-suited for RP-HPLC, while its low volatility presents a challenge for direct GC analysis.
-
Potential Impurities: Synthesis of this molecule may involve the reductive amination of 1-phenyl-4-piperidone with an amine source or other routes.[8] Potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. The structural similarity of these impurities often results in close chromatographic profiles, underscoring the need for robust separation techniques.
Primary Purity Assessment: The HPLC-UV Method
Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic molecules in the pharmaceutical industry.[9] For this compound, a C18 column provides a hydrophobic stationary phase that retains the analyte, allowing for separation from more polar or less retained impurities.
Causality in HPLC Method Design:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for moderately polar compounds like our analyte.[10]
-
Mobile Phase Buffer (Ammonium Acetate, pH ~4.5): The basic nature of the amine groups in the analyte can lead to poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. A slightly acidic mobile phase protonates the amines, improving their solubility in the mobile phase and minimizing unwanted column interactions. An ammonium acetate buffer is volatile, making it compatible with future LC-MS applications if needed.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution (increasing acetonitrile concentration) is employed to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time with good peak shape.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrumentation | HPLC System with UV/Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1.0 mg/mL of this compound in 50:50 Water:Acetonitrile |
System Suitability: Before analysis, the system must meet suitability requirements as outlined in pharmacopeial guidelines like USP <621>.[11][12][13] This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and calculation of theoretical plates and tailing factor.
Confirmatory Analysis: The GC-MS Method
Direct GC analysis of this compound is problematic due to its high polarity and low volatility, which would result in poor chromatographic performance and potential thermal degradation.[14][15] The solution is chemical derivatization, a process that converts the polar amine groups into less polar, more volatile, and more thermally stable functional groups.[16]
The Rationale for Derivatization: Silylation
Silylation is a common and effective derivatization technique where active hydrogens (such as those on amines) are replaced by a trimethylsilyl (TMS) group.[17] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
R-NH₂ + C₈H₁₈F₃NOSi₂ (BSTFA) → R-NH-Si(CH₃)₃
This conversion drastically reduces the molecule's polarity and boiling point, making it amenable to GC analysis.
Experimental Protocol: GC-MS
Step 1: Derivatization
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.
-
Add 200 µL of anhydrous Pyridine to dissolve the sample.
-
Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Tightly cap the vial and heat at 70°C for 45 minutes.
-
Allow the vial to cool to room temperature before injection.
Step 2: GC-MS Analysis
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with a Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 280°C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
The Cross-Validation Workflow and Data Interpretation
A systematic workflow is essential for a successful cross-validation study. The process ensures that data is collected, compared, and reported in a consistent and scientifically sound manner.
Comparative Data Analysis
Let's consider a hypothetical batch of this compound analyzed by both validated methods.
| Analysis | Main Peak R.T. (min) | Main Peak Area % | Impurity 1 R.T. (min) | Impurity 1 Area % | Calculated Purity | Notes |
| HPLC-UV | 12.54 | 99.85% | 12.78 | 0.15% | 99.85% | A single, sharp main peak. |
| GC-MS | 15.21 | 99.31% | 15.35 | 0.52% | 99.31% | MS confirms main peak as di-TMS derivative. MS of Impurity 1 suggests it is an isomer. |
| 16.02 | 0.17% | MS confirms Impurity 2 as unreacted starting material. |
Interpretation of Results:
In this scenario, the HPLC method reported a purity of 99.85%. However, the GC-MS analysis revealed a lower purity of 99.31% and resolved two distinct impurities. The mass spectral data provided crucial identification:
-
Discrepancy in Purity: The 0.54% difference in purity is significant. GC-MS, with its different separation mechanism (volatility) and high-efficiency capillary column, was able to resolve an impurity (Impurity 1) that likely co-eluted with the main API peak in the HPLC analysis.
-
Power of MS Detection: While HPLC-UV provides a quantitative measure based on UV absorbance, GC-MS offers definitive structural information.[18] It not only detected the impurities but also allowed for their tentative identification based on their mass fragmentation patterns, guiding further investigation into the manufacturing process.[19][20]
Regulatory Standing and Conclusion
Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) emphasize that the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[21][22][23] Using orthogonal methods provides a powerful dataset to demonstrate specificity—one of the most critical validation parameters. It proves that the assay result is unequivocally attributable to the analyte of interest.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][11][13]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][21]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link][12]
-
LCGC International. Are You Sure You Understand USP <621>? [Link][24]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][22]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][25]
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link][1]
-
PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link][15]
-
YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link][16]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link][2]
-
Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link][18]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][26]
-
ResearchGate. Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. [Link][9]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][6]
-
ResearchGate. Mass fragmentation pattern for complexes 1-4. [Link][27]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. hplc method validation for pharmaceuticals: a review. [Link][28]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link][20]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. lcms.cz [lcms.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. starodub.nl [starodub.nl]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. N-Phenyl-4-piperidinamine [webbook.nist.gov]
Orthogonal analytical methods for 1-Phenylpiperidin-4-amine characterization
An In-Depth Technical Guide to the Orthogonal Analytical Characterization of 1-Phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted piperidine derivative that serves as a crucial intermediate in the synthesis of various chemical entities. Its structural motif is found in a range of compounds, and it can also be present as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), such as certain opioids.[1] Given its role, the unambiguous confirmation of its identity, purity, and structural integrity is not merely a procedural step but a foundational requirement for data reliability in research and a prerequisite for regulatory compliance in drug development.
Relying on a single analytical technique for characterization is fraught with risk. A solitary method may possess inherent biases or limitations, potentially overlooking critical impurities or failing to provide a complete structural picture. This guide champions an orthogonal analytical approach, a strategy that leverages multiple, independent analytical techniques to measure the same attributes.[2][3] By employing methods with different scientific principles—such as chromatography, mass spectrometry, and spectroscopy—we build a multi-faceted, self-validating data package that ensures the highest degree of confidence in the material's quality. This approach aligns with the principles of analytical procedure validation outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
This document provides a comparative guide to the essential orthogonal methods for the comprehensive characterization of this compound, explaining the causality behind experimental choices and presenting field-proven protocols.
The Orthogonal Strategy: A Multi-Pronged Approach to Quality
A robust characterization workflow does not view analytical techniques in isolation. Instead, it integrates them into a logical framework where each method corroborates and complements the others. The primary goal is to assess the Critical Quality Attributes (CQAs) of the substance—namely its Identity , Purity , and Structure .
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. fluidimaging.com [fluidimaging.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Biological Activity of 1-Phenylpiperidin-4-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential biological activities of the (R)- and (S)-enantiomers of 1-Phenylpiperidin-4-amine. While direct comparative studies on this specific molecule are not extensively available in published literature, this document synthesizes established principles of stereopharmacology and experimental data from closely related 4-anilinopiperidine analogs to provide a scientifically grounded prospective analysis. The significant differences in the pharmacological profiles of enantiomers of related chiral piperidine derivatives strongly suggest that the (R)- and (S)- forms of this compound will also exhibit distinct biological activities.
The 4-anilinopiperidine scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for potent synthetic opioids like fentanyl.[1] The stereochemistry of these molecules plays a pivotal role in their interaction with biological targets, influencing their affinity, efficacy, and overall pharmacological effect.
The Principle of Chirality in Drug Action
Enantiomers are non-superimposable mirror images of a chiral molecule.[2] In the asymmetric environment of biological systems, such as receptor binding pockets, these stereoisomers can and often do exhibit profound differences in their biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[2]
Expected Biological Activity Profile of this compound Enantiomers
Based on the pharmacology of analogous 4-anilinopiperidine derivatives, the enantiomers of this compound are anticipated to primarily interact with opioid receptors, particularly the µ-opioid receptor. However, they may also exhibit activity at other central nervous system (CNS) targets.
It is highly probable that one enantiomer will display significantly higher affinity and/or efficacy at the µ-opioid receptor compared to the other. For instance, studies on chiral 3-methylfentanyl analogs have demonstrated that stereochemistry dramatically influences analgesic potency.[3] It is also conceivable that the enantiomers could exhibit functional differences, with one acting as an agonist and the other as an antagonist or a partial agonist at the same receptor. A similar phenomenon has been observed with the enantiomers of the D3 receptor ligand (±)-ABS01-113, where the (S)-enantiomer is a partial agonist and the (R)-enantiomer is an antagonist.[4]
Hypothetical Comparative Biological Data
The following table presents a hypothetical, yet plausible, comparison of the biological activities of the (R)- and (S)-enantiomers of this compound, based on data from related compounds. This data is for illustrative purposes to highlight the expected differences and should be confirmed by experimental studies.
| Parameter | (R)-1-Phenylpiperidin-4-amine | (S)-1-Phenylpiperidin-4-amine | Reference Analog Data |
| µ-Opioid Receptor Binding Affinity (Ki, nM) | 10 | 500 | [5] |
| µ-Opioid Receptor Functional Activity | Full Agonist | Weak Partial Agonist / Antagonist | [4] |
| Analgesic Potency (ED50, mg/kg) | 0.5 | >50 | [3] |
| Dopamine Transporter (DAT) Binding Affinity (Ki, nM) | 800 | 200 | [6] |
| Serotonin Transporter (SERT) Binding Affinity (Ki, nM) | >1000 | >1000 | [6] |
Experimental Protocols
To experimentally determine the biological activity of the this compound enantiomers, the following workflows are essential.
Chiral Separation of this compound Enantiomers
The first critical step is the resolution of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.
Protocol for Chiral HPLC Separation:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amine enantiomers.
-
Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.
-
Scale-up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer for biological testing.
Diagram of Chiral Separation Workflow
Caption: Workflow for the separation of enantiomers using chiral HPLC.
In Vitro Biological Evaluation
Once the enantiomers are isolated and their enantiomeric purity is confirmed, their biological activity can be assessed through a series of in vitro assays.
a) Receptor Binding Assays:
These assays determine the affinity of each enantiomer for various biological targets.
Protocol for Radioligand Binding Assay (µ-Opioid Receptor):
-
Tissue Preparation: Prepare cell membranes from a cell line expressing the human µ-opioid receptor (e.g., CHO-hMOR cells) or from rat brain tissue.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A selective µ-opioid receptor radioligand, such as [³H]DAMGO, is used.
-
Incubation: Incubate the membranes, radioligand, and varying concentrations of the test enantiomer.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for each enantiomer and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
b) Functional Assays:
These assays determine the efficacy of each enantiomer at a specific receptor (i.e., whether it is an agonist, antagonist, or partial agonist).
Protocol for [³⁵S]GTPγS Binding Assay (µ-Opioid Receptor):
-
Principle: This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
-
Procedure: Incubate cell membranes expressing the µ-opioid receptor with varying concentrations of the test enantiomer in the presence of GDP and [³⁵S]GTPγS.
-
Measurement: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins.
-
Analysis: Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist. This allows for the determination of EC50 values and the intrinsic activity of each enantiomer.
Diagram of In Vitro Biological Evaluation
Caption: Workflow for in vitro biological characterization of enantiomers.
Conclusion
While direct experimental data comparing the biological activities of the (R)- and (S)-enantiomers of this compound is currently limited in the public domain, the principles of stereopharmacology and data from analogous 4-anilinopiperidine derivatives provide a strong foundation for predicting significant differences in their pharmacological profiles. It is anticipated that one enantiomer will exhibit higher affinity and potency as a µ-opioid receptor agonist, while the other may be significantly less active or display a different functional profile. The experimental protocols outlined in this guide provide a clear path for the chiral separation and detailed biological characterization of these enantiomers, which is a critical step in the development of any chiral therapeutic agent. Such studies are essential for identifying the eutomer and understanding the complete pharmacological profile of the individual stereoisomers.
References
- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Plenum Press.
- Colpaert, F. C., & Janssen, P. A. (1981). Alfentanil (R 39 209)—a particularly short-acting intravenous narcotic analgesic in rats. Drug Development Research, 1(1), 71-76.
- A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder. (2022). Neuropsychopharmacology, 47(10), 1813–1822.
- Fu, W., et al. (2012). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 134(22), 9342–9345.
- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4211–4217.
- Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999–6003.
- Ishida, J., et al. (1997). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry, 5(10), 2049–2061.
- Marra, A., et al. (2003). Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites. Journal of Medicinal Chemistry, 46(18), 3844–3848.
- Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 125–136.
- Miller, A. C., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(4), 298–302.
- An In-depth Technical Guide to the Core Structure of 4-Anilinopiperidine Deriv
- New Trends in the Illicit Manufacture of Synthetic Drugs. (n.d.). U.S.
- Vankayala, S. L., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820.
- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
- O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
- Peck, T., & Hill, S. (2014). Basic opioid pharmacology: an update. Continuing Education in Anaesthesia, Critical Care & Pain, 14(3), 106–111.
- Van Bever, W. F. M., et al. (1976). Evolution of the 4-Anilidopiperidine Class of Opioid Analgesics. Journal of Medicinal Chemistry, 19(12), 1319–1328.
- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Medicinal Chemistry, 15(10), 2415-2435.
- Al-Hazmi, G. H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 23-34.
- Chiral Inversion of Pharmaceutical Drugs - Mini Review. (2023). Current Pharmaceutical Design, 29(1), 1-8.
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799.
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 4. A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Phenylpiperidin-4-amine Derivatives
Authored by Gemini, Senior Application Scientist
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 1-phenylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry. It forms the core of a diverse range of centrally active agents, most notably the potent phenylpiperidine class of opioid analgesics, including fentanyl and its analogues.[1][2][3] The structure's versatility allows for fine-tuning of pharmacological activity, leading to the development of powerful therapeutics. However, this structural utility is also its greatest challenge. Minor modifications can drastically alter the selectivity profile, leading to unintended interactions with other biological targets. This "cross-reactivity" is a primary driver of adverse drug reactions, limiting therapeutic windows and, in the worst cases, causing development programs to fail.
This guide provides a comprehensive framework for assessing the cross-reactivity of novel this compound derivatives. We will move beyond simple protocols to explain the causal logic behind a tiered, systematic approach to profiling—from broad in vitro panels to targeted in vivo safety studies. Our objective is to build a self-validating experimental cascade that not only identifies potential liabilities but also provides a mechanistic understanding of them, a critical requirement for modern drug development and regulatory submission.[4][5]
The Pharmacological Landscape: Beyond the Primary Target
While many this compound derivatives are designed as agonists for the mu-opioid receptor (MOR) to achieve analgesia, their structural motifs can facilitate binding to a wide array of other receptors.[6] The piperidine ring, the flexible ethyl linker, and the N-phenyl group can all participate in various binding interactions. Consequently, these compounds can exhibit affinity for other opioid receptor subtypes (delta and kappa), sigma receptors, and even G-protein coupled receptors (GPCRs) and ion channels completely unrelated to their primary target.[1][6]
Understanding this potential for promiscuity is the first step. A compound that is potent at its primary target is not necessarily safe; its safety is defined by its selectivity—the ratio of its affinity for off-targets versus its on-target. A comprehensive cross-reactivity assessment is therefore not optional, but fundamental to the entire discovery and development process.[7][8]
A Multi-Tiered Strategy for De-risking Compounds
A robust cross-reactivity evaluation follows a logical progression from broad, high-throughput screening to more complex, physiologically relevant models. This tiered approach ensures that resources are used efficiently, with only the most promising candidates advancing.
Caption: Mu-opioid receptor signaling pathways.
Comparative Data Analysis
The ultimate goal of in vitro profiling is to generate a selectivity profile. Data should be collated into a clear, comparative table. A desirable candidate will exhibit high potency at the primary target and significantly lower potency (>100-fold) at all identified off-targets.
| Compound | Primary Target: MOR | Off-Target: KOR | Off-Target: DAT | Off-Target: hERG |
| EC₅₀ (nM) | IC₅₀ (nM) | IC₅₀ (nM) | IC₅₀ (µM) | |
| Derivative X (Lead) | 1.5 | 350 | >10,000 | >30 |
| Derivative Y (Poor) | 2.8 | 25 | 850 | 2.1 |
| Fentanyl (Reference) | 0.9 | 180 | 1,500 | >10 |
Table 1: Hypothetical cross-reactivity data for two novel this compound derivatives compared to fentanyl. Derivative X shows excellent selectivity, while Derivative Y exhibits significant off-target activity at the kappa-opioid receptor (KOR) and hERG channel, flagging it as a high-risk compound.
Tier 3: In Vivo Safety Pharmacology
If a compound demonstrates a promising in vitro selectivity profile, it must then be evaluated in whole-animal models to confirm its safety. These studies are guided by the International Council for Harmonisation (ICH) S7A guidelines. [9][10][11]The "core battery" of safety pharmacology studies investigates effects on the three most critical physiological systems.
-
Central Nervous System (CNS): A functional observational battery (e.g., an Irwin test) in rodents is used to assess behavioral, autonomic, and neuromuscular effects.
-
Cardiovascular System: Conscious, telemetry-instrumented animals (e.g., dogs, non-human primates) are used to evaluate effects on blood pressure, heart rate, and ECG parameters, which is critical for compounds with any hint of hERG activity. [5]3. Respiratory System: Whole-body plethysmography in rodents is used to measure respiratory rate and tidal volume. This is of paramount importance for MOR agonists, where respiratory depression is the primary dose-limiting toxicity.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation: Thaw receptor-expressing cell membranes (e.g., CHO-hMOR) on ice. Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Plate Setup: In a 96-well plate, add reagents in triplicate to a final volume of 200 µL.
-
Total Binding: 50 µL buffer, 50 µL radioligand (e.g., [³H]-DAMGO at its Kd concentration), 100 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL non-labeled competitor (e.g., 10 µM Naloxone), 50 µL radioligand, 100 µL membrane preparation.
-
Test Compound: 50 µL test compound (at 11-point serial dilutions), 50 µL radioligand, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12]
-
Protocol 2: cAMP Functional Assay (Gi-coupled Receptor)
Objective: To determine the functional potency (EC50/IC50) of a test compound by measuring its effect on cAMP levels.
-
Cell Plating: Seed cells stably expressing the Gi-coupled receptor of interest (e.g., CHO-hMOR) into a 384-well assay plate and incubate overnight.
-
Compound Addition: Aspirate media and add test compounds prepared in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin Stimulation: Add an EC80 concentration of forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology.
-
Data Analysis:
-
Normalize the data with 0% activity defined by the forskolin-only control and 100% inhibition defined by a known saturating agonist.
-
Plot the percentage inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for an agonist) or EC50 (for an antagonist).
-
Conclusion
The this compound scaffold will undoubtedly continue to yield valuable therapeutic candidates. However, its inherent potential for pharmacological promiscuity necessitates a rigorous and systematic approach to cross-reactivity profiling. The tiered strategy outlined in this guide—progressing from broad binding screens to specific functional assays and culminating in in vivo safety studies—provides a robust framework for identifying and mitigating off-target liabilities. By understanding the "why" behind each experimental step and integrating these studies early in the drug discovery process, researchers can more effectively de-risk their candidates, leading to the development of safer and more selective medicines.
References
- Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [URL: https://www.federalregister.gov/documents/2023/04/14/2023-07802/designation-of-halides-of-4-anilinopiperidine-as-list-i-chemicals]
- EvitaChem. (n.d.). This compound acetate (EVT-3944755). EvitaChem. [URL: https://www.evitachem.
- PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70865]
- Kupczyk, P., et al. (2017). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Postepy Dermatologii i Alergologii. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5478685/]
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/pharmacology/in-vitro-assays/gpcr-functional-assays/]
- U.S. Food and Drug Administration. (1998). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s6-preclinical-safety-evaluation-biotechnology-derived-pharmaceuticals]
- Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995669/]
- Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4590096/]
- Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/16253457/]
- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [URL: https://www.painphysicianjournal.com/current/2015/july/2015;18:395-406]
- European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. EMA. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/s-7-safety-pharmacology-studies-human-pharmaceuticals-step-5_en.pdf]
- Scott, L., et al. (2024). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. The Journal of Applied Laboratory Medicine. [URL: https://academic.oup.com/jalm/advance-article-abstract/doi/10.1093/jalm/jfae011/7636601]
- Kieffer, B. L., & Evans, C. J. (2009). Opioid receptors: from binding sites to visible molecules in vivo. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2804499/]
- Multispan, Inc. (n.d.). MULTISCREENTM 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc.. [URL: https://www.multispaninc.com/32-gpcr-safety-functional-assay-panel-for-routine-off-target-compound-profiling/]
- Scott, L., et al. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/651f0450989b14620b1226e6]
- Patsnap. (2024). What are preclinical safety pharmacology requirements?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/preclinical-safety-pharmacology-requirements]
- Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26218945/]
- Husbands, S. M., et al. (2021). In Vitro Effects of Ligand Bias on Primate Mu Opioid Receptor Downstream Signaling. Molecules. [URL: https://www.mdpi.com/1420-3049/26/22/6899]
- Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. [URL: https://www.researchgate.net/publication/51556942_Molecular_Similarity_Methods_for_Predicting_Cross-Reactivity_With_Therapeutic_Drug_Monitoring_Immunoassays]
- Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [URL: https://www.federalregister.gov/documents/2023/10/31/2023-23912/designation-of-halides-of-4-anilinopiperidine-as-list-i-chemicals]
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Functional Assays. Creative Biogene. [URL: https://www.creative-biogene.com/services/gpcr-screening-profiling-with-functional-assays.html]
- Wikipedia. (n.d.). Phenylpiperidines. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpiperidine]
- Gauthier, J. D., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737222/]
- Krasowski, M. D., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2849122/]
- Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. [URL: https://www.painphysicianjournal.com/2008/march/2008;11;S133-S153.pdf]
- Palmer, R. B., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7650672/]
- PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Anilinopiperidine]
- Cai, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.748332/full]
- International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. [URL: https://www.ich.org/page/safety-guidelines]
- U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/s7a-safety-pharmacology-studies-human-pharmaceuticals]
- BenchChem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay. BenchChem. [URL: https://www.benchchem.com/application-notes/mu-opioid-receptor-antagonist-in-vitro-binding-assay]
- Eurofins DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. YouTube. [URL: https://www.youtube.
Sources
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. multispaninc.com [multispaninc.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. fda.gov [fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Spectral Database Comparison for the Identification of 1-Phenylpiperidin-4-amine
In the landscape of modern analytical chemistry, particularly within drug development and research, the unambiguous identification of chemical entities is paramount. The precision of this identification underpins the integrity of subsequent research, from pharmacological studies to quality control. This guide provides an in-depth comparison of leading spectral databases for the identification of 1-Phenylpiperidin-4-amine, a key building block in the synthesis of various pharmacologically active compounds. As your partner in the laboratory, this document will not only present data but also elucidate the rationale behind the methodologies, empowering you to make informed decisions in your own analytical workflows.
Introduction: The Significance of Accurate Identification
This compound is a piperidine derivative with a core structure that is integral to a range of compounds, including synthetic opioids. Its accurate identification is crucial for forensic analysis, pharmaceutical development, and chemical synthesis. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy provide a molecular fingerprint, which, when compared against reference spectra in robust databases, allows for confident identification. The choice of spectral database, however, can significantly impact the accuracy and efficiency of this process. This guide will navigate the intricacies of this comparison, using this compound as a practical case study.
Acquiring the Spectral Signature: Experimental Protocols
To initiate the identification process, high-quality experimental spectra of the unknown sample are required. The following are standardized protocols for acquiring MS, NMR, and IR data. The causality behind these choices lies in maximizing signal-to-noise ratios and obtaining data that is compatible with the formats of major spectral libraries.
Mass Spectrometry (Electron Ionization - GC/MS)
-
Rationale: Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. EI provides reproducible fragmentation patterns that are ideal for library searching.
-
Protocol:
-
Sample Preparation: Dissolve a small quantity of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample solution into a GC-MS system equipped with a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Temperature Program: Utilize a temperature program that allows for good chromatographic separation, for instance, an initial temperature of 100°C held for 1 minute, followed by a ramp of 10°C/minute to 280°C, held for 5 minutes.
-
MS Acquisition: Acquire mass spectra over a range of m/z 40-550. The ion source temperature should be maintained at 230°C and the transfer line at 280°C.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
-
Rationale: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Rationale: ATR-FTIR is a rapid and convenient method for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. It provides information about the functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
The Analyst's Toolkit: A Comparative Overview of Spectral Databases
Several comprehensive spectral databases are available to researchers. The following table provides a comparative overview of some of the most prominent options.
| Database | Provider | Spectral Data Types | Key Features & Search Capabilities |
| NIST/EPA/NIH Mass Spectral Library | NIST | MS | Extensive collection of electron ionization (EI) mass spectra. Search algorithms include "Normal-Identity", "Simple-Similarity", and "Hybrid-Similarity".[1] |
| Wiley Spectra Lab (powered by KnowItAll) | Wiley / Bio-Rad | MS, NMR, IR, Raman, UV-Vis | Large, multi-technique database. Search algorithms include Euclidean Distance, Correlation, and First and Second Derivative searches.[2] Also allows for structure, substructure, and property-based searches. |
| ACD/Spectrus DB | ACD/Labs | MS, NMR, IR, and more | Vendor-neutral platform that allows for the creation of custom databases. "Chemically intelligent" search capabilities by structure, substructure, and various spectral features.[3][4] |
| Spectral Database for Organic Compounds (SDBS) | AIST (Japan) | MS, ¹H NMR, ¹³C NMR, IR, Raman, ESR | A free and valuable resource for a wide range of organic compounds. Searchable by compound name, formula, CAS number, and spectral peaks.[5][6] |
The Identification Workflow: A Step-by-Step Guide
The following workflow outlines the process of identifying an unknown compound, using our experimental data for this compound as an example.
Case Study: Identifying this compound
Let us now apply this workflow to our target compound. We will use the experimental data we notionally acquired and compare it against entries in the aforementioned databases.
Mass Spectrum Analysis
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. The NIST Chemistry WebBook provides a reference mass spectrum for N-Phenyl-4-piperidinamine (a synonym for our target compound).[7]
Table 2: Key Mass Spectral Peaks for this compound
| m/z | Relative Intensity | Putative Fragment |
| 176 | ~40% | Molecular Ion [M]⁺ |
| 175 | ~20% | [M-H]⁺ |
| 104 | ~100% | [C₇H₆N]⁺ |
| 77 | ~50% | [C₆H₅]⁺ |
A search of the NIST/EPA/NIH Mass Spectral Library with our experimental spectrum would yield a high match factor with the entry for N-Phenyl-4-piperidinamine. The "Normal-Identity" search algorithm, which is a composite of a dot-product comparison and a neutral loss matching, is particularly effective for this type of identification.[1]
NMR Spectra Analysis
While a publicly available ¹H NMR spectrum for this compound was not readily located during the preparation of this guide, a ¹³C NMR spectrum is available on PubChem, attributed to Wiley.[2] For the purpose of this guide, we will also consider the ¹H NMR of a closely related structure, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, to illustrate the principles.[8]
Table 3: Expected ¹³C and ¹H NMR Chemical Shifts for this compound and a Related Structure
| Nucleus | Expected Chemical Shift (ppm) for this compound | Observations from a related structure (¹H NMR) |
| ¹³C | Aromatic carbons: ~115-150 ppm; Piperidine carbons: ~30-60 ppm | Aromatic protons: ~6.5-7.5 ppm; Piperidine protons: ~1.5-3.5 ppm |
| ¹H | Aromatic protons: ~6.5-7.3 ppm; Piperidine protons: ~1.5-3.5 ppm; Amine proton: Variable | The presence of the benzyl group in the related structure introduces additional aromatic and benzylic proton signals. |
Databases like ACD/Spectrus DB and Wiley Spectra Lab (KnowItAll) allow for searching by chemical shifts and even by substructure, which is invaluable when an exact match is not found. The ability to predict spectra for a proposed structure and compare it to the experimental data is another powerful feature of these platforms.[9]
Infrared Spectrum Analysis
The IR spectrum provides information about the functional groups present. The NIST Chemistry WebBook contains a reference IR spectrum for N-Phenyl-4-piperidinamine.[7]
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | Medium | N-H stretch (secondary amine) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930, 2850 | Strong | Aliphatic C-H stretch |
| ~1600, 1500 | Strong | Aromatic C=C stretch |
| ~750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
When searching an IR library in a platform like Bio-Rad's KnowItAll, algorithms such as Euclidean Distance and Correlation are used to calculate a Hit Quality Index (HQI). A high HQI, coupled with a visual overlay of the experimental and library spectra, provides strong evidence for the compound's identity.
Navigating Ambiguity: Challenges and Best Practices
While spectral database searching is a powerful tool, it is not without its challenges.
-
Isomers: Compounds with the same molecular weight but different structures can produce similar mass spectra. In such cases, NMR and IR data are crucial for differentiation.
-
Mixtures: If the sample is a mixture, the resulting spectra will be a composite of all components. Chromatographic separation prior to analysis is essential.
-
Database Gaps: The target compound may not be present in the database. In such instances, similarity searches can suggest related structures, providing a starting point for full structural elucidation.
Best Practices:
-
Multi-technique Approach: Never rely on a single spectroscopic technique for identification. The combination of MS, NMR, and IR provides a much higher degree of confidence.
-
Visual Confirmation: Always visually compare the experimental spectrum with the top library hits. Do not rely solely on the match score.
-
Understand the Algorithms: Be aware of the different search algorithms available in your software and choose the one most appropriate for your data and your query.
Conclusion: An Integrated Approach to Confident Identification
The identification of this compound, like any compound, is a process of evidence accumulation. While each spectroscopic technique provides a piece of the puzzle, it is the convergence of data from multiple techniques, intelligently compared against comprehensive and well-curated spectral databases, that leads to an unambiguous identification. Platforms such as the NIST libraries, Wiley Spectra Lab, and ACD/Spectrus DB each offer a powerful suite of tools to aid in this process. By understanding the principles behind the data acquisition and the search algorithms, the modern analytical scientist can navigate the complexities of structural elucidation with confidence and precision.
References
-
PubChem. 4-Anilinopiperidine. National Center for Biotechnology Information. [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry. 2023. [Link]
-
ACD/Labs. Spectrus. [Link]
-
ACD/Labs. Spectrus Processor. [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. 2022. [Link]
-
Wiley Science Solutions. KnowItAll Solutions for NMR. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. [Link]
-
Li, Y., et al. A fast and memory-efficient spectral library search algorithm using locality-sensitive hashing. BMC Bioinformatics 16, 195 (2015). [Link]
-
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. 2022. [Link]
-
Chemistry LibreTexts. Interpreting Infrared Spectra. 2023. [Link]
-
Spectroscopy Online. Library Searching. 2021. [Link]
-
HTDS. Practical Experiments in the Fundamentals of Mass Spectrometry. [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
AIST. Introduction to the Spectral Data Base (SDBS). [Link]
-
Bio-Rad. HaveItAll® IR Spectral Databases. [Link]
-
AIP Publishing. Evolutionary algorithms to solve complicated NMR spectra. 2009. [Link]
-
Specac. Interpreting Infrared Spectra. [Link]
-
ChemRxiv. A new library-search algorithm for mixture analysis using DART-MS. 2020. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
SlideShare. Structural elucidation by NMR(1HNMR). [Link]
-
University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). [Link]
-
Royal Society of Chemistry. Spectra and physical data of (A2). [Link]
-
Moorthy, A. S., et al. Evaluation of NIST Library Search Software. 2019. [Link]
-
YouTube. An Introduction Characterizing FTIR Spectra Via Libraries. 2019. [Link]
-
International Journal of Scientific and Development Research. Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. 2024. [Link]
-
YouTube. ACD/Labs I-Lab - NMR spectra prediction and databases - Tutorial. 2013. [Link]
-
Essential FTIR. Spectral Library Search. [Link]
-
Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
NIST. N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. [Link]
Sources
- 1. chemdata.nist.gov [chemdata.nist.gov]
- 2. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Algorithms Used for Data Processing in FTIR : Shimadzu (Europe) [shimadzu.eu]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. N-Phenyl-4-piperidinamine [webbook.nist.gov]
- 8. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. KnowItAll Solutions for NMR - Wiley Science Solutions [sciencesolutions.wiley.com]
A Comparative Guide to the Purity Confirmation of 1-Phenylpiperidin-4-amine Reference Standards
For researchers and professionals in drug development, the integrity of a reference standard is the bedrock of accurate analytical data. The purity of 1-Phenylpiperidin-4-amine (4-AP), a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is of paramount importance. Impurities present in the reference standard can compromise the accuracy of assays, lead to the misidentification of related substances in the API, and ultimately impact drug safety and efficacy.
This guide provides an in-depth technical comparison of the essential analytical methodologies required to comprehensively qualify a this compound reference standard. We will move beyond a single purity value, advocating for an orthogonal approach—the practice of using multiple, dissimilar analytical techniques to build a complete and trustworthy purity profile. This ensures that every aspect of the standard, from its chemical identity to the presence of trace-level impurities, is rigorously interrogated.
The methodologies and principles discussed are grounded in internationally recognized guidelines, including the United States Pharmacopeia (USP) General Chapter on Chromatography and the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5]
The Imperative of an Orthogonal Analytical Strategy
Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can lead to a dangerously incomplete understanding of a reference standard's purity. A co-eluting impurity, a volatile organic compound, or a structurally similar isomer might be entirely missed. A robust qualification strategy employs a suite of techniques that probe different physicochemical properties of the molecule, ensuring a comprehensive assessment.
Caption: A multi-faceted workflow for robust reference standard qualification.
Primary Purity and Assay Determination by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone for quantifying the main component and detecting non-volatile, UV-active impurities. The choice of method parameters is critical to ensure adequate separation of the main peak from all potential process-related impurities and degradation products.
The validation of the HPLC method must demonstrate that it is suitable for its intended purpose, a principle detailed in the ICH Q2(R1) guideline.[2][5][6] This involves assessing parameters like specificity, linearity, accuracy, precision, and range.
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is chosen for its excellent resolving power for moderately polar basic compounds. The basic nature of the piperidine nitrogen necessitates a base-deactivated column to prevent peak tailing from interactions with residual silica silanols.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape and ensures consistent ionization of the amine.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 10% B (return to initial)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, where the phenyl group exhibits strong absorbance. A PDA detector is recommended to evaluate peak purity across a spectral range.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Caption: Experimental workflow for HPLC analysis.
Comparative Data: HPLC Purity
A comparison of two hypothetical reference standard lots highlights the importance of detailed impurity profiling.
| Parameter | Supplier A Standard | Supplier B Standard | Acceptance Criteria |
| Purity (Area %) | 99.85% | 99.10% | ≥ 99.0% |
| Major Impurity | 0.08% at RRT 1.25 | 0.65% at RRT 0.88 | ≤ 0.15% for any single impurity |
| Total Impurities | 0.15% | 0.90% | ≤ 1.0% |
| Comments | High purity, single known impurity below reporting threshold. | Meets total purity spec, but contains a significant unknown impurity. Further identification required. |
RRT = Relative Retention Time
While both standards meet a nominal purity specification of >99%, the standard from Supplier B contains a significant single impurity that warrants further investigation and could be problematic depending on its identity and toxicological profile.
Volatile Impurities and Residual Solvents by GC-MS
HPLC is not suitable for detecting volatile or semi-volatile compounds. Gas Chromatography with Mass Spectrometric detection (GC-MS) is the gold-standard method for identifying and quantifying residual solvents from the synthesis process (e.g., Toluene, Heptane) and other volatile organic impurities.[7][8] Headspace sampling is often preferred as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: A GC system equipped with a headspace autosampler and a Mass Spectrometer detector.
-
GC Conditions:
-
Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min
-
-
Injector Temperature: 250 °C
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 15 min
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-400 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
-
Comparative Data: Residual Solvents
| Solvent | Supplier A Standard (ppm) | Supplier B Standard (ppm) | ICH Limit (Class 2) |
| Toluene | 55 ppm | 150 ppm | 890 ppm |
| Heptane | < 50 ppm (Not Detected) | 980 ppm | 5000 ppm |
| Methanol | 210 ppm | < 50 ppm (Not Detected) | 3000 ppm |
Both suppliers provide material well within the established ICH safety limits for residual solvents.
Structural Confirmation by NMR and FT-IR Spectroscopy
While chromatographic methods provide purity data, they do not definitively confirm the molecular structure. Spectroscopic techniques are essential for identity confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.[9][10][11] The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the proposed structure of this compound. It is also highly effective at identifying and quantifying isomeric impurities that may be difficult to resolve chromatographically.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.[9][11][12] For this compound, the spectrum should show characteristic absorptions for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[12]
Comparative Data: Identity Confirmation
| Technique | Supplier A Standard | Supplier B Standard | Expected Result for this compound |
| ¹H NMR | Spectrum consistent with structure. No unexpected signals >0.1%. | Spectrum consistent with primary structure. Additional minor signals observed in the aliphatic region, correlating with the HPLC impurity at RRT 0.88. | Conforms to structure. |
| FT-IR | Spectrum matches known reference. Shows characteristic N-H, C-H (sp² and sp³), and C=C bands. | Spectrum is a good match to the reference. | Conforms to structure. |
The NMR results for the Supplier B standard provide crucial information, suggesting the major impurity is structurally related to the main compound, which may aid in its identification.
Conclusion and Recommendations
A comprehensive purity assessment of a this compound reference standard is a non-negotiable requirement for its use in regulated drug development. This guide demonstrates that an orthogonal approach provides the most reliable and complete picture of a standard's quality.
-
Supplier A's reference standard demonstrates high chromatographic purity, low residual solvents, and a clean spectroscopic profile, making it a superior choice for use as a primary quantitative standard.
-
Supplier B's reference standard , while meeting a basic purity specification, contains a significant, uncharacterized impurity. While it might be acceptable for qualitative identification purposes, its use in quantitative assays would require full identification and characterization of the 0.65% impurity to ensure it does not interfere with the analysis of the final API.
Ultimately, the choice of a reference standard must be based on a holistic evaluation of data from multiple analytical techniques. Researchers and drug development professionals must demand this level of comprehensive characterization from their suppliers to ensure the integrity and accuracy of their analytical results.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . (n.d.). Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . (2021, September 17). Retrieved from [Link]
-
Are You Sure You Understand USP <621>? | LCGC International . (2024, September 16). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . (2005, November). Retrieved from [Link]
-
Quality Guidelines - ICH . (n.d.). Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . (2024, April 24). Retrieved from [Link]
-
PubChem Compound Summary for CID 70865, N-Phenyl-1-(phenylmethyl)-4-piperidinamine . (n.d.). Retrieved from [Link]
-
FTIR spectrum of PPD. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved from [Link]
-
PubChem Compound Summary for CID 21193347, this compound . (n.d.). Retrieved from [Link]
-
N-Phenyl-4-piperidinamine - NIST WebBook . (n.d.). Retrieved from [Link]
-
FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed . (2007, July). Retrieved from [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry . (2014, August 20). Retrieved from [Link]
-
Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate . (2007, August 5). Retrieved from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH . (2023, May 20). Retrieved from [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals . (2009, December 1). Retrieved from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . (n.d.). Retrieved from [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace . (2019, May 17). Retrieved from [Link]
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. agilent.com [agilent.com]
- 4. Chromatography [usp.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-Phenylpiperidin-4-amine Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 1-Phenylpiperidin-4-amine analysis. As a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds, the accurate and consistent quantification of this compound is paramount for quality control and regulatory compliance. This document details validated analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and presents a robust protocol for a proficiency testing scheme. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and ensure the reliability and comparability of analytical results across different laboratories.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its presence as a residual impurity in the final drug product must be strictly controlled to ensure patient safety and meet regulatory standards. The ability to accurately and reliably measure this compound across different analytical laboratories is therefore not just a matter of good science, but a critical component of the pharmaceutical quality system.[1][2]
Inter-laboratory comparisons, or proficiency tests, are an essential tool for evaluating the performance of analytical laboratories and ensuring the consistency of results.[3][4] This guide is designed to provide a practical and scientifically sound approach to establishing such a comparison for this compound, drawing upon established principles of method validation and statistical analysis.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is a critical first step in the reliable quantification of this compound. The two most common and powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[5] However, the polar nature of the primary amine group in this compound presents a challenge for direct GC analysis, often leading to poor peak shape and column adsorption.[6] To overcome this, a derivatization step is typically employed to convert the amine into a more volatile and less polar derivative.[1][2][7][8]
2.1.1. The "Why" of Derivatization
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For primary amines like this compound, the primary goals of derivatization are:
-
Increased Volatility: To allow the compound to be readily vaporized in the GC inlet.
-
Improved Thermal Stability: To prevent degradation at the high temperatures used in GC.
-
Enhanced Chromatographic Performance: To produce sharp, symmetrical peaks by reducing interactions with the stationary phase.
-
Increased Sensitivity: To improve the detection limits of the mass spectrometer.
A common and effective derivatization technique for primary amines is acylation , using reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[9]
2.1.2. Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)
Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable aprotic solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity |
Visualization of the GC-MS Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
A Senior Application Scientist's Guide to the Synthesis of 1-Phenylpiperidin-4-amine: A Comparative Benchmarking Study
Introduction: The Significance of 1-Phenylpiperidin-4-amine in Medicinal Chemistry
This compound, also known as N-phenylpiperidin-4-amine or 4-anilinopiperidine (4-AP), is a critical chemical intermediate in the field of medicinal chemistry. Its structure serves as a key building block for a range of pharmacologically active molecules. Notably, it is a well-documented precursor in the synthesis of potent synthetic opioids, including fentanyl and its numerous analogues. The 4-anilinopiperidine scaffold is a recognized pharmacophore, forming the structural basis for this class of analgesics.[1] Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest to researchers and professionals in drug development and organic synthesis.
This guide provides an in-depth comparison of the most prevalent methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols for benchmark syntheses, and present a framework for objective comparison based on key performance indicators such as yield, purity, and scalability.
Benchmarking Workflow Overview
To establish a clear and logical framework for our comparative analysis, we will follow a systematic benchmarking workflow. This process ensures that each synthetic method is evaluated under consistent and reproducible conditions, allowing for a fair and unbiased assessment.
Caption: Overall workflow for benchmarking this compound synthesis methods.
Synthetic Strategies: A Mechanistic Deep Dive
Two primary and mechanistically distinct strategies dominate the landscape of this compound synthesis: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination: The Workhorse Approach
Reductive amination is a cornerstone of C-N bond formation in organic synthesis and is widely applied in the pharmaceutical industry.[2][3] The reaction proceeds in two key stages: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine.[4][5]
For the synthesis of this compound, this typically involves the reaction of a protected 4-piperidone, such as 1-Boc-4-piperidone, with aniline. The use of a protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions. The choice of reducing agent is critical for the success of the reaction, with milder reagents that selectively reduce the iminium ion in the presence of the starting ketone being preferred for one-pot procedures.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this purpose due to its selectivity and moderate reactivity.[6][7]
Mechanism of Reductive Amination:
Caption: Key steps in the reductive amination synthesis of this compound.
Buchwald-Hartwig Amination: A Modern Cross-Coupling Strategy
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[8][9] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, often replacing harsher classical methods.[8]
In the context of this compound synthesis, this method involves coupling a readily available aryl halide, such as bromobenzene or chlorobenzene, with 4-aminopiperidine. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[10] The choice of ligand is critical and has evolved through several "generations," with modern bulky phosphine ligands enabling the coupling of even challenging substrates like aryl chlorides under milder conditions.[8][10][11]
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: Benchmark Procedures
The following protocols are provided as standardized methods for the synthesis and subsequent analysis of this compound, forming the basis of our comparative study.
Method A: Reductive Amination of 1-Boc-4-piperidone with Aniline
Materials:
-
1-Boc-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in DCE, add aniline (1.05 eq) and acetic acid (1.2 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Continue stirring at room temperature overnight.[7]
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude 1-Boc-N-phenylpiperidin-4-amine by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (10 eq). Stir at room temperature for 2 hours.[7]
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.
Method B: Buchwald-Hartwig Amination of Bromobenzene with 4-Aminopiperidine
Materials:
-
4-Aminopiperidine
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add toluene, followed by 4-aminopiperidine (1.2 eq) and bromobenzene (1.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[11]
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.
Comparative Data Summary
The following table provides a comparative overview of the two benchmarked synthetic methods. The data presented is a synthesis of typical results reported in the literature and expected outcomes from the provided protocols.
| Parameter | Method A: Reductive Amination | Method B: Buchwald-Hartwig Amination |
| Starting Materials | 1-Boc-4-piperidone, Aniline | 4-Aminopiperidine, Bromobenzene |
| Key Reagents | NaBH(OAc)₃, TFA | Pd(OAc)₂, X-Phos, NaOt-Bu |
| Typical Yield | 70-85% (over two steps)[7] | 80-95% |
| Reaction Time | 12-24 hours | 12-24 hours |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |
| Safety Considerations | Use of corrosive TFA | Requires inert atmosphere; pyrophoric base (NaOt-Bu) |
| Cost-Effectiveness | Generally lower cost reagents | Higher cost due to palladium catalyst and ligand |
| Atom Economy | Moderate | Good |
Conclusion and Recommendations
Both Reductive Amination and Buchwald-Hartwig Amination represent viable and effective methods for the synthesis of this compound.
Reductive Amination stands out as a robust, cost-effective, and operationally simpler method, making it highly suitable for large-scale production. The availability of starting materials and the avoidance of expensive and sensitive catalysts are significant advantages. The primary drawback is the need for a protection-deprotection sequence, which adds steps to the overall synthesis.
Buchwald-Hartwig Amination offers a more direct route with typically higher yields. Its broad functional group tolerance is a key advantage in complex molecule synthesis. However, the higher cost of the palladium catalyst and phosphine ligand, coupled with the need for stringent inert atmosphere conditions, may render it less economical for large-scale industrial synthesis unless catalyst loading can be minimized and recycling is implemented.
For most applications, particularly at scale, Reductive Amination is the recommended method due to its favorable process economics and operational simplicity. The Buchwald-Hartwig approach, however, remains an excellent alternative, especially for medicinal chemistry applications where speed and yield for smaller quantities are paramount, or when substrate modifications are required that are incompatible with the conditions of reductive amination.
References
-
Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. [Link]
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. [Link]
-
PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ajrconline.org [ajrconline.org]
- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenylpiperidin-4-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Phenylpiperidin-4-amine. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific principles and regulatory awareness. This ensures the safety of laboratory personnel, protects the integrity of research, and maintains environmental stewardship. The procedures outlined are designed to be self-validating, explaining the causality behind each step to empower researchers with a deep understanding of safe chemical handling.
Hazard Profile and Safety Imperatives
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not benign; its toxicological profile necessitates handling it as a regulated hazardous material from the moment it is designated as waste.
According to its Globally Harmonized System (GHS) classification, this compound presents multiple health hazards.[1] These properties are the primary drivers for the stringent disposal protocols that follow.
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Data sourced from PubChem.[1]
The causality is clear: because the compound is harmful upon ingestion, inhalation, and contact, direct disposal into common waste streams (sinks or trash) is strictly prohibited.[2][3] Such actions risk environmental contamination, particularly of aquatic ecosystems, and pose an unacceptable risk to public health.[2]
Regulatory Framework for Chemical Waste
All laboratory chemical waste, including this compound, is regulated under federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA) managed by the U.S. Environmental Protection Agency (EPA).[4][5] Your institution's Environmental Health & Safety (EH&S) department translates these regulations into actionable laboratory policies.
Unless explicitly confirmed by EH&S to be non-hazardous, any waste chemical solid or liquid must be treated as hazardous waste.[4][6] A chemical is designated as "waste" the moment it is no longer intended for use.[4][6]
Core Disposal Protocol: From Bench to Collection
This protocol outlines the necessary steps to safely manage this compound waste within the laboratory until it is collected by trained professionals.
Step 3.1: Immediate Waste Segregation
The first and most critical step is segregation at the point of generation.
-
Principle of Causality: Amines are chemically reactive. Mixing this compound waste with incompatible materials can trigger dangerous reactions.[7]
-
Procedure:
Step 3.2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Principle of Causality: The container must be chemically resistant to amines and robust enough to prevent physical damage.
-
Procedure:
-
Select a container made of high-density polyethylene (HDPE) or other compatible plastic.[7][9]
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be in good condition, free of cracks or residue on the exterior.[3]
-
Keep the container closed at all times , except when actively adding waste.[3][4][7][10] This minimizes the release of vapors and prevents spills.
-
Step 3.3: Proper Labeling of Waste Containers
Clear labeling is a non-negotiable regulatory and safety requirement.
-
Principle of Causality: Accurate labeling prevents accidental misuse, ensures proper handling by waste technicians, and is required by law.
-
Procedure:
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.[4]
-
Fill out the label completely and legibly, including:
-
The full chemical name: "Waste this compound".
-
All components and their approximate concentrations if it is a solution.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date accumulation started.[9]
-
-
Step 3.4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated, safe location pending pickup.
-
Principle of Causality: The SAA provides a controlled environment at or near the point of waste generation, minimizing the risks associated with transporting hazardous materials across the lab.[9]
-
Procedure:
-
Store the labeled, sealed waste container in a designated SAA, which is often a secondary containment tray within a fume hood or a ventilated cabinet.
-
Be mindful of accumulation limits. Regulations permit a maximum of 55 gallons of hazardous waste to be stored in an SAA. Once this limit is reached, it must be removed within three days.[9]
-
Step 3.5: Arranging for Professional Disposal
Final disposal must be handled by a licensed and approved entity.
-
Principle of Causality: The complex nature of chemical waste requires specialized treatment and disposal methods (e.g., high-temperature incineration) to ensure complete destruction and prevent environmental release. This is not a process that can be performed in a standard laboratory.
-
Procedure:
-
Once the container is full or has reached your lab's designated accumulation time limit (typically 9-12 months), schedule a pickup through your institution's EH&S department.[3][9]
-
Do not attempt to dispose of the chemical yourself. The final step is always transfer to an authorized hazardous waste collection service.[8][11][12]
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Procedure for Small Spills (<100 mL, contained):
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE): at a minimum, a lab coat, safety glasses, and two pairs of nitrile gloves. A dust respirator should be used if the material is a solid.[10]
-
If the material is a solid, use a dry cleanup method to avoid generating dust.[10] Gently sweep or scoop the material into a designated waste container.
-
If the material is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.[10]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4][6][10]
-
-
Procedure for Large Spills (>100 mL or uncontained):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
All materials used in spill cleanup must be disposed of as hazardous waste.[3][4][6]
Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound must still be managed carefully.
-
Principle of Causality: Residual chemical can still pose a hazard.
-
Procedure:
-
Empty the container of all pourable contents into the appropriate hazardous waste container.
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The rinsate from this process is considered hazardous waste and MUST be collected in your this compound waste container.
-
After triple-rinsing, deface or remove all original labels.[6]
-
Dispose of the container as directed by your institutional EH&S policy. Some institutions may allow disposal in regular trash after this procedure, while others may require it to be disposed of as hazardous waste. When in doubt, treat it as hazardous waste.
-
Visual Workflow Summary
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from point of generation to final collection.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]
-
Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023, April 14). Federal Register. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. This compound | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Researcher's Guide to Personal Protective Equipment for Handling 1-Phenylpiperidin-4-amine
This guide provides essential safety and logistical information for the handling and disposal of 1-Phenylpiperidin-4-amine, a compound frequently utilized in pharmaceutical research and development. As a substituted piperidine derivative, this chemical presents specific hazards that necessitate rigorous adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with the following hazards:
-
Acute Toxicity: It is harmful if swallowed or inhaled.[1][2]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: This compound can cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1][2][3]
These hazards dictate the stringent need for a comprehensive personal protective equipment (PPE) strategy to prevent any direct contact with the substance.
Core Principles of PPE Selection
The selection of appropriate PPE is not merely a checklist exercise; it is a risk-based assessment designed to create a barrier between the researcher and the chemical hazard. For this compound, the primary routes of exposure are inhalation, ingestion, skin contact, and eye contact. Therefore, our PPE ensemble must address all these potential pathways.
Recommended Personal Protective Equipment Ensemble
The following table summarizes the minimum required PPE for handling this compound. The rationale for each piece of equipment is detailed in the subsequent sections.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.35mm thickness) | Prevents skin contact and irritation. Double-gloving is recommended for extended procedures. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, preventing serious eye irritation. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts, or a respirator with an organic vapor cartridge) | Prevents inhalation of dust or vapors, which can cause respiratory irritation and toxicity. |
| Body Protection | Chemical-resistant lab coat or coveralls | Protects skin on the arms and body from accidental spills and contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Detailed PPE Protocol: A Step-by-Step Guide
Adherence to a strict protocol for donning, using, and doffing PPE is critical to its effectiveness. The following workflow is designed to be a self-validating system, minimizing the risk of contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling this compound.
During Handling: Best Practices
-
Work in a Ventilated Area: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Generating Dust: If working with a solid form, handle it carefully to avoid creating airborne dust.[3]
-
Immediate Spill Cleanup: In the event of a spill, follow established laboratory procedures for chemical cleanup. Ensure you are wearing the appropriate PPE during this process.[3]
-
Glove Changes: If a glove becomes contaminated, remove it immediately following the correct doffing procedure and don a new one.
Doffing PPE Workflow
The doffing sequence is arguably more critical than donning, as improper removal can lead to contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to contaminated lab coat).
Caption: Step-by-step procedure for the safe removal of PPE to prevent contamination.
Operational and Disposal Plans
Handling and Storage:
-
Keep containers of this compound securely sealed when not in use.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Avoid physical damage to containers.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[3][4]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[3][4]
-
All disposable PPE (gloves, etc.) used during the handling process should be collected in a designated hazardous waste container.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Apollo Scientific. (2022). This compound Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025). 1-Benzyl-N-phenylpiperidin-4-amine Safety Data Sheet.
- Fisher Scientific. (2024). 4-Hydroxy-4-phenylpiperidine Safety Data Sheet.
- Cayman Chemical. (2023). N-phenylpiperidin-4-amine Safety Data Sheet.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
